(Tyr4,D-Phe12)-Bombesin
Description
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H110N22O19S/c1-39(2)31-53(73(115)92-48(65(81)107)28-30-119-6)96-74(116)55(32-42-13-8-7-9-14-42)90-63(106)38-87-76(118)64(40(3)4)99-66(108)41(5)88-72(114)56(34-44-36-85-47-16-11-10-15-46(44)47)98-71(113)52(23-26-59(79)102)95-75(117)57(35-60(80)103)91-62(105)37-86-67(109)54(33-43-18-20-45(100)21-19-43)97-68(110)49(17-12-29-84-77(82)83)93-70(112)51(22-25-58(78)101)94-69(111)50-24-27-61(104)89-50/h7-11,13-16,18-21,36,39-41,48-57,64,85,100H,12,17,22-35,37-38H2,1-6H3,(H2,78,101)(H2,79,102)(H2,80,103)(H2,81,107)(H,86,109)(H,87,118)(H,88,114)(H,89,104)(H,90,106)(H,91,105)(H,92,115)(H,93,112)(H,94,111)(H,95,117)(H,96,116)(H,97,110)(H,98,113)(H,99,108)(H4,82,83,84)/t41-,48-,49-,50-,51-,52-,53-,54-,55+,56-,57-,64-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVFIJHSKDEPIS-NJYMWGPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H110N22O19S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1679.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (Tyr4,D-Phe12)-Bombesin
This guide provides a comprehensive examination of the molecular mechanism of (Tyr4,D-Phe12)-Bombesin, a pivotal synthetic peptide in bombesin receptor research. Tailored for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with advanced experimental insights to elucidate its function as a bombesin receptor antagonist.
Introduction: The Bombesin Peptide Family and Their Receptors
The story of this compound begins with its namesake, Bombesin (BN), a 14-amino acid peptide originally isolated from the skin of the amphibian Bombina bombina.[1][2] While not endogenous to mammals, its discovery led to the identification of a family of structurally related peptides in humans, principally Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB).[2][3] These peptides exert their diverse physiological effects by activating a specific class of G protein-coupled receptors (GPCRs), known as the bombesin receptors.[4][5]
There are three primary subtypes of mammalian bombesin receptors:
-
BB1 Receptor (NMBR): Exhibits a higher affinity for NMB.[3]
-
BB2 Receptor (GRPR): Shows a preferential affinity for GRP and is the most extensively studied in the context of cancer.[3]
-
BB3 Receptor (BRS-3): Classified as an orphan receptor, as its natural endogenous ligand has not been definitively identified.[3][4]
These receptors are integral to numerous physiological processes, including gastrointestinal regulation, smooth muscle contraction, and central nervous system functions like satiety and thermoregulation.[4][6][7] Their significance is profoundly amplified in oncology, as bombesin receptors, particularly the GRPR subtype, are frequently overexpressed in a wide array of human cancers, including prostate, breast, pancreatic, and small-cell lung cancers.[4][8][9] In these malignancies, endogenous ligands like GRP can act as potent autocrine or paracrine growth factors, driving tumor proliferation.[2][10] This overexpression provides a critical target for both diagnostic imaging and therapeutic intervention.
This compound: A Prototypical Antagonist
This compound is a synthetic analog of the native bombesin peptide. Its structure is modified at two key positions:
-
Tyrosine at position 4 (Tyr4): This substitution for the original glycine was primarily introduced to facilitate radioiodination (e.g., with ¹²⁵I), creating the high-affinity radioligand 125I-[Tyr4]-Bombesin used extensively for receptor characterization and binding assays.[11][12][13]
-
D-Phenylalanine at position 12 (D-Phe12): The substitution of the natural L-amino acid with a D-amino acid at this position is a classic strategy in medicinal chemistry to convert a peptide agonist into an antagonist.[2][14][15] This change disrupts the peptide's ability to induce the conformational change in the receptor required for activation, while preserving its ability to bind to the active site.
Therefore, while [Tyr4]-Bombesin is an agonist, the dual-substituted This compound functions as a bombesin receptor antagonist .[14] It acts by competitively blocking the binding of endogenous agonists like GRP, thereby inhibiting their downstream effects.
Core Mechanism of Action: Competitive Receptor Antagonism
The fundamental mechanism of action for this compound is competitive antagonism. It binds to bombesin receptors at the same site as endogenous agonists but fails to trigger receptor activation. By occupying the receptor's binding pocket, it prevents agonists like GRP from binding and initiating the signaling cascade responsible for cellular responses such as proliferation and survival.
This antagonistic activity is the cornerstone of its utility in both basic research and as a template for developing anticancer agents. It allows for the specific inhibition of bombesin receptor-mediated signaling, providing a powerful tool to dissect physiological pathways and to halt pathologic, cancer-promoting signals.
Interruption of Downstream Signaling Pathways
Bombesin receptors (BB1 and BB2) are canonical Gq protein-coupled receptors.[4][6] The binding of an agonist (e.g., GRP) initiates a well-defined signaling cascade. This compound exerts its effect by preventing the initiation of this entire sequence.
Agonist-Induced Signaling Cascade (Inhibited by Antagonist):
-
G Protein Coupling: Upon agonist binding, the receptor undergoes a conformational change, allowing it to couple with and activate heterotrimeric G proteins of the Gq/11 family.[4]
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C-β (PLCβ).
-
Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.[16][17]
-
Protein Kinase C (PKC) Activation: The rise in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates numerous downstream targets, leading to cellular responses like gene expression changes and cell proliferation.
This compound, by competitively occupying the receptor, prevents the initial G protein coupling step. Consequently, PLC remains inactive, no second messengers are generated, and the characteristic surge in intracellular calcium does not occur.
Experimental Methodologies for Mechanistic Elucidation
The characterization of this compound's mechanism relies on a suite of robust biochemical and cell-based assays. These protocols are designed not only to measure its effects but also to validate the specificity of its action.
Radioligand Binding Assays
Causality: The primary step in validating an antagonist is to prove it binds with high affinity to its intended target. Competition binding assays are the gold standard for quantifying this interaction and determining the inhibitor constant (Kᵢ).
Experimental Protocol: Competition Binding Assay
-
Membrane Preparation:
-
Culture cells known to overexpress the target receptor (e.g., PC-3 human prostate cancer cells for GRPR).[11]
-
Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at high speed to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in a suitable binding buffer.[18] Quantify protein concentration using a BCA or Bradford assay.
-
-
Assay Execution:
-
In a 96-well plate, combine the cell membrane preparation with a fixed, low concentration of a radiolabeled agonist, typically 125I-[Tyr4]-Bombesin.[19]
-
Add increasing concentrations of the unlabeled competitor ligand, this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a saturating concentration of an unlabeled agonist like GRP).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat, which traps the membranes.[18]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on each filter disc using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Use non-linear regression to fit the curve and determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Data Presentation: Binding Affinities of Bombesin Analogs
| Compound | Receptor Target | Cell Line | Kᵢ (nM) | Reference |
| Bombesin | GRPR | PC-3 | 0.5 | [11] |
| GRP(14-27) | GRPR | PC-3 | 0.4 | [11] |
| RC-3095 (Antagonist) | GRPR | PC-3 | 0.92 | [11] |
| Lu-LW02080 (Antagonist) | GRPR | PC-3 | 32.1 ± 8.14 | [19][20] |
Note: Specific Kᵢ values for this compound can vary by study; the table provides representative affinities for related compounds to illustrate typical values obtained.
Functional Assays: Calcium Mobilization
Causality: To confirm that binding results in functional antagonism, it is essential to measure a downstream signaling event. Since Gq-coupled receptors trigger a robust release of intracellular calcium, this serves as a rapid and reliable readout of receptor activation and its inhibition.[16][17][21]
Experimental Protocol: FLIPR-Based Calcium Assay
-
Cell Preparation:
-
Seed receptor-expressing cells into a 96- or 384-well black-walled, clear-bottom plate. Allow cells to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) in a buffered salt solution. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescently active form in the cytosol.[22]
-
Incubate to allow for dye loading and de-esterification.
-
-
Assay Execution (in a FLIPR or similar instrument):
-
Place the cell plate into the instrument, which can measure fluorescence in all wells simultaneously and in real-time.
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument's liquid handler first adds the antagonist, this compound (or vehicle control), to the appropriate wells. Incubate for a short period.
-
Next, the instrument adds a pre-determined concentration of an agonist (e.g., GRP) to all wells to stimulate the receptor.
-
Continuously record the fluorescence intensity before, during, and after each addition.
-
-
Data Analysis:
-
The fluorescence signal will be proportional to the intracellular calcium concentration.
-
In control wells (agonist only), a sharp increase in fluorescence will be observed upon agonist addition.
-
In wells pre-treated with an effective concentration of this compound, this agonist-induced fluorescence spike will be significantly blunted or completely abolished.
-
Quantify the response (e.g., peak fluorescence over baseline) and plot it against antagonist concentration to determine the IC₅₀ for functional inhibition.
-
In Vivo Tumor Xenograft Studies
Causality: The ultimate validation of an anticancer agent's mechanism is to demonstrate its efficacy in a relevant preclinical model. In vivo studies test whether the molecular antagonism observed in vitro translates to a therapeutic benefit (i.e., inhibition of tumor growth) in a living system.
Experimental Protocol: Mouse Xenograft Model
-
Model Establishment:
-
Treatment and Monitoring:
-
Randomize mice into treatment cohorts (e.g., vehicle control vs. antagonist-treated).
-
Administer the bombesin antagonist (such as RC-3095, a well-studied analog) systemically (e.g., via intraperitoneal or subcutaneous injection) on a regular schedule.[2]
-
Measure tumor dimensions with calipers at set intervals (e.g., twice weekly) and calculate tumor volume.
-
Monitor animal body weight and general health as indicators of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
A successful antagonist will result in a statistically significant reduction in the rate of tumor growth compared to the vehicle-treated control group.
-
At the end of the study, tumors can be excised, weighed, and subjected to further analysis (e.g., histology, biomarker assessment).
-
Conclusion and Future Perspectives
This compound exemplifies a cornerstone of bombesin receptor pharmacology. Its mechanism of action is a clear case of competitive antagonism, whereby it binds to bombesin receptors—particularly the GRPR subtype highly expressed on cancer cells—and blocks the proliferative signaling initiated by endogenous agonists like GRP. This blockade is validated through a rigorous combination of binding assays that confirm target engagement and functional assays that demonstrate the downstream consequences of that engagement, such as the inhibition of calcium mobilization.
The principles demonstrated by this and other early bombesin antagonists have paved the way for modern "theranostic" agents. In this approach, potent bombesin receptor antagonists are conjugated to chelators that can hold either diagnostic radioisotopes (like ⁶⁸Ga for PET imaging) or therapeutic radioisotopes (like ¹⁷⁷Lu for targeted radiotherapy).[3][9][15] This allows for the non-invasive visualization of receptor-positive tumors, followed by highly specific, receptor-mediated delivery of a cytotoxic payload, fulfilling the promise of personalized medicine. The foundational understanding of the mechanism of action of molecules like this compound remains critical to the continued success of these advanced therapeutic strategies.
References
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Schroeder, R. P., van Weerden, W. M., Krenning, E. P., Bangma, C. H., Berndsen, S., Grievink-de Ligt, C. H., ... & de Jong, M. (2011). Gastrin-releasing peptide receptor-based targeting using bombesin analogues is superior to metabolism-based targeting using choline for in vivo imaging of human prostate cancer xenografts. European Journal of Nuclear Medicine and Molecular Imaging, 38(8), 1503-1511. Available from: [Link]
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Wang, L., et al. (2024). Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer. Molecules, 29(1), 223. Available from: [Link]
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Kaloudi, A., et al. (2020). Preclinical Characterization of a Stabilized Gastrin-Releasing Peptide Receptor Antagonist for Targeted Cancer Theranostics. Cancers, 12(11), 3299. Available from: [Link]
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Reubi, J. C., Wenger, S., Schmuckli-Maurer, J., Schaer, J. C., & Gugger, M. (2002). Bombesin receptor subtypes in human cancers: detection with the universal radioligand (125)I-[D-TYR(6), beta-ALA(11), PHE(13), NLE(14)] bombesin(6-14). Clinical Cancer Research, 8(4), 1139-1146. Available from: [Link]
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what is (Tyr4,D-Phe12)-Bombesin
An In-Depth Technical Guide to (Tyr4,D-Phe12)-Bombesin
Executive Summary
This compound is a potent and specific synthetic peptide antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as the BB2 receptor. Engineered with strategic amino acid substitutions—Tyrosine at position 4 and a D-isomer of Phenylalanine at position 12—this analog represents a cornerstone tool in pharmacological research and a foundational structure for developing advanced cancer diagnostics and therapeutics. Its design confers high binding affinity while preventing receptor activation, thereby competitively inhibiting the physiological and pathophysiological effects of endogenous ligands like Gastrin-Releasing Peptide (GRP). This guide provides a comprehensive technical overview of its chemical nature, mechanism of action, key experimental protocols for its characterization, and its pivotal role in oncology research.
The Bombesin/GRP System: A Key Regulator in Health and Disease
To appreciate the significance of this compound, one must first understand the system it targets. The bombesin family of peptides includes the amphibian tetradecapeptide bombesin (BBN) and its mammalian orthologs, Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB).[1][2] These peptides exert their effects through a family of G-protein coupled receptors (GPCRs):
-
Gastrin-Releasing Peptide Receptor (GRPR or BB2): The primary target for GRP and BBN. It is widely expressed in the central nervous system and the gastrointestinal tract, particularly the pancreas.[3][4]
-
Neuromedin B Receptor (NMBR or BB1): The preferred receptor for NMB.
-
Bombesin Receptor Subtype 3 (BRS-3 or BB3): An orphan receptor with no identified natural ligand.[1][5]
Activation of these receptors, particularly GRPR, initiates a cascade of intracellular signaling events that regulate diverse physiological processes, including gastrointestinal motility, hormone secretion, and central nervous system functions like satiety and circadian rhythm.[5][6][7]
Crucially, GRPR is frequently overexpressed in a wide range of human malignancies, including prostate, breast, lung, pancreatic, and gastrointestinal cancers.[4][6][8][9] In these contexts, GRP can act as an autocrine or paracrine growth factor, promoting tumor cell proliferation, invasion, and angiogenesis.[2][10] This aberrant expression makes the GRPR an exceptionally attractive target for cancer diagnosis and therapy.[8][11]
This compound: Rational Design of a Potent Antagonist
This compound is a synthetic analog of bombesin designed to specifically block GRPR signaling. Its structure and antagonist properties are a direct result of targeted amino acid modifications.
Sequence: Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-D-Phe-Leu-Met-NH2[12]
Causality of Amino Acid Substitutions
The development of bombesin antagonists was a critical step in elucidating the role of the GRPR in cancer.[13] The modifications in this compound are not arbitrary; they are based on established principles of peptide chemistry to alter biological activity:
-
D-Phe12 Substitution: This is the key modification that confers antagonist properties. The native L-amino acid at this position is critical for inducing the conformational change in the receptor required for activation. Replacing it with its D-chiral isomer, D-Phenylalanine, allows the peptide to bind to the receptor's active site but sterically prevents the activation step.[13] This substitution also significantly enhances the peptide's stability by making the C-terminus resistant to degradation by carboxypeptidases.
-
Tyr4 Substitution: The replacement of the native Glycine at position 4 with Tyrosine serves a dual purpose. It maintains high binding affinity and, critically, provides a phenolic ring that can be readily radioiodinated (e.g., with ¹²⁵I). This makes the related compound, [¹²⁵I-Tyr4]-Bombesin, an indispensable radioligand for in vitro receptor binding assays.[14][15][16][17]
Principles of Synthesis
Like most research peptides, this compound is produced via Solid-Phase Peptide Synthesis (SPPS).[18][19] This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process is automated and allows for the precise incorporation of unnatural amino acids like D-Phe. The final step involves cleaving the completed peptide from the resin and removing all protecting groups.[18][20]
Mechanism of Action and Receptor Pharmacology
This compound functions as a competitive antagonist. It binds with high affinity to the GRPR but fails to trigger the downstream signaling cascade. By occupying the receptor's binding pocket, it prevents the endogenous ligand, GRP, from binding and initiating its mitogenic signals.[13][14]
Blockade of GRPR Signaling
GRPR is a Gq-protein coupled receptor. Agonist binding normally activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium ([Ca²⁺]i) and the activation of Protein Kinase C (PKC), respectively.[1][3][21] These pathways ultimately converge on the activation of mitogenic cascades like the PI3K/Akt and MAPK/ERK pathways, promoting cell proliferation and survival.[5][11][21] this compound effectively blocks this entire sequence at its origin.
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Protocol: Calcium Mobilization Assay
This functional assay confirms antagonism by demonstrating the compound's ability to block agonist-induced cellular responses. [22][23] Objective: To verify that this compound blocks GRP-induced intracellular calcium release.
Materials:
-
GRPR-expressing cells (e.g., PC-3).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist: GRP or Bombesin.
-
Antagonist: this compound.
-
Fluorescence plate reader with kinetic reading capability.
Methodology:
-
Cell Preparation: Plate PC-3 cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.
-
Assay:
-
Place the plate in the fluorescence reader.
-
Antagonist Pre-incubation: For test wells, add this compound and incubate for a short period (e.g., 10-15 minutes).
-
Kinetic Reading: Begin recording baseline fluorescence.
-
Agonist Injection: After establishing a baseline, inject a concentration of GRP known to elicit a submaximal response (EC80) into the wells.
-
Continue recording the fluorescence signal to capture the transient increase in intracellular calcium.
-
-
Data Analysis: Measure the peak fluorescence intensity after agonist addition. Compare the response in wells pre-treated with the antagonist to the response in wells with the agonist alone. A potent antagonist will cause a dose-dependent reduction in the GRP-induced calcium signal.
In Vivo Application: Tumor Growth Inhibition in Xenograft Models
This antagonist is widely used to probe the function of the GRP/GRPR axis in cancer progression in living systems. [14] Objective: To determine if blocking GRPR with this compound inhibits the growth of human prostate cancer xenografts in immunodeficient mice.
Methodology:
-
Cell Culture: Grow GRPR-positive PC-3 cells in appropriate culture media.
-
Tumor Implantation: Subcutaneously inject a suspension of PC-3 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups:
-
Control Group: Receives vehicle injections (e.g., saline).
-
Treatment Group: Receives daily injections of this compound (e.g., 10 µ g/mouse ). [14]5. Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor animal body weight and overall health.
-
-
Endpoint and Analysis: At the end of the study (e.g., after 21 days or when control tumors reach a predetermined size), euthanize the animals and excise the tumors. [14]Compare the final tumor volumes and weights between the control and treatment groups to assess the efficacy of the antagonist.
Caption: Workflow for an in vivo tumor xenograft study.
Summary and Future Directions
This compound is more than a mere chemical compound; it is a precision tool that has been instrumental in dissecting the complex role of the GRP/GRPR signaling axis in cancer biology. Its development paved the way for a new class of receptor antagonists.
The insights gained from using this and similar antagonists have directly fueled the development of GRPR-targeted agents for clinical applications. Bombesin antagonists are now widely used as the peptide backbone for PET and SPECT imaging agents (e.g., ⁶⁸Ga- or ¹⁷⁷Lu-labeled antagonists) for the diagnosis of prostate and breast cancer. [2][6][24]These antagonist-based radiopharmaceuticals often show superior imaging characteristics compared to agonist-based agents, with higher tumor uptake and lower background activity. [22]25-Bombesin, therefore, stands as a foundational molecule whose principles of design continue to influence the next generation of theranostic agents in oncology.
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- Semantic Scholar. (n.d.). Receptor-binding, biodistribution, dosimetry, and micro-SPECT/CT imaging of 111In-[DTPA(1), Lys(3), Tyr(4)]-bombesin analog in human prostate tumor-bearing mice. Semantic Scholar.
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An In-Depth Technical Guide to the Receptor Binding Profile of (Tyr4,D-Phe12)-Bombesin
A Senior Application Scientist's Synthesis of Technical Accuracy and Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals.
Foreword: Understanding the Landscape of Bombesin Receptor Ligands
The bombesin (BBN) family of peptides and their corresponding receptors represent a pivotal signaling system in both normal physiology and various pathological states, including cancer.[1] This has led to extensive research into the development of synthetic analogs with tailored binding affinities and functional activities to probe these pathways and develop novel therapeutics. Among these, (Tyr4,D-Phe12)-Bombesin has emerged as a key pharmacological tool. This guide provides a comprehensive technical overview of its receptor binding profile, the methodologies used for its characterization, and the underlying signaling pathways it modulates.
The Bombesin Receptor Family: A Trifecta of G-Protein Coupled Receptors
The mammalian bombesin receptor family consists of three distinct G-protein coupled receptors (GPCRs), each with a unique tissue distribution and ligand preference:
-
BB1 Receptor (Neuromedin B Receptor - NMBR): Preferentially binds neuromedin B (NMB).[2]
-
BB2 Receptor (Gastrin-Releasing Peptide Receptor - GRPR): Shows high affinity for gastrin-releasing peptide (GRP).[2]
-
BB3 Receptor (Bombesin Receptor Subtype 3 - BRS-3): An orphan receptor with no known natural high-affinity ligand.[3]
These receptors are integral to a multitude of physiological processes and are frequently overexpressed in various human cancers, making them attractive targets for diagnostic imaging and therapy.[4][5]
This compound: A Potent Antagonist
This compound is a synthetic analog of bombesin that has been strategically modified to act as a competitive antagonist at bombesin receptors. The key modifications are the substitution of Glycine at position 4 with Tyrosine and the replacement of the naturally occurring L-Histidine at position 12 with a D-Phenylalanine. These changes confer potent antagonistic properties, allowing the molecule to bind to the receptor without eliciting a downstream signal, thereby blocking the effects of endogenous agonists like GRP and NMB.[6][7]
Receptor Binding Affinity Profile
To provide a clearer picture for researchers, the following table summarizes the known binding characteristics of this compound. It is important to note that absolute values can vary between different experimental setups, cell lines, and radioligands used.
| Receptor Subtype | Ligand | Reported Affinity (IC50/Ki) | Cell Line/Tissue | Reference |
| Bombesin Receptors | This compound | Half-maximal inhibition at 4 µM | Guinea pig pancreatic acini | [6][7] |
Further dedicated competitive binding studies are warranted to establish precise Ki values for this compound at human BB1, BB2, and BB3 receptors to facilitate more nuanced pharmacological investigations.
Experimental Workflow: Characterizing Receptor Binding
The determination of a ligand's binding profile is a cornerstone of pharmacological research. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[7]
Radioligand Competition Binding Assay: A Step-by-Step Protocol
This protocol outlines a standard procedure for a competitive binding assay to determine the Ki of this compound for bombesin receptors using [125I]-Tyr4-Bombesin as the radioligand.
3.1.1. Materials and Reagents:
-
Cell Culture: Cells expressing the bombesin receptor subtype of interest (e.g., PC-3 cells for GRPR).
-
Membrane Preparation Buffer: Cold 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with a protease inhibitor cocktail.
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Radioligand: [125I]-Tyr4-Bombesin.[8]
-
Competitor Ligand: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled bombesin agonist (e.g., 1 µM Bombesin).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation cocktail and a scintillation counter.
3.1.2. Experimental Procedure:
-
Membrane Preparation:
-
Culture cells to near confluence.
-
Wash cells with ice-cold PBS.
-
Homogenize cells in cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and re-centrifuge.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[9]
-
-
Competition Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, membrane preparation (e.g., 50-120 µg protein), and a fixed concentration of [125I]-Tyr4-Bombesin (typically at or below its Kd).
-
Non-specific Binding: Assay buffer, membrane preparation, [125I]-Tyr4-Bombesin, and a saturating concentration of unlabeled bombesin (e.g., 1 µM).
-
Competition: Assay buffer, membrane preparation, [125I]-Tyr4-Bombesin, and increasing concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[9]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
3.1.3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Visualizing the Workflow
The following diagram illustrates the key steps in a radioligand competition binding assay.
Caption: Workflow of a radioligand competition binding assay.
Downstream Signaling Pathways of Bombesin Receptors
Bombesin receptors primarily signal through the Gq alpha subunit of heterotrimeric G-proteins.[10][11] The binding of an agonist to the receptor triggers a conformational change, leading to the activation of the Gq protein. This initiates a well-defined signaling cascade that ultimately results in various cellular responses. As an antagonist, this compound blocks the initiation of this cascade.
The Gq-PLC-IP3/DAG Signaling Cascade
-
Gq Protein Activation: The activated Gq alpha subunit dissociates from the βγ subunits and activates Phospholipase C (PLC).[12]
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14]
-
IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER). This binding triggers the opening of calcium channels, leading to a rapid increase in intracellular calcium concentration.[15][16]
-
DAG-Mediated PKC Activation: DAG remains in the cell membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC).[17][18]
-
Downstream Effects: Activated PKC phosphorylates a wide range of target proteins, leading to the modulation of various cellular processes, including cell proliferation, differentiation, and secretion.[19]
Visualizing the Signaling Pathway
The following diagram provides a visual representation of the bombesin receptor signaling pathway.
Caption: Bombesin receptor signaling pathway.
Conclusion and Future Directions
This compound is an invaluable tool for the pharmacological dissection of bombesin receptor function. Its antagonist properties allow for the specific inhibition of bombesin-mediated signaling, aiding in the elucidation of the physiological and pathological roles of the BB1, BB2, and BB3 receptors. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers in the field.
Future research should focus on obtaining precise, comparative binding affinity data for this compound across all human bombesin receptor subtypes. This will enable a more refined understanding of its selectivity and facilitate its use in the development of subtype-specific ligands for diagnostic and therapeutic applications.
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- 13. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. IP3 Receptors: Toward Understanding Their Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mobilizing ER IP3 receptors as a mechanism to enhance calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
An In-depth Technical Guide to (Tyr4, D-Phe12)-Bombesin: Structure, Synthesis, and Functional Antagonism
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of (Tyr4, D-Phe12)-Bombesin, a synthetic peptide analog of the amphibian tetradecapeptide, bombesin. We delve into its primary structure and the critical substitutions that confer its potent antagonist activity at bombesin receptors. This guide details a complete methodology for its chemical synthesis via modern solid-phase techniques, outlines its pharmacological characterization through receptor binding assays, and explores its mechanism of action by inhibiting canonical G-protein coupled receptor signaling pathways. The protocols and data presented herein are designed to equip researchers with the foundational knowledge and practical insights required to effectively utilize (Tyr4, D-Phe12)-Bombesin as a critical tool in oncology, neurobiology, and gastrointestinal research.
Introduction: The Bombesin Peptide Family and the Rationale for Antagonist Development
The bombesin (Bn) peptide family comprises a group of regulatory peptides first isolated from amphibian skin, with mammalian homologues including Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB).[1][2] These peptides exert a wide range of physiological effects by activating a family of G-protein coupled receptors (GPCRs), namely the BB1 (NMB-preferring), BB2 (GRP-preferring), and the orphan BB3 receptors.[3][4][5] The signaling cascades initiated by these receptors, primarily through Gq/11 proteins, influence critical processes such as smooth muscle contraction, hormone secretion, and cellular proliferation.[6]
Notably, the overexpression of bombesin receptors, particularly the GRP receptor (BB2), is a well-documented hallmark of various human malignancies, including prostate, breast, and small-cell lung cancers.[7][8] In these contexts, bombesin-like peptides can act as potent autocrine or paracrine growth factors, driving tumor progression.[2][8] This critical role in oncogenesis has spurred the development of synthetic bombesin analogs designed not to activate, but to block these receptors.
(Tyr4, D-Phe12)-Bombesin emerged from these efforts as a potent and specific bombesin receptor antagonist.[2][9] The strategic substitution of key amino acids in the native bombesin sequence disrupts the peptide's ability to induce the conformational change in the receptor required for G-protein activation, while preserving or enhancing its binding affinity. This guide will explore the molecular basis of this antagonism and provide the technical framework for its application in research.
Structure and Sequence
(Tyr4, D-Phe12)-Bombesin is a modified 14-amino acid peptide. Its primary sequence and key chemical features are detailed below.
Sequence: Pyr-Gln-Arg-Tyr -Gly-Asn-Gln-Trp-Ala-Val-Gly-D-Phe -Leu-Met-NH2[9]
-
N-Terminus: The N-terminal glutamine is cyclized into a pyroglutamic acid (Pyr) residue, a common modification that protects against degradation by aminopeptidases.
-
C-Terminus: The C-terminal methionine is amidated (-NH2), another modification that increases peptide stability and often enhances receptor affinity by mimicking the native peptide structure.[2]
-
Molecular Formula: C₇₇H₁₁₀N₂₂O₁₉S[10]
-
Molecular Weight: Approximately 1679.9 g/mol [10]
Key Substitutions Conferring Antagonism:
-
Tyrosine at Position 4 (Tyr4): The native bombesin sequence contains a leucine at position 4.[1] The substitution with tyrosine (Tyr) contributes to altered receptor interaction dynamics. Radioligands like ¹²⁵I-[Tyr4]-Bombesin are routinely used to characterize bombesin receptors due to their high affinity.[8][11]
-
D-Phenylalanine at Position 12 (D-Phe12): This is the most critical substitution for antagonist activity. The incorporation of a D-amino acid instead of the natural L-histidine at this position introduces a significant conformational constraint. This change in stereochemistry is thought to prevent the peptide from inducing the active receptor conformation necessary for signal transduction, while maintaining strong binding.[2] Furthermore, the D-amino acid provides substantial resistance to enzymatic degradation by proteases, significantly increasing the peptide's in vivo half-life.
Synthesis and Purification: A Solid-Phase Approach
The synthesis of (Tyr4, D-Phe12)-Bombesin is most efficiently achieved using Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the stepwise assembly of the peptide chain on an insoluble resin support, with excess reagents and byproducts removed by simple filtration and washing steps.[12]
Rationale for SPPS Methodology
-
Fmoc/tBu Strategy: This approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the Nα-amino group and acid-labile groups (like tert-butyl, tBu) for side-chain protection.[12] The orthogonality of this scheme is crucial: the Fmoc group is removed with a mild base (piperidine), which does not affect the side-chain protectors, while the final cleavage from the resin and removal of all side-chain protectors is performed with a strong acid (trifluoroacetic acid).[13] This ensures the integrity of the growing peptide.
-
Resin Selection: For a C-terminally amidated peptide, a Rink Amide resin is the support of choice.[14] The linker on this resin is designed to release the peptide as a C-terminal amide upon final acid cleavage.
-
Coupling Reagents: Modern coupling reagents, such as HATU or HCTU, are used to facilitate the formation of the peptide bond. These aminium-based reagents rapidly activate the carboxylic acid of the incoming amino acid, ensuring efficient and near-complete coupling reactions with minimal racemization.[15]
Step-by-Step Synthesis Protocol
This protocol describes a standard manual synthesis on a 0.1 mmol scale.
-
Resin Preparation:
-
Place Rink Amide resin (approx. 300 mg, with a loading of ~0.3-0.4 mmol/g) into a fritted reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for at least 1 hour at room temperature. Proper swelling is essential for reagent accessibility to the reactive sites within the polymer matrix.[16]
-
Drain the DMF.
-
-
First Amino Acid Coupling (Fmoc-Met-OH):
-
Perform the initial Fmoc deprotection of the Rink Amide linker by adding 20% (v/v) piperidine in DMF to the resin. Agitate for 5-10 minutes, drain, and repeat once more.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
In a separate vial, dissolve Fmoc-Met-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Drain and wash the resin with DMF (3 times).
-
-
Peptide Chain Elongation (Cycles 2-14):
-
For each subsequent amino acid in the sequence (Leu, D-Phe, Gly, etc.), repeat the following cycle:
-
a. Deprotection: Add 20% piperidine in DMF. Agitate for 5-10 minutes, drain, and repeat.
-
b. Washing: Wash thoroughly with DMF (5-6 times).
-
c. Coupling: Add the pre-activated next Fmoc-amino acid (e.g., Fmoc-Leu-OH, Fmoc-D-Phe-OH) as described in step 2. Agitate for 1-2 hours.
-
d. Washing: Wash thoroughly with DMF (3 times).
-
-
Note: For the final residue, pyroglutamic acid (Pyr) is used instead of an Fmoc-protected glutamine.
-
-
Final Cleavage and Deprotection:
-
After the final coupling, wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water. TIS and water act as scavengers to trap reactive cations generated from the cleavage of side-chain protecting groups, preventing side reactions.[15]
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin to collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.
-
Pharmacological Characterization and Mechanism of Action
(Tyr4, D-Phe12)-Bombesin functions by competitively binding to bombesin receptors, thereby blocking the binding and subsequent activation by endogenous agonists like GRP.
Receptor Binding Affinity
The affinity of an antagonist is typically determined using a competitive radioligand binding assay.[17] In this setup, a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-[Tyr4]-Bombesin) is incubated with cells or membranes expressing the target receptor, along with increasing concentrations of the unlabeled competitor ligand ((Tyr4, D-Phe12)-Bombesin). The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The inhibition constant (Ki) can then be calculated from the IC₅₀.
| Receptor Subtype | Ligand | Ki (nM) - Representative Values |
| BB2 (GRP-R) | Bombesin/GRP | ~0.5 - 1.0 |
| (Tyr4, D-Phe12)-Bombesin | ~1.0 - 5.0 | |
| Neuromedin B (NMB) | >100 | |
| BB1 (NMB-R) | Neuromedin B (NMB) | ~1.0 - 5.0 |
| Bombesin/GRP | ~50 - 100 | |
| (Tyr4, D-Phe12)-Bombesin | ~50 - 200 |
Table 1: Representative binding affinities of bombesin-related peptides for human BB1 and BB2 receptors. Values are compiled from typical findings in the literature.[4][11] (Tyr4, D-Phe12)-Bombesin shows high affinity for the BB2 receptor, comparable to the natural agonist, establishing it as a potent competitor.
Signaling Pathway Inhibition
Bombesin receptors BB1 and BB2 are canonically coupled to the Gαq/11 family of G-proteins.[3][6] Agonist binding triggers a cascade that is blocked by (Tyr4, D-Phe12)-Bombesin.
Mechanism of Action:
-
Agonist Binding: GRP or Bombesin binds to the BB2 receptor.
-
G-Protein Activation: The receptor undergoes a conformational change, activating the associated Gαq/11 protein by promoting the exchange of GDP for GTP.
-
PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.
-
DAG and elevated intracellular Ca²⁺ levels synergistically activate Protein Kinase C (PKC), which phosphorylates numerous downstream targets, leading to cellular responses like proliferation.
-
-
Antagonist Action: (Tyr4, D-Phe12)-Bombesin binds to the BB2 receptor but does not induce the conformational change required for G-protein activation. By occupying the binding site, it prevents the agonist from initiating this entire signaling cascade.
Caption: Bombesin receptor (BB2) Gq/11 signaling pathway and point of antagonist inhibition.
Experimental Protocols for Functional Validation
To validate the antagonist activity of (Tyr4, D-Phe12)-Bombesin, a functional assay that measures a downstream event in the signaling cascade is essential. Calcium imaging is a direct and robust method for this purpose.[18]
Calcium Imaging Assay Protocol
This protocol details how to measure changes in intracellular calcium ([Ca²⁺]i) in response to agonist stimulation in the presence and absence of the antagonist.
Materials:
-
Cells expressing the target bombesin receptor (e.g., PC-3 human prostate cancer cells for BB2).[11]
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[19]
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Bombesin or GRP (Agonist).
-
(Tyr4, D-Phe12)-Bombesin (Antagonist).
-
Fluorescence microscope or plate reader equipped for live-cell imaging.
Procedure:
-
Cell Plating: Seed cells onto glass-bottom dishes or 96-well imaging plates 24-48 hours prior to the experiment to allow for adherence.
-
Dye Loading:
-
Prepare a loading solution containing 2-5 µM Fura-2 AM (or Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS. Pluronic acid aids in the dispersion of the water-insoluble AM ester dye.[20]
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark. During this time, the cell-permeant AM ester is cleaved by intracellular esterases, trapping the active, Ca²⁺-sensitive dye inside the cells.[21]
-
-
Washing: Gently wash the cells twice with fresh HBSS to remove extracellular dye.
-
Antagonist Pre-incubation:
-
Add HBSS containing the desired concentration of (Tyr4, D-Phe12)-Bombesin to the "antagonist" group of cells.
-
Add HBSS without the antagonist to the "control" group.
-
Incubate for 10-15 minutes at room temperature.
-
-
Imaging and Stimulation:
-
Mount the dish/plate on the microscope stage.
-
Begin recording baseline fluorescence for 1-2 minutes.
-
Add the agonist (e.g., 10 nM GRP) to both the control and antagonist-treated cells while continuously recording.
-
Continue recording for another 5-10 minutes to capture the full calcium response.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of emission at 510 nm following excitation at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-unbound).[19]
-
A potent antagonist will significantly reduce or completely abolish the agonist-induced increase in intracellular calcium.
-
Caption: Experimental workflow for a calcium imaging functional assay.
Applications in Research and Drug Development
As a selective and potent bombesin receptor antagonist, (Tyr4, D-Phe12)-Bombesin is an invaluable pharmacological tool with several key applications:
-
Cancer Biology Research: It is used to probe the role of the bombesin/GRP autocrine loop in tumor cell proliferation, survival, and invasion in vitro and in vivo.[2]
-
Receptor Characterization: It serves as a standard competitor ligand in binding assays to characterize the pharmacology of bombesin receptors in various tissues and cell lines.[9]
-
Therapeutic Development: While its own therapeutic potential may be limited by peptide pharmacokinetics, it serves as a lead compound and a benchmark for the development of small-molecule antagonists or improved peptide-based therapeutics with better stability and oral bioavailability.[22]
-
In Vivo Imaging: Radiolabeled bombesin antagonists are being developed for PET and SPECT imaging of GRP-R-positive tumors. Antagonists are often preferred over agonists for imaging as they can exhibit higher tumor uptake and lower retention in non-target tissues.[23]
Conclusion
(Tyr4, D-Phe12)-Bombesin represents a cornerstone in the study of bombesin receptor signaling. The strategic chemical modifications to its sequence transform it from an agonist into a potent antagonist, providing researchers with a precise tool to dissect the physiological and pathological roles of the bombesin system. The detailed methodologies for its synthesis and functional validation provided in this guide offer a robust framework for its application in diverse research settings, from fundamental receptor pharmacology to translational oncology. As our understanding of the nuanced roles of bombesin receptors in health and disease continues to evolve, the utility of well-characterized antagonists like (Tyr4, D-Phe12)-Bombesin will remain indispensable.
References
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Title: Bombesin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
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Title: Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states Source: PMC (PubMed Central) URL: [Link]
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Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) Source: UCI Department of Chemistry URL: [Link]
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Title: Bombesin Receptor Subtypes in Human Cancers Source: AACR Journals URL: [Link]
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Title: Methods and protocols of modern solid phase peptide synthesis Source: ResearchGate URL: [Link]
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Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Luxembourg Bio Technologies URL: [Link]
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Title: Solid-Phase Peptide Synthesis Methods: Complete Guide Source: Biovera URL: [Link]
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Title: Bombesin receptors Source: Tanso Biosciences URL: [Link]
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Title: Bombesin receptor Source: Wikipedia URL: [Link]
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Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL: [Link]
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Title: CALCIUM FLUX PROTOCOL Source: University of Pennsylvania URL: [Link]
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Title: Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators Source: NIH (National Institutes of Health) URL: [Link]
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Title: [Tyr4,D-Phe12]-Bombesin [108437-89-4] Source: Aapptec Peptides URL: [Link]
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Title: Design and synthesis of peptide antagonists and inverse agonists for G protein-coupled receptors Source: PubMed URL: [Link]
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Title: Calcium Imaging Protocols and Methods Source: Springer Nature Experiments URL: [Link]
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Title: In vitro receptor binding assays: General methods and considerations Source: ResearchGate URL: [Link]
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Title: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI - NIH URL: [Link]
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Title: Characterization of high-affinity receptors for bombesin/gastrin releasing peptide on the human prostate cancer cell lines PC-3 and DU-145 Source: PubMed URL: [Link]
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Title: A powerful tool for drug discovery Source: European Pharmaceutical Review URL: [Link]
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Title: [Tyr4, D-Phe12]-Bombesin Source: Immune Central URL: [Link]
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Title: [Tyr4]-Bombesin Source: GenScript URL: [Link]
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Title: Designing peptide receptor agonists and antagonists Source: PubMed URL: [Link]
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Title: Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment Source: PMC (PubMed Central) URL: [Link]
-
Title: High affinity receptors for bombesin/GRP-like peptides on human small cell lung cancer Source: PubMed URL: [Link]
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Title: 64Cu-DOTA-[Pro1,Tyr4]-Bombesin[1-14] Source: NCBI - NIH URL: [Link]
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Title: Insights into Bombesin receptors and ligands: highlighting recent advances Source: PMC (PubMed Central) URL: [Link]
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Title: Designing peptide receptor agonists and antagonists | Request PDF Source: ResearchGate URL: [Link]
-
Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL: [Link]
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Title: [Tyr4, D-Phe12]-Bombesin Source: Femtoscan Online URL: [Link]
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Title: Designing peptide receptor agonists and antagonists Source: OUCI URL: [Link]
-
Title: Optimization of the Pharmacokinetic Profile of [99mTc]Tc-N4-Bombesin Derivatives by Modification of the Pharmacophoric Gln-Trp Sequence Source: MDPI URL: [Link]
-
Title: 99mTc-labeled [N40,Pro1,Tyr4]bombesin Source: Molecular Imaging and Contrast Agent Database (MICAD) - NCBI URL: [Link]
-
Title: Displacement of [¹²⁵I-Tyr⁴]bombesin (BBN) from gastrin-releasing... Source: ResearchGate URL: [Link]
-
Title: Displacement curves of [¹²⁵I]I-Tyr4-bombesin by the Tyr4-BBN and the... Source: ResearchGate URL: [Link]
-
Title: Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer Source: MDPI URL: [Link]
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The Discovery and Pharmacological Characterization of (Tyr4,D-Phe12)-Bombesin: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of the bombesin analogue, (Tyr4,D-Phe12)-Bombesin. Developed as a pioneering bombesin receptor antagonist, this peptide has been instrumental in elucidating the physiological roles of bombesin and its mammalian counterparts, such as gastrin-releasing peptide (GRP). This document details the scientific rationale behind its design, its synthesis, and the key experimental protocols used to establish its mechanism of action as a specific and competitive bombesin receptor antagonist. This guide is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, oncology, and gastrointestinal physiology.
Introduction: The Quest for a Bombesin Antagonist
The discovery of bombesin, a 14-amino acid peptide isolated from the skin of the frog Bombina bombina, opened up a new avenue of research into its diverse physiological effects, including the stimulation of gastrin release, regulation of gastrointestinal motility, and its role as a potential growth factor in various cancers.[1][2] The subsequent identification of mammalian bombesin-like peptides, gastrin-releasing peptide (GRP) and neuromedin B, further highlighted the need for specific tools to investigate their endogenous functions.[3] A critical requirement in this endeavor was the development of potent and specific receptor antagonists to block the actions of these peptides and thereby unravel their physiological significance.
Early attempts to create such antagonists were largely unsuccessful.[4][5] The breakthrough came from a strategic approach inspired by the development of antagonists for other peptide hormones, such as the luteinizing hormone-releasing hormone (LHRH).[4] This strategy involved targeted amino acid substitutions at key positions within the peptide sequence to abolish agonist activity while retaining receptor binding affinity. This led to the synthesis and characterization of a new class of bombesin receptor antagonists, including the subject of this guide, this compound.[4][5]
The Genesis of this compound: A Tale of Two Substitutions
The development of this compound was a result of systematic structure-activity relationship studies. The native bombesin peptide has the following sequence: Pyr-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2.[2] The two key modifications in this compound are:
-
Substitution of Tyrosine at Position 4: The replacement of Leucine with Tyrosine at position 4 was a common modification in bombesin analogues, primarily to facilitate radioiodination for use in receptor binding assays.[3][4] The resulting [Tyr4]-bombesin retains high affinity for the bombesin receptor.
-
Substitution of D-Phenylalanine at Position 12: The pivotal modification was the replacement of the native Histidine at position 12 with its D-amino acid counterpart, D-Phenylalanine (D-Phe).[4][6] This substitution was based on the hypothesis that altering the stereochemistry at this position would disrupt the conformational changes required for receptor activation, thereby creating an antagonist.[4]
The resulting peptide, this compound, has the sequence Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-D-Phe-Leu-Met-NH2.[7][8]
Caption: Structural modification from native bombesin to this compound.
Pharmacological Characterization: Unveiling a Competitive Antagonist
The seminal work by Heinz-Erian and colleagues in 1987 established this compound as a specific and competitive bombesin receptor antagonist.[4][5] Their research, primarily using dispersed acini from guinea pig pancreas, demonstrated the following key properties:
-
Lack of Agonist Activity: When administered alone, this compound did not stimulate amylase release from pancreatic acini, indicating it lacks intrinsic agonistic activity.[4]
-
Inhibition of Bombesin-Stimulated Amylase Release: The analogue effectively inhibited bombesin-stimulated amylase secretion in a dose-dependent manner. Detectable inhibition was observed at 1 µM, with half-maximal inhibition occurring at approximately 4 µM.[4]
-
Specificity for the Bombesin Receptor: The antagonistic effect of this compound was specific to the bombesin receptor. It did not affect amylase release stimulated by other secretagogues that act through different receptors, such as substance P.[4]
-
Competitive Mechanism of Action: Schild plot analysis of the inhibition of bombesin-stimulated amylase release yielded a slope of 1.0, which is characteristic of a competitive antagonist.[4] This indicates that this compound and bombesin compete for the same binding site on the receptor.
-
Inhibition of Radioligand Binding: this compound inhibited the binding of the radio-iodinated bombesin analogue, 125I-labeled [Tyr4]bombesin, to pancreatic acini, further confirming its interaction with the bombesin receptor.[4]
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| Agonist Activity (Amylase Release) | None | Guinea Pig Pancreatic Acini | [4] |
| Concentration for Detectable Inhibition | 1 µM | Guinea Pig Pancreatic Acini | [4] |
| Half-Maximal Inhibitory Concentration (IC50) | ~4 µM | Guinea Pig Pancreatic Acini | [4] |
| Schild Plot Slope | 1.0 | Guinea Pig Pancreatic Acini | [4] |
| Inhibition of 125I-[Tyr4]bombesin Binding | Yes | Guinea Pig Pancreatic Acini | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound.
Solid-Phase Peptide Synthesis of this compound
The synthesis of this compound is achieved using standard solid-phase peptide synthesis (SPPS) techniques, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[5][9]
Step-by-Step Methodology:
-
Resin Preparation: Start with a suitable solid support resin, such as a Rink Amide resin, to generate the C-terminal amide.
-
Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids in the reverse order of the peptide sequence (Met, Leu, D-Phe, Gly, etc.).
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in dimethylformamide (DMF).
-
Activation: Activate the carboxyl group of the incoming Fmoc-amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Coupling: Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.
-
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive amino acids.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.[4]
Caption: Solid-phase peptide synthesis workflow for this compound.
Preparation of Dispersed Pancreatic Acini from Guinea Pig
This protocol is adapted from established methods for preparing functionally intact pancreatic acini.[6][7][10]
Step-by-Step Methodology:
-
Pancreas Excision: Euthanize a guinea pig and carefully excise the pancreas.
-
Digestion: Mince the pancreas and incubate it in a buffer containing purified collagenase to digest the connective tissue.
-
Mechanical Dissociation: Gently triturate the digested tissue using pipettes with decreasing tip diameters to disperse the acini.
-
Filtration: Filter the cell suspension through a nylon mesh to remove undigested tissue and debris.
-
Washing and Resuspension: Wash the acini by centrifugation and resuspend them in a physiological buffer (e.g., HEPES-Ringer buffer) supplemented with essential amino acids and bovine serum albumin.
-
Pre-incubation: Allow the acini to equilibrate in the buffer at 37°C before starting the experimental assays.
Bombesin Receptor Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to bombesin receptors on pancreatic acini.[3][4]
Step-by-Step Methodology:
-
Incubation: Incubate the prepared pancreatic acini with a fixed concentration of 125I-[Tyr4]-bombesin and varying concentrations of this compound (or unlabeled bombesin as a positive control).
-
Separation: After incubation, separate the acini from the incubation medium by centrifugation through a layer of silicone oil to separate bound from free radioligand.
-
Radioactivity Measurement: Measure the radioactivity in the acinar pellet using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of 125I-[Tyr4]-bombesin as a function of the concentration of the competing ligand. Calculate the IC50 value for this compound.
Amylase Release Assay
This functional assay assesses the effect of this compound on bombesin-stimulated amylase secretion from pancreatic acini.[4][11]
Step-by-Step Methodology:
-
Incubation: Incubate the prepared pancreatic acini with bombesin at various concentrations, either alone or in the presence of a fixed concentration of this compound.
-
Sample Collection: After incubation, centrifuge the samples to pellet the acini.
-
Amylase Measurement: Measure the amylase activity in the supernatant (released amylase) and in the cell pellet (remaining amylase) using a commercially available amylase assay kit.
-
Data Analysis: Express amylase release as a percentage of the total amylase content (supernatant + pellet). Plot the dose-response curves for bombesin in the absence and presence of the antagonist.
Schild Analysis for Competitive Antagonism
Schild analysis is used to quantitatively determine the nature of the antagonism and to calculate the affinity of the antagonist for the receptor.[12][13][14][15]
Step-by-Step Methodology:
-
Generate Dose-Response Curves: Perform amylase release assays to generate dose-response curves for bombesin in the absence and presence of at least three different concentrations of this compound.
-
Calculate Dose Ratios: For each concentration of the antagonist, determine the dose ratio, which is the ratio of the EC50 of bombesin in the presence of the antagonist to the EC50 of bombesin in its absence.
-
Construct the Schild Plot: Plot log(dose ratio - 1) on the y-axis against the log of the molar concentration of this compound on the x-axis.
-
Analyze the Plot: A linear regression of the data should yield a slope close to 1.0 for a competitive antagonist. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. The pA2 value is a measure of the antagonist's affinity.
Caption: Workflow for the pharmacological characterization of this compound.
Conclusion and Future Perspectives
The discovery of this compound was a landmark achievement in the study of bombesin-related peptides.[4] Its characterization as a specific and competitive antagonist provided the scientific community with a crucial tool to investigate the physiological and pathophysiological roles of bombesin and GRP.[4][11] The methodologies outlined in this guide represent the foundational experiments that established its mechanism of action.
The development of this compound and other early antagonists paved the way for the creation of more potent and selective bombesin receptor antagonists with improved pharmacokinetic properties.[3][16] These second and third-generation antagonists have found applications in oncology, particularly in the imaging and targeted therapy of cancers that overexpress bombesin receptors, such as prostate and breast cancer.[16] The principles of rational drug design and rigorous pharmacological characterization, exemplified by the discovery of this compound, continue to guide the development of novel peptide-based therapeutics.
References
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Heinz-Erian, P., Coy, D. H., Tamura, M., Jones, S. W., Gardner, J. D., & Jensen, R. T. (1987). [D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists. American Journal of Physiology-Gastrointestinal and Liver Physiology, 252(3), G439-G442. [Link]
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Heinz-Erian, P., Coy, D. H., Tamura, M., Jones, S. W., Gardner, J. D., & Jensen, R. T. (1987). [D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists. The American journal of physiology, 252(3 Pt 1), G439–G442. [Link]
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Lee, Y., & Lee, R. J. (2013). Isolation and culture of mouse primary pancreatic acinar cells. Journal of visualized experiments : JoVE, (78), 50514. [Link]
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Aapptec. (n.d.). [Tyr4,D-Phe12]-Bombesin [108437-89-4]. Retrieved January 15, 2026, from [Link]
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Saeed, Z. A., & Coy, D. H. (1989). Effect of substitutions in position 12 of bombesin on antagonist activity. Peptides, 10(3), 597–603. [Link]
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Hampton, L. L., Ladenheim, E. E., Akunne, A., Waskitho, A., & Moran, T. H. (1998). Loss of bombesin-induced feeding suppression in gastrin-releasing peptide receptor-deficient mice. Proceedings of the National Academy of Sciences of the United States of America, 95(6), 3188–3192. [Link]
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Schultz, G. S., Sarras, M. P., Jr, Gunther, G. R., Hull, B. E., Alicea, H. A., Gorelick, F. S., & Jamieson, J. D. (1980). Guinea pig pancreatic acini prepared with purified collagenase. Experimental cell research, 130(1), 49–62. [Link]
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Le Meuth, V., Farjaudon, N., Bawab, W., Chastre, E., Rosselin, G., Gespach, C., & Estival, A. (1991). Interaction of [125I]-Tyr4-bombesin with specific receptors on normal human pancreatic membranes. Regulatory peptides, 32(2), 123–134. [Link]
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Cescato, R., Maina, T., Nock, B., Nikolopoulou, A., Charalambidis, D., Piccand, V., & Reubi, J. C. (2008). Bombesin receptor antagonists may be preferable to agonists for tumor targeting. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 49(2), 318–326. [Link]
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Merali, Z., & Kent, P. (1993). Antagonism of Satiety and Grooming Effects of Bombesin by Antiserum to Bombesin and by [Tyr4, D-Phe12] Bombesin: Central versus Peripheral Effects. Annals of the New York Academy of Sciences, 696, 405-408. [Link]
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Schally, A. V., & Comaru-Schally, A. M. (2000). Antagonists of Bombesin and Gastrin-Releasing Peptide. In R. C. Bast Jr., D. W. Kufe, R. E. Pollock, R. R. Weichselbaum, J. F. Holland, & E. Frei III (Eds.), Holland-Frei Cancer Medicine. 5th edition. BC Decker. [Link]
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Jensen, R. T., & Coy, D. H. (1991). Potent bombesin receptor antagonists distinguish receptor subtypes. The American journal of physiology, 259(3 Pt 1), G468–G473. [Link]
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Logsdon, C. D. (2010). Isolation of rodent pancreatic acinar cells and acini by collagenase digestion. The Pancreapedia: Exocrine Pancreas Knowledge Base. [Link]
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Lévesque, A., Pagé, M., Huard, G., Noël, C., & Béjaoui, N. (1991). Synthesis of bombesin analogs by the Fmoc method. Anticancer research, 11(6), 2215–2221. [Link]
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Jensen, R. T., Moody, T., Pert, C., Rivier, J. E., & Gardner, J. D. (1978). Interaction of bombesin and litorin with specific membrane receptors on pancreatic acinar cells. Proceedings of the National Academy of Sciences of the United States of America, 75(12), 6139–6143. [Link]
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Kenakin, T. (2018). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Cytiva. [Link]
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Curtis, C. A. (n.d.). In vitro pharmacology: receptor antagonism. University of Bristol. [Link]
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National Center for Biotechnology Information. (n.d.). 99mTc-labeled [N40,Pro1,Tyr4]bombesin. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved January 15, 2026, from [Link]
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Qin, Y., Halmos, G., Cai, R. Z., Szoke, B., Ertl, T., & Schally, A. V. (1994). Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors. Journal of cancer research and clinical oncology, 120(9), 519–528. [Link]
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Reubi, J. C. (2003). Peptide receptors as molecular targets for cancer diagnosis and therapy. Endocrine reviews, 24(4), 389–427. [Link]
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Jensen, R. T., & Coy, D. H. (1993). Bombesin receptor antagonists: different classes and cellular basis of action. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 129, 87–113. [Link]
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ChemBK. (n.d.). PYR-GLN-ARG-TYR-GLY-ASN-GLN-TRP-ALA-VAL-GLY-D-PHE-LEU-MET-NH2. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). Pyr-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2. Retrieved January 15, 2026, from [Link]
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(Tyr4,D-Phe12)-Bombesin: A Technical Guide for Researchers
A Comprehensive Overview of a Key Bombesin Receptor Antagonist for In Vitro and In Vivo Applications
Introduction: The Bombesin Peptide Family and Their Receptors
The bombesin (BN) family of peptides, originally isolated from amphibian skin, and their mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB), are crucial signaling molecules in both the central nervous system and peripheral tissues.[1][2] These peptides exert a wide array of biological effects, including the regulation of satiety, smooth muscle contraction, hormone secretion, and cell growth, by activating a specific family of G-protein coupled receptors (GPCRs).[3][4]
There are three primary subtypes of bombesin receptors (BnRs) identified in mammals:
-
BB1 Receptor (NMBR): Preferentially binds Neuromedin B.
-
BB2 Receptor (GRPR): Preferentially binds Gastrin-Releasing Peptide.
-
BB3 Receptor (BRS-3): An orphan receptor with no identified endogenous ligand.[1][3]
These receptors, particularly the GRP receptor (GRPR), are frequently overexpressed in a variety of human cancers, including prostate, breast, lung, and pancreatic cancers.[1][5][6] This overexpression has made them a prime target for the development of novel cancer diagnostics and therapeutics.[1][7] The binding of an agonist like GRP or bombesin to these receptors often triggers autocrine or paracrine signaling loops that promote tumor growth and proliferation.[1]
(Tyr4,D-Phe12)-Bombesin: Development and Mechanism of Action
The quest for effective bombesin receptor antagonists was driven by the need for pharmacological tools to probe the physiological roles of bombesin-like peptides and to develop anti-cancer agents. Early attempts to create antagonists were largely unsuccessful.[8] A significant breakthrough came from the strategy of modifying key amino acid residues within the bombesin peptide sequence.[8]
This compound emerged as a potent and specific bombesin receptor antagonist from this line of research. Its design incorporates two critical substitutions to the native bombesin sequence:
-
Tyr4: A tyrosine residue at position 4.
-
D-Phe12: A D-phenylalanine residue at position 12, replacing the native histidine.[8]
The replacement of histidine at position 12 with D-phenylalanine is the key modification that confers antagonist properties. While the native peptide binds to the receptor and induces a conformational change that initiates downstream signaling, this compound occupies the binding site without triggering this activation.[8] It acts as a competitive antagonist , effectively blocking agonists like bombesin or GRP from binding and initiating their biological effects.[8] Studies have shown that it competitively inhibits bombesin-stimulated amylase release from pancreatic acini and the binding of radiolabeled bombesin analogs.[8]
Sequence: Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-D-Phe-Leu-Met-NH2[9][10] Molecular Formula: C77H110N22O19S[9][10] Molecular Weight: 1579.95 g/mol [9]
Pharmacological Profile
This compound is characterized by its ability to bind to bombesin receptors without eliciting a biological response, thereby inhibiting the action of endogenous and exogenous agonists.
| Parameter | Value | Assay System | Reference |
| Antagonist Action | Competitive Antagonist | Guinea Pig Pancreatic Acini (Amylase Release) | [8] |
| Inhibition of Agonist Action | Half-maximal inhibition at 4 µM | Bombesin-stimulated amylase release | [8] |
| Receptor Binding | Inhibits binding of 125I-labeled [Tyr4]bombesin | Guinea Pig Pancreatic Acini | [8] |
| Specificity | Does not alter stimulation by agonists for other receptors (e.g., substance P) | Guinea Pig Pancreatic Acini | [8] |
Table 1: Summary of the Pharmacological Properties of this compound.
Bombesin Receptor Signaling Pathways
Understanding the signaling cascades initiated by bombesin receptor activation is crucial for contextualizing the inhibitory effect of this compound. Bombesin receptors are classic GPCRs that primarily couple to Gq/11 proteins.
Upon agonist binding, the receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4]
-
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
DAG remains in the plasma membrane and, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[4]
These initial events trigger a cascade of downstream signaling pathways, including:
-
MAPK/ERK Pathway: Involved in cell proliferation and survival.[1][5]
-
PI3K/Akt Pathway: A critical pathway for cell growth, proliferation, and survival.[5][7]
-
Src Kinase Activation: Can lead to the transactivation of other growth factor receptors like the Epidermal Growth Factor Receptor (EGFR).[1][5]
By blocking the initial receptor activation, this compound prevents the initiation of this entire downstream signaling cascade.
Caption: Bombesin Receptor Signaling and Antagonist Inhibition.
Experimental Protocols & Methodologies
This compound is a valuable tool for a variety of in vitro and in vivo experimental settings.
In Vitro Receptor Binding Assay (Competitive Displacement)
This protocol is designed to determine the binding affinity of test compounds by measuring their ability to displace a radiolabeled ligand from the bombesin receptor.
Objective: To determine the inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line expressing bombesin receptors (e.g., PC-3 human prostate cancer cells, Hs746T gastric cancer cells).[6][11]
-
Cell membrane preparation from the chosen cell line.
-
Radiolabeled bombesin analog (e.g., [125I-Tyr4]bombesin).[8][11]
-
This compound (unlabeled antagonist).
-
Unlabeled bombesin or GRP (for determining non-specific binding).
-
Binding buffer (composition may vary, but typically contains BSA and protease inhibitors).
-
Glass fiber filters and a cell harvester/filtration apparatus.
-
Gamma counter.
Step-by-Step Methodology:
-
Membrane Preparation: Grow cells to confluency, harvest, and homogenize in a suitable buffer. Centrifuge to pellet the cell membranes and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + radioligand.
-
Non-specific Binding: Cell membranes + radioligand + a high concentration of unlabeled bombesin (e.g., 1 µM).
-
Competitive Displacement: Cell membranes + radioligand + increasing concentrations of this compound.
-
-
Incubation: Add a constant amount of radioligand (e.g., [125I-Tyr4]bombesin) to all wells. The concentration should be near its dissociation constant (Kd) for the receptor.[11]
-
Incubate the reaction mixtures at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding: (Total Binding cpm) - (Non-specific Binding cpm).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Caption: Workflow for a Competitive Receptor Binding Assay.
In Vivo Tumor Growth Inhibition Study
This protocol assesses the efficacy of this compound or other antagonists in suppressing the growth of bombesin receptor-positive tumors in an animal model.
Objective: To evaluate the anti-tumor activity of this compound in vivo.
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Bombesin receptor-positive cancer cell line (e.g., Hs746T, PC-3).[11][12]
-
This compound or other test antagonist (e.g., RC-3095).
-
Vehicle control (e.g., saline).
-
Calipers for tumor measurement.
Step-by-Step Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 50-100 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the bombesin antagonist (e.g., 10 µg, s.c., twice daily) or vehicle to the respective groups.[12]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitoring: Monitor the animals for body weight changes and any signs of toxicity.
-
Endpoint: Continue the treatment for a predefined period (e.g., 21 days).[12] At the end of the study, euthanize the animals and excise the tumors for final weight measurement and further analysis (e.g., DNA/protein content, histology).[11]
-
Data Analysis: Compare the tumor growth curves, final tumor weights, and other relevant parameters between the treated and control groups using appropriate statistical tests (e.g., t-test, ANOVA). Calculate metrics such as tumor growth inhibition (TGI).
Applications in Research and Drug Development
The specificity of this compound makes it a critical tool for elucidating the role of bombesin signaling in various physiological and pathological processes.[8]
-
Oncology Research: Its primary application is in cancer research. By blocking GRP receptors, it helps to demonstrate the role of bombesin-like peptides as autocrine growth factors in tumors.[1][11] Studies have shown that bombesin antagonists can inhibit the growth of gastric, pancreatic, and prostate cancer cell lines both in vitro and in vivo.[2][11][12]
-
Neuroscience: It can be used to study the central effects of bombesin, which include the regulation of behavior, satiety, and body temperature.[3][13]
-
Gastrointestinal Physiology: The antagonist is useful for investigating the role of bombesin in regulating gut motility and the secretion of gastrointestinal hormones.[3]
-
Foundation for Drug Development: While this compound itself may have limitations for clinical use, it and other early antagonists have served as crucial templates for the development of more potent, stable, and specific antagonists for therapeutic and diagnostic (theranostic) applications.[2][14] Many modern radiolabeled bombesin antagonists used for cancer imaging are based on structures derived from these foundational compounds.[15][16]
Conclusion and Future Perspectives
This compound was a landmark discovery in the field of bombesin research. It provided scientists with the first truly specific tool to competitively block bombesin receptors, paving the way for a deeper understanding of their function and their role in disease, particularly cancer.[8] The insights gained from using this and subsequent antagonists have been instrumental in validating the bombesin receptor system as a viable target for drug development.
Future research will continue to build upon this foundation, focusing on developing next-generation antagonists with optimized pharmacokinetic properties for use as standalone cancer therapies, as targeting moieties for peptide-drug conjugates, and as vectors for targeted radionuclide therapy. The principles established by the study of this compound remain central to these ongoing efforts.
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Jensen, R. T., Battey, J. F., Spindel, E. R., & Benya, R. V. (2008). Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states. Journal of Clinical Investigation, 118(1), 22–40. [Link]
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Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy. (n.d.). Frontiers in Endocrinology. [Link]
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Sun, B., & Schally, A. V. (2014). Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment. Current Opinion in Endocrinology, Diabetes and Obesity, 21(1), 40–46. [Link]
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Mitchell, F., & Tsuchida, D. (2023). Biochemistry, Bombesin. In StatPearls. StatPearls Publishing. [Link]
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Cescato, R., Maina, T., Nock, B., Nikolopoulou, A., Charalambidis, D., Piccand, V., & Reubi, J. C. (2008). Bombesin Receptor Antagonists May Be Preferable to Agonists for Tumor Targeting. Journal of Nuclear Medicine, 49(2), 318–326. [Link]
-
Heinz-Erian, P., Coy, D. H., Tamura, M., Mrozinski, J. E., & Gardner, J. D. (1987). [D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists. American Journal of Physiology-Gastrointestinal and Liver Physiology, 252(3), G439–G442. [Link]
-
Cescato, R., Maina, T., Nock, B., Nikolopoulou, A., Charalambidis, D., Piccand, V., & Reubi, J. C. (2008). Bombesin receptor antagonists may be preferable to agonists for tumor targeting. The Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 49(2), 318–326. [Link]
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Gaudriault, G., & Vincent, J. P. (1992). High-affinity Receptors for Bombesin-Like Peptides in Normal Guinea Pig Lung Membranes. Journal of Neurochemistry, 59(5), 1636–1641. [Link]
-
Qin, Y., Halmos, G., Cai, R. Z., Ramina, K., & Schally, A. V. (1994). Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors. Journal of Cancer Research and Clinical Oncology, 120(9), 519–528. [Link]
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(Tyr4, D-Phe12)-Bombesin. (n.d.). Femtoscan Online. [Link]
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Yachnis, A. T., Crawley, J. N., Jensen, R. T., McGrane, M. M., & Moody, T. W. (1984). Antagonism of Satiety and Grooming Effects of Bombesin by Antiserum to Bombesin and by [Tyr4, D-Phe12] Bombesin: Central versus Peripheral Effects. Life Sciences, 35(19), 1963–1969. [Link]
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Smith, C. J., Gali, H., Sieckman, G. L., Hayes, D., Owen, N. K., Mazuru, D., & Hoffman, T. J. (2003). Novel Series of 111In-Labeled Bombesin Analogs as Potential Radiopharmaceuticals for Specific Targeting of Gastrin-Releasing Peptide Receptors Expressed on Human Prostate Cancer Cells. Journal of Nuclear Medicine, 44(5), 757–766. [Link]
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Pihan, G. A., Cai, R. Z., & Schally, A. V. (1994). Characterization of bombesin/gastrin-releasing peptide receptors in membranes of MKN45 human gastric cancer. Cancer Letters, 84(1), 85–91. [Link]
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Qin, Y., Halmos, G., Cai, R. Z., Ramina, K., & Schally, A. V. (1994). Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors. Journal of Cancer Research and Clinical Oncology, 120(9), 519–528. [Link]
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[Tyr4]-Bombesin. (n.d.). GenScript. [Link]
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[Tyr4,D-Phe12]-Bombesin [108437-89-4]. (n.d.). Aapptec Peptides. [Link]
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Schally, A. V., & Nagy, A. (2004). Antagonists of Bombesin and Gastrin-Releasing Peptide. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
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Dal Corso, A., Nag, S., & Pignataro, L. (2022). Targeting the Gastrin-Releasing Peptide Receptor (GRP-R) in Cancer Therapy: Development of Bombesin-Based Peptide–Drug Conjugates. Molecules, 27(15), 4930. [Link]
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Displacement of [¹²⁵I-Tyr⁴]bombesin (BBN) from gastrin-releasing... (n.d.). ResearchGate. [Link]
-
(a) Inhibition of ¹²⁵I-Tyr⁴-BBN binding to PC-3 cells with... (n.d.). ResearchGate. [Link]
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Schroeder, R. P., de Blois, E., de Ridder, C. M., van Weerden, W. M., Breeman, W. A., & de Jong, M. (2013). Improving radiopeptide pharmacokinetics by adjusting experimental conditions for bombesin receptor-targeted imaging of prostate cancer. Nuclear Medicine and Biology, 40(1), 60–66. [Link]
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Schroeder, R. P., De Blois, E., De Ridder, C. M., Van Weerden, W. M., Breeman, W. A., & de Jong, M. (2013). Improving radiopeptide pharmacokinetics by adjusting experimental conditions for bombesin receptor-targeted imaging of prostate cancer. Nuclear Medicine and Biology, 40(1), 60–66. [Link]
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Biddlecombe, G. B., Rogers, B. E., de Visser, M., Parry, J. J., de Jong, M., Erion, J. L., & Lewis, J. S. (2007). Molecular imaging of gastrin-releasing peptide receptor-positive tumors in mice using 64Cu- and 86Y-DOTA-(Pro1,Tyr4)-bombesin(1-14). Bioconjugate Chemistry, 18(3), 724–730. [Link]
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Nock, B. A., Maina, T., van der Meulen, N. P., & Schibli, R. (2009). 99mTc-labeled [N40,Pro1,Tyr4]bombesin. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]
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Displacement curves of [¹²⁵I]I-Tyr4-bombesin by the Tyr4-BBN and the... (n.d.). ResearchGate. [Link]
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Wang, Y., Pan, S., Yang, H., et al. (2024). Novel 177Lu-Labeled [Thz14]Bombesin(6–14) Derivatives with Low Pancreas Accumulation for Targeting Gastrin-Releasing Peptide Receptor-Expressing Cancer. Pharmaceutics, 16(4), 484. [Link]
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The Bombesin Antagonist (Tyr4,D-Phe12)-Bombesin: A Technical Guide to Interrogating the Gastrin-Releasing Peptide Receptor
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The Gastrin-Releasing Peptide Receptor (GRPR), a member of the bombesin receptor family, is a G protein-coupled receptor (GPCR) critically involved in a spectrum of physiological processes and notably overexpressed in various prevalent cancers, including prostate, breast, and lung cancer.[1][2][3] This widespread oncological linkage has positioned GRPR as a high-value target for both diagnostic imaging and therapeutic intervention.[3][4] Understanding the pharmacology of this receptor is paramount for the development of novel clinical tools. This in-depth technical guide focuses on a key investigational compound, (Tyr4,D-Phe12)-Bombesin , a synthetic peptide analog that acts as a competitive antagonist at the GRPR. We will dissect the molecular interactions between this antagonist and its receptor, provide detailed, field-proven protocols for its characterization, and explain the causal reasoning behind experimental design, empowering researchers to rigorously probe the GRPR signaling axis.
Introduction: The Gastrin-Releasing Peptide Receptor (GRPR) System
The bombesin family of peptides, originally isolated from amphibian skin, includes the namesake bombesin, gastrin-releasing peptide (GRP), and neuromedin B (NMB).[5][6] In mammals, these peptides exert their effects through three distinct GPCR subtypes: the NMB receptor (BB1), the GRP receptor (GRPR or BB2), and the orphan bombesin receptor subtype 3 (BRS-3 or BB3).[1][7] The human GRPR is a 384-amino acid protein that is highly expressed in the pancreas and also found in the gastrointestinal tract and the central nervous system.[5][8]
Upon binding of its endogenous agonist, GRP, the GRPR undergoes a conformational change that facilitates its coupling to the heterotrimeric G protein Gq/11.[1] This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation and subsequent activation of phospholipase C (PLC).[3][6] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[9] This rapid increase in intracellular calcium concentration, along with DAG-mediated activation of protein kinase C (PKC), initiates a cascade of downstream signaling events that regulate cellular functions such as secretion, muscle contraction, and, critically in the context of cancer, cell proliferation.[1][4]
Given its role as a mitogenic factor in numerous cancers, the development of GRPR antagonists has been a significant focus of research.[4] These molecules are invaluable as pharmacological tools to block GRP-mediated effects and as targeting moieties for the delivery of radioisotopes or cytotoxic agents directly to tumor cells.[3]
This compound: A Specific and Competitive GRPR Antagonist
This compound is a synthetic analog of the 14-amino acid peptide bombesin. Its structure incorporates two key modifications: the substitution of Glycine at position 4 with Tyrosine and, critically, the replacement of the native L-Histidine at position 12 with a D-Phenylalanine residue.
-
Sequence: Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-D-Phe -Leu-Met-NH2
The substitution at position 4 to create [Tyr4]-Bombesin facilitates radioiodination for use in binding assays, a common strategy for studying receptor pharmacology.[10] The pivotal modification is the D-Phe at position 12. Structure-activity relationship studies have demonstrated that the introduction of a D-Phenylalanine at this position confers potent antagonist activity to bombesin analogs.[4][11] These antagonists, including this compound, competitively and specifically block the GRPR without eliciting the downstream signaling cascade.[11]
Characterizing the Interaction: Experimental Frameworks
A thorough characterization of a ligand-receptor interaction requires a multi-faceted approach, combining direct binding assays with functional assessments of downstream signaling. This ensures that the observed binding translates to a predictable biological effect—or in the case of an antagonist, a predictable lack thereof and an ability to block the agonist response.
Radioligand Binding Assays: Quantifying Affinity
The foundational experiment to determine the affinity of an unlabeled ligand, such as this compound, for its receptor is the competitive radioligand binding assay. This assay measures the ability of the unlabeled compound to displace a radiolabeled ligand from the receptor.
Causality Behind Experimental Choices:
-
Radioligand Selection: ¹²⁵I-[Tyr4]-Bombesin is the gold standard radioligand for GRPR binding assays.[9][12] The Tyr4 substitution provides a site for iodination, creating a high-specific-activity probe. It is a high-affinity agonist, ensuring robust binding to the receptor.
-
System Selection: A cell line endogenously expressing high levels of GRPR, such as the human prostate cancer cell line PC-3, or a stably transfected cell line (e.g., HEK293 or CHO cells expressing human GRPR) is essential.[13][14] This ensures a sufficient density of receptors for a detectable signal.
-
Assay Principle: The assay relies on the principle of competitive binding. As the concentration of the unlabeled antagonist, this compound, increases, it competes with the fixed concentration of ¹²⁵I-[Tyr4]-Bombesin for the same binding site on the GRPR. This results in a dose-dependent decrease in the amount of bound radioactivity.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a calcium mobilization antagonist assay.
Detailed Protocol: Calcium Mobilization
-
Cell Preparation:
-
Seed GRPR-expressing cells into black-walled, clear-bottom 96-well microplates and grow overnight.
-
Aspirate the growth medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
-
Assay Measurement:
-
Place the cell plate into a fluorescence plate reader.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Establish a baseline fluorescence reading.
-
Inject a pre-determined EC₈₀ concentration of GRP into the wells and immediately begin recording fluorescence intensity (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Determine the maximum fluorescence signal for each well after agonist addition.
-
Normalize the data by expressing the response as a percentage of the response to GRP alone (0% inhibition) and buffer (100% inhibition).
-
Plot the percent inhibition versus the log concentration of this compound and fit the data using non-linear regression to determine the IC₅₀ value.
-
This assay provides a more proximal readout of Gq activation by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. [15] Causality Behind Experimental Choices:
-
Principle of Detection: The short half-life of IP3 makes it difficult to measure directly in a high-throughput format. [15]The IP-One assay, a homogeneous time-resolved fluorescence resonance energy transfer (HTRF) immunoassay, measures the accumulation of IP1, which is more stable. [6]* Lithium Chloride (LiCl): The assay is performed in the presence of LiCl, which inhibits the enzyme inositol monophosphatase, leading to the accumulation of IP1 within the cell upon receptor activation. [6]* Antagonist Mode: Similar to the calcium assay, the antagonist is pre-incubated with the cells before the addition of the agonist (GRP), and its ability to inhibit GRP-stimulated IP1 accumulation is measured.
Experimental Workflow: IP1 Accumulation Assay
Caption: Workflow for an HTRF-based IP1 accumulation antagonist assay.
Data Presentation and Interpretation
| Parameter | Ligand | Value | Assay Condition | Cell Line | Reference |
| Binding Affinity (IC₅₀) | This compound | ~2 µM | Competitive binding vs. ¹²⁵I-[Tyr4]-Bombesin | Rat Brain Slices | [9] |
| Functional Antagonism (IC₅₀) | This compound | ~4 µM | Inhibition of Bombesin-stimulated amylase release | Guinea Pig Pancreatic Acini | [11] |
Interpretation: The data consistently demonstrate that this compound acts as a competitive antagonist at bombesin receptors. The micromolar affinity and potency, while lower than some more recently developed antagonists, established the principle that D-amino acid substitutions at position 12 are a valid strategy for creating bombesin receptor antagonists. [11]The correlation between the binding affinity (IC₅₀ of ~2 µM) and the functional antagonist potency (IC₅₀ of ~4 µM) provides a self-validating system, confirming that the observed binding at the receptor directly translates to the inhibition of its biological function.
Conclusion and Future Directions
This compound represents a foundational tool in the study of GRPR pharmacology. Its characterization as a specific, competitive antagonist paved the way for the development of more potent and selective molecules for clinical applications. The experimental workflows detailed in this guide provide a robust framework for researchers to not only validate the activity of this specific compound but also to characterize novel GRPR ligands. By integrating binding and functional assays, scientists can build a comprehensive pharmacological profile of new chemical entities, accelerating the discovery and development of next-generation diagnostics and therapeutics targeting the gastrin-releasing peptide receptor. Future work will undoubtedly focus on antagonists with higher affinity, improved pharmacokinetic properties, and novel mechanisms of action to further exploit the therapeutic potential of targeting GRPR in oncology and beyond.
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Title: Targeting the Gastrin-Releasing Peptide Receptor (GRP-R) in Cancer Therapy: Development of Bombesin-Based Peptide–Drug Conjugates Source: International Journal of Molecular Sciences URL: [Link]
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Title: FLIPR Calcium Mobilization Assays in GPCR Drug Discovery Source: Methods in Molecular Biology URL: [Link]
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Preclinical Evaluation of (Tyr4,D-Phe12)-Bombesin: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the preclinical studies involving (Tyr4,D-Phe12)-Bombesin, a synthetic analog of the amphibian tetradecapeptide bombesin. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and neurogastroenterology research. We will delve into the core principles of its mechanism of action, key experimental designs for its characterization, and the scientific rationale behind these preclinical investigations.
Introduction: The Significance of Bombesin Receptor Antagonism
Bombesin and its mammalian homolog, gastrin-releasing peptide (GRP), are neuropeptides that exert a wide range of physiological effects, including regulation of gastrointestinal functions, thermoregulation, and satiety.[1] Their actions are mediated through a family of G protein-coupled receptors (GPCRs), primarily the GRP receptor (GRPR or BB2), the neuromedin B receptor (NMBR or BB1), and the orphan receptor BRS-3 (BB3).[2]
Of particular interest to the field of oncology is the overexpression of GRPR in various human cancers, including prostate, breast, lung, and pancreatic cancers.[2][3] The binding of bombesin or GRP to these receptors can trigger mitogenic signaling pathways, promoting tumor growth and proliferation in an autocrine or paracrine manner.[4] This has led to the development of bombesin receptor-targeted agents for both diagnostic imaging and therapeutic intervention.
While radiolabeled agonists have been explored, there is a growing consensus that receptor antagonists may offer superior properties for tumor targeting.[5] Antagonists can bind to a higher number of receptors on tumor cells and often exhibit more favorable pharmacokinetics, such as reduced uptake in non-target tissues like the pancreas, which also expresses GRPR.[5][6] this compound is one such synthetic analog designed to act as a bombesin receptor antagonist.[7][8] Its preclinical evaluation is a critical step in determining its potential as a therapeutic agent or as a component of a targeted drug delivery system.
Mechanism of Action: Competitive Antagonism at the GRP Receptor
This compound is a bombesin analog with two key amino acid substitutions: a tyrosine at position 4 and a D-phenylalanine at position 12.[7] The substitution at position 12 is crucial for its antagonist activity.[8][9]
The primary mechanism of action of this compound is competitive antagonism at the GRP receptor.[8] This means that it binds to the same site on the GRPR as the endogenous ligand GRP and other bombesin agonists, but it does not activate the receptor. By occupying the binding site, it prevents the agonists from binding and initiating the downstream signaling cascades that lead to cellular responses like proliferation and hormone secretion.
The binding of an agonist like bombesin or GRP to the GRPR typically activates phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration, while DAG activates protein kinase C (PKC).[4] These events are central to the mitogenic and physiological effects of bombesin. As a competitive antagonist, this compound is expected to inhibit these agonist-induced signaling events.
Caption: Simplified diagram of GRP receptor signaling initiated by an agonist and its inhibition by the antagonist this compound.
Core Preclinical Assays for Characterization
A thorough preclinical evaluation of this compound involves a series of in vitro and in vivo assays designed to characterize its binding affinity, functional activity, and potential therapeutic efficacy.
In Vitro Characterization
3.1.1. Receptor Binding Assays
The foundational step in characterizing this compound is to determine its affinity for the GRP receptor. This is typically achieved through competitive binding assays.
-
Rationale: These assays quantify the ability of the unlabeled antagonist to displace a radiolabeled ligand from the receptor, allowing for the determination of its binding affinity (Ki).
-
Common Cell Lines: Human prostate cancer cell lines such as PC-3 and DU-145 are frequently used as they endogenously express a high number of GRP receptors.[10] The Swiss 3T3 fibroblast cell line is another well-established model.[11]
-
Radioligand: 125I-[Tyr4]-Bombesin is a commonly used radiolabeled bombesin analog for these studies due to its high affinity for the GRP receptor.[10][12]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture GRPR-expressing cells (e.g., PC-3) to confluency.
-
Harvest the cells and homogenize in a suitable buffer to prepare a crude membrane fraction.
-
Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.[13]
-
-
Binding Reaction:
-
In a series of tubes, incubate a constant amount of cell membrane preparation with a fixed concentration of 125I-[Tyr4]-Bombesin.
-
Add increasing concentrations of unlabeled this compound.
-
Include control tubes for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled bombesin).
-
-
Incubation and Separation:
-
Incubate the reaction mixtures to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioactivity.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding at each concentration of the unlabeled ligand.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a displacement curve.
-
Determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
-
Table 1: Comparative Binding Affinities of Bombesin Analogs at the GRP Receptor
| Compound | Receptor | Cell Line/Tissue | Binding Affinity (Ki or IC50) | Reference |
| This compound | GRPR | Guinea Pig Pancreatic Acini | Half-maximal inhibition at 4 µM | [8] |
| Bombesin | GRPR | PC-3 Cells | Ki: 0.5 nM | [10] |
| GRP(14-27) | GRPR | PC-3 Cells | Ki: 0.4 nM | [10] |
| RC-3095 (Antagonist) | GRPR | PC-3 Cells | Ki: 0.92 nM | [10] |
| Demobesin 3 | GRPR | PC-3 Cells | IC50: 0.06 nM | [14] |
| [Tyr4]Bombesin | GRPR | PC-3 Cells | IC50: 0.85 nM | [15] |
3.1.2. In Vitro Functional Assays
Functional assays are essential to confirm that this compound acts as an antagonist and does not possess any intrinsic agonist activity.
-
Calcium Mobilization Assay: This is a direct measure of the activation of the Gq signaling pathway. An agonist will induce a rapid increase in intracellular calcium, while an antagonist will not, but will inhibit the agonist-induced response.[16][17]
-
Amylase Release Assay: In guinea pig pancreatic acini, bombesin stimulates the release of amylase. An antagonist will inhibit this agonist-induced secretion.[8]
-
Cell Proliferation Assays: As GRP can be a mitogen for cancer cells, the ability of an antagonist to inhibit agonist-induced cell proliferation can be assessed using assays like the MTT assay or by measuring [3H]thymidine incorporation.[16]
Experimental Protocol: Calcium Mobilization Assay
-
Cell Preparation:
-
Measurement:
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
To test for agonist activity, add this compound and monitor for any change in fluorescence.
-
To test for antagonist activity, pre-incubate the cells with this compound for a short period, then add a known concentration of an agonist (e.g., bombesin) and measure the fluorescence response.
-
-
Analysis:
-
The lack of a fluorescence increase upon addition of this compound alone indicates a lack of agonist activity.
-
A reduction in the agonist-induced fluorescence peak in the presence of this compound confirms its antagonist activity.
-
In Vivo Preclinical Studies
In vivo studies are crucial to evaluate the pharmacokinetics, biodistribution, and efficacy of this compound in a living organism.
-
Animal Models: Nude mice bearing xenografts of human cancer cells that overexpress GRPR (e.g., PC-3 prostate cancer) are a standard model.[3][19]
-
Objectives:
-
To determine the biodistribution and tumor-targeting capabilities, often using a radiolabeled version of the analog.
-
To assess the efficacy of the antagonist in inhibiting tumor growth, either alone or in combination with other therapies.
-
To evaluate its ability to antagonize the physiological effects of bombesin, such as effects on satiety and grooming behavior.[1]
-
Experimental Protocol: In Vivo Tumor Growth Inhibition Study
-
Tumor Xenograft Model:
-
Implant GRPR-positive tumor cells (e.g., PC-3) subcutaneously into immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
-
Treatment Groups:
-
Randomize the mice into different treatment groups:
-
Vehicle control
-
This compound
-
Positive control (e.g., a known anti-proliferative agent)
-
-
-
Dosing and Monitoring:
-
Administer the treatments according to a predetermined schedule (e.g., daily intraperitoneal injections).
-
Measure tumor volume and body weight regularly.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment).
-
Compare the tumor growth rates and final tumor weights between the different treatment groups to determine the efficacy of this compound.
-
Caption: A typical workflow for the preclinical evaluation of a bombesin receptor antagonist like this compound.
Discussion and Future Directions
The preclinical data available for this compound establish it as a specific, competitive antagonist of bombesin receptors.[8] Its ability to inhibit the binding of bombesin and block agonist-induced cellular responses in vitro provides a strong rationale for its further investigation.
However, to fully realize its potential, several areas warrant further exploration:
-
Quantitative Pharmacokinetics: Detailed studies are needed to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
In Vivo Efficacy in Oncology Models: Comprehensive studies demonstrating its ability to inhibit the growth of GRPR-positive tumors in vivo are essential.
-
Radiolabeling and Imaging Applications: The development of radiolabeled versions of this compound for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) could lead to potent new diagnostic tools for GRPR-positive cancers.
-
Therapeutic Conjugates: this compound could serve as a targeting moiety for the delivery of cytotoxic agents (e.g., radionuclides, chemotherapeutics) directly to tumor cells, thereby increasing efficacy and reducing systemic toxicity.
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- Biddlecombe GB, Rogers BE, de Visser M, et al. Molecular imaging of gastrin-releasing peptide receptor-positive tumors in mice using 64Cu- and 86Y-DOTA-(Pro1,Tyr4)-bombesin(1-14). Bioconjug Chem. 2007;18(3):724-30.
- Wang L, Zhang Z, Merkens H, et al. Synthesis and Evaluation of Novel 68Ga-Labeled [D-Phe6,Leu13ψThz14]bombesin(6-14) Analogs for Cancer Imaging with Positron Emission Tomography. Pharmaceuticals (Basel). 2024;17(5):621.
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Invitrogen. Invitro Binding Assay Protocol. Available from: [Link].
- Wang L, Kuo HT, Chen CC, et al. Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF- Pro14]Bombesin(6−14) analogs for Detection and Radioligand Therapy. Preprints.org. 2023.
- National Center for Biotechnology Information. 99mTc-labeled [N40,Pro1,Tyr4]bombesin. In: Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD)
- Kaloudi A, Kanellopoulos P, Koustoulidou S, et al. Preclinical Characterization of a Stabilized Gastrin-Releasing Peptide Receptor Antagonist for Targeted Cancer Theranostics. Cancers (Basel). 2022;14(15):3722.
- Wang L, Zhang Z, Merkens H, et al. Novel 177Lu-Labeled [Thz14]Bombesin(6–14) Derivatives with Low Pancreas Accumulation for Targeting Gastrin-Releasing Peptide Receptor-Expressing Cancer. Cancers (Basel). 2023;15(13):3350.
- Wang LH, Coy DH, Taylor JE, et al. Effect of substitutions in position 12 of bombesin on antagonist activity. Peptides. 1989;10(3):597-603.
- Heikkila R, Trepel JB, Cuttitta F, Neckers LM, Sausville EA. Bombesin-related peptides induce calcium mobilization in a subset of human small cell lung cancer cell lines. J Biol Chem. 1987;262(34):16456-60.
- Wang L, Kuo HT, Chapple DE, et al. and 177Lu-Labeled [diF- Pro14]Bombesin(6−14) analogs for Detection and Radioligand Therapy. Preprints.org. 2023.
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Creative Bioarray. Ca2+ Mobilization Assay. Available from: [Link].
- Cescato R, Maina T, Nock B, et al. Bombesin receptor antagonists may be preferable to agonists for tumor targeting. J Nucl Med. 2008;49(2):318-26.
- Maina T, Nock BA, Kulkarni H, et al. Preclinical and first clinical experience with the gastrin-releasing peptide receptor-antagonist [68Ga]SB3 and PET/CT. Eur J Nucl Med Mol Imaging. 2016;43(1):111-20.
- Reubi JC, Wenger S, Schmuckli-Maurer J, Schaer JC, Gugger M. Bombesin receptors in distinct tissue compartments of human pancreatic diseases. Lab Invest. 2002;82(5):537-46.
- Investigation of Bombesin peptide as a targeting ligand for the gastrin releasing peptide (GRP) receptor. UQ eSpace. The University of Queensland. 2016.
- Gonzalez N, Moody TW, Igarashi H, Ito T, Jensen RT. Bombesin-related peptides and their receptors: recent advances in their role in physiology and disease states. Curr Opin Endocrinol Diabetes Obes. 2008;15(1):58-64.
- Wang L, Zhang Z, Merkens H, et al. Novel 177Lu-Labeled [Thz14]Bombesin(6–14) Derivatives with Low Pancreas Accumulation for Targeting Gastrin-Releasing Peptide Receptor-Expressing Cancer. Cancers (Basel). 2023;15(13):3350.
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Methodological & Application
(Tyr4,D-Phe12)-Bombesin in vitro competition binding assay protocol
An Application Guide to the In Vitro Competition Binding Assay for (Tyr4,D-Phe12)-Bombesin
Introduction: The Significance of Bombesin Receptor Targeting
Bombesin (BBN) is a 14-amino acid peptide originally isolated from amphibian skin, with two primary mammalian counterparts: Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB).[1] These peptides exert their effects by binding to a family of G protein-coupled receptors (GPCRs), namely the GRP receptor (GRPR or BB2), the NMB receptor (NMBR or BB1), and the orphan Bombesin Receptor Subtype 3 (BRS-3 or BB3).[2][3]
These receptors are crucial regulators of physiological processes, including hormone secretion and smooth muscle contraction.[4] Critically for drug development, the GRP receptor is significantly overexpressed in a variety of prevalent human cancers, including prostate, breast, lung, and gastrointestinal tumors.[4][5][6][7] This overexpression makes the GRPR an attractive molecular target for both cancer diagnostics and targeted radioligand therapy.
This compound is a synthetic analog of bombesin designed for research purposes. To evaluate its binding characteristics—or that of any novel compound targeting this system—the in vitro competition binding assay is the gold standard. This guide provides a detailed protocol and the underlying scientific principles for determining the binding affinity (IC₅₀ and Kᵢ) of test compounds like this compound by measuring their ability to compete with a known radiolabeled ligand for binding to bombesin receptors. Such assays are fundamental in the early stages of drug discovery for screening and characterizing potential therapeutic agents.[8]
Assay Principle: The Dynamics of Competitive Displacement
The competition binding assay operates on the principle of competitive equilibrium. In this system, three components are combined:
-
The Receptor Source: A biological preparation containing the target receptor (e.g., cell membranes from a GRPR-expressing cell line).
-
The Radioligand ("Tracer"): A ligand with high affinity for the receptor that has been labeled with a radioisotope (e.g., ¹²⁵I-[Tyr4]-Bombesin). This is added at a fixed, low concentration.
-
The Competitor ("Cold" Ligand): The unlabeled test compound (e.g., this compound) added across a range of increasing concentrations.
The unlabeled competitor and the radiolabeled tracer vie for the same binding sites on the receptor. As the concentration of the competitor increases, it progressively displaces the tracer, leading to a decrease in the amount of radioactivity bound to the receptor preparation. The relationship is inversely proportional: the higher the affinity of the competitor, the lower the concentration required to displace the tracer.
By measuring the bound radioactivity at each competitor concentration, a dose-response curve is generated, from which the potency of the test compound can be determined.
Key Experimental Readouts
-
Total Binding: Represents the total amount of radioligand bound to the receptor preparation in the absence of a competitor. This includes both specific binding to the target receptor and non-specific binding to other components.[9]
-
Non-Specific Binding (NSB): The portion of the radioligand that binds to sites other than the target receptor (e.g., the filter membrane, lipids, or low-affinity, non-saturable sites).[10] This is measured in the presence of a saturating concentration of an unlabeled ligand, which occupies all specific receptor sites, leaving only non-specific interactions for the radioligand.[9][10][11]
-
Specific Binding: This is the value of interest, representing the radioligand bound specifically to the target receptor. It is not measured directly but calculated by subtracting NSB from Total Binding.[9]
Caption: Diagram illustrating the competitive interaction between a radioligand and an unlabeled competitor for a common receptor binding site.
Materials and Reagents
| Component | Description & Recommended Source/Specification | Rationale |
| Biological Sample | PC-3 human prostate cancer cell line (ATCC® CRL-1435™) or commercially prepared membranes expressing GRPR.[12][13] | PC-3 cells endogenously overexpress the GRP receptor, providing a reliable and relevant source for the assay. |
| Radioligand (Tracer) | ¹²⁵I-[Tyr4]-Bombesin. Specific Activity: ~2200 Ci/mmol.[4][14] | The Tyr4 substitution allows for stable iodination. High specific activity is crucial for detecting a signal with low receptor concentrations.[9] |
| Test Compound | This compound, high purity (>95%). | The unlabeled ligand whose binding affinity is to be determined. The D-Phe substitution enhances stability. |
| Reference Compound | Bombesin or Gastrin-Releasing Peptide (GRP), high purity (>95%). | A well-characterized ligand used as a positive control to validate assay performance. |
| Cell Culture Media | RPMI-1640 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. | Standard medium for culturing PC-3 cells. |
| Buffers | Lysis Buffer: 50 mM Tris-HCl (pH 7.4) with 5 mM MgCl₂ and Protease Inhibitor Cocktail. Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mg/mL Bovine Serum Albumin (BSA), 100 µg/mL Bacitracin. Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4) with 0.1% BSA. | MgCl₂ is often required for optimal receptor conformation and binding. BSA and Bacitracin (a protease inhibitor) prevent non-specific binding and degradation of peptide ligands. |
| Equipment & Consumables | Cell culture flasks, cell scraper, refrigerated centrifuge, glass-Teflon homogenizer, 96-well filter plates (e.g., GF/C), vacuum filtration manifold, deep-well collection plates, gamma counter. | Standard equipment for cell culture, membrane preparation, and radioligand binding assays. Rapid filtration is key to separating bound and free ligand effectively. |
Detailed Experimental Protocol
This protocol is divided into two main stages: the preparation of a receptor-rich cell membrane fraction and the execution of the binding assay itself.
Part A: Preparation of PC-3 Cell Membranes
Causality: The goal is to isolate the cell membranes, where the transmembrane GRPR is located, from other cellular components that could interfere with the assay. All steps should be performed at 4°C to minimize proteolytic degradation.
-
Cell Culture: Grow PC-3 cells in T-175 flasks until they reach 80-90% confluency.
-
Harvesting: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS). Harvest the cells by scraping them into PBS and pellet them by centrifugation (500 x g for 5 minutes).
-
Lysis: Resuspend the cell pellet in ice-cold hypotonic Lysis Buffer. Allow the cells to swell on ice for 15-20 minutes. This osmotic shock facilitates cell rupture.
-
Homogenization: Transfer the cell suspension to a glass-Teflon homogenizer. Homogenize with 10-15 gentle strokes to disrupt the cell membranes. Avoid frothing, which can denature proteins.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and intact cells.
-
Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes to pellet the cell membranes.
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh Lysis Buffer and repeat the high-speed centrifugation step to wash away cytosolic proteins.
-
Final Preparation: Resuspend the final membrane pellet in Assay Buffer. Determine the total protein concentration using a Bradford or BCA protein assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Part B: The Competition Binding Assay Workflow
Causality: This stage quantifies the displacement of the radioligand by the test compound. Precise pipetting and consistent timing are critical for reproducible results. The radioligand concentration should be at or below its dissociation constant (Kᵈ) to ensure assay sensitivity.[9]
Caption: Step-by-step workflow for the this compound competition binding assay.
-
Preparation: On the day of the experiment, thaw the membrane aliquot on ice. Prepare serial dilutions of the this compound competitor and the Bombesin reference compound in Assay Buffer. A typical concentration range would be from 1 pM to 1 µM.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL Assay Buffer + 50 µL Radioligand solution + 100 µL Membrane suspension.
-
Non-Specific Binding (NSB): 50 µL unlabeled Bombesin (final concentration 1 µM) + 50 µL Radioligand solution + 100 µL Membrane suspension.
-
Competitor Wells: 50 µL of each competitor dilution + 50 µL Radioligand solution + 100 µL Membrane suspension.
-
-
Incubation: Gently mix the plate and incubate for 60-90 minutes at 37°C to allow the binding to reach equilibrium.[12]
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through a GF/C filter plate using a vacuum manifold. The glass fiber matrix traps the membranes with the bound radioligand.
-
Washing: Immediately wash each filter three times with 200 µL of ice-cold Wash Buffer to remove any unbound radioligand.
-
Counting: Allow the filters to dry completely. Add scintillant to each well (if using a scintillation counter) or place the filter plate directly into a gamma counter to measure the radioactivity (in Counts Per Minute, CPM).
Data Analysis and Interpretation
Step 1: Calculate Specific Binding
For each data point, calculate the specific binding:
Specific Binding (CPM) = Average CPM of sample - Average CPM of NSB wells
The average CPM from the "Total Binding" wells (in the absence of a competitor) represents 100% specific binding.
Step 2: Generate the Inhibition Curve
Normalize the data by expressing the specific binding at each competitor concentration as a percentage of the maximum specific binding (100% value). Plot this percentage against the logarithm of the competitor concentration.
Step 3: Determine the IC₅₀
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation. The software will calculate the IC₅₀ (half-maximal inhibitory concentration) , which is the concentration of the competitor that displaces 50% of the specifically bound radioligand.[15]
Step 4: Calculate the Inhibition Constant (Kᵢ)
The IC₅₀ value is dependent on the specific conditions of the assay (especially the radioligand concentration). To determine the inhibition constant (Kᵢ) , an intrinsic measure of affinity that is independent of these conditions, use the Cheng-Prusoff equation .[15][16]
Kᵢ = IC₅₀ / (1 + [L]/Kᵈ)
Where:
-
[L] = The molar concentration of the radioligand used in the assay.
-
Kᵈ = The equilibrium dissociation constant of the radioligand for the receptor.
The Kᵈ of the radioligand must be determined independently through a homologous saturation binding experiment.
| Parameter | Description | Typical Value for Bombesin Analogs |
| IC₅₀ | Concentration of competitor causing 50% inhibition of radioligand binding. | Low nM range indicates high potency.[6][7] |
| Kᵢ | Inhibition constant; a true measure of the affinity of the competitor for the receptor. | Low nM range indicates high affinity. |
| Hill Slope | The steepness of the curve. A slope of ~1.0 suggests binding to a single site following the law of mass action. | ~1.0 |
Assay Validation and Trustworthiness
A robust and reliable assay is self-validating. Incorporate the following checks to ensure data integrity:
-
Assay Window: The ratio of Total Binding CPM to NSB CPM should be high (ideally >10). A low window indicates that a large fraction of the signal is noise. If NSB constitutes more than 50% of total binding, the assay conditions must be optimized (e.g., by reducing membrane concentration or using a different buffer).[10][11]
-
Reference Compound Consistency: The IC₅₀ value for the reference compound (e.g., unlabeled Bombesin) should be consistent across experiments and align with published values. This confirms that the receptor preparation and reagents are performing as expected.
-
Data Reproducibility: All experimental points must be run in triplicate, and the entire experiment should be repeated at least three times to ensure the calculated affinity values are reproducible and statistically significant.
References
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Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods - YouTube. (2015). (URL: [Link])
-
Nonspecific binding - GraphPad Prism 10 Curve Fitting Guide. (URL: [Link])
-
Reubi, J. C., et al. (2002). Bombesin receptor subtypes in human cancers: detection with the universal radioligand (125)I-[D-TYR(6), beta-ALA(11), PHE(13), NLE(14)] bombesin(6-14). Clinical Cancer Research, 8(4), 1139-1146. (URL: [Link])
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How would you set up a non-specific binding for a radioligand binding dissociation (kinetic) experiment? - ResearchGate. (2017). (URL: [Link])
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. (URL: [Link])
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IC50 to Ki converter|Protein-Ligand Inhibitor & Enzyme-Substrate Inhibitor System - YouTube. (2023). (URL: [Link])
-
Abiraj, K., et al. (2011). Bombesin Antagonist–Based Radioligands for Translational Nuclear Imaging of Gastrin-Releasing Peptide Receptor–Positive Tumors. Journal of Nuclear Medicine, 52(12), 1970-1978. (URL: [Link])
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IC50-to-Ki converter - National Cancer Institute. (URL: [Link])
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calculating Ki from IC50 - Biochemistry - Protocol Online. (2010). (URL: [Link])
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Alirezapour, B., et al. (2016). Evaluation of a new radiolabeled bombesin derivative with 99mTc as potential targeted tumor imaging agent. DARU Journal of Pharmaceutical Sciences, 24(1), 14. (URL: [Link])
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A guide to simple, direct, and quantitative in vitro binding assays - PMC. (2017). (URL: [Link])
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Abiraj, K., et al. (2011). Bombesin antagonist-based radioligands for translational nuclear imaging of gastrin-releasing peptide receptor-positive tumors. Journal of Nuclear Medicine, 52(12), 1970-1978. (URL: [Link])
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High affinity and specificity of the 125I-[Tyr4]-bombesin binding in a... - ResearchGate. (URL: [Link])
-
Ryan, R. R., et al. (1998). Identification of key amino acids in the gastrin-releasing peptide receptor (GRPR) responsible for high affinity binding of gastrin-releasing peptide (GRP). The Journal of Biological Chemistry, 273(26), 16361-16371. (URL: [Link])
-
Using competition assays to quantitatively model cooperative binding by transcription factors and other ligands - PMC. (2014). (URL: [Link])
-
Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd. (2023). (URL: [Link])
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The ABC's of Competitive Binding Assays with SPR - Nicoya Lifesciences. (URL: [Link])
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Binding Assays | BMG LABTECH. (URL: [Link])
-
Jensen, R. T., et al. (2008). Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states. Current Opinion in Endocrinology, Diabetes and Obesity, 15(1), 56-64. (URL: [Link])
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[Tyr4]-Bombesin - GenScript. (URL: [Link])
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99mTc-labeled [N40,Pro1,Tyr4]bombesin - Molecular Imaging and Contrast Agent Database (MICAD). (2009). (URL: [Link])
-
Pinski, J., et al. (1994). Characterization of bombesin/gastrin-releasing peptide receptors in membranes of MKN45 human gastric cancer. Cancer Letters, 83(1-2), 145-150. (URL: [Link])
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Narayan, S., et al. (1990). Specific binding and growth effects of bombesin-related peptides on mouse colon cancer cells in vitro. Cancer Research, 50(21), 6772-6778. (URL: [Link])
-
Liu, Z., et al. (2023). Novel 177Lu-Labeled [Thz14]Bombesin(6–14) Derivatives with Low Pancreas Accumulation for Targeting Gastrin-Releasing Peptide Receptor-Expressing Cancer. Pharmaceuticals, 16(5), 738. (URL: [Link])
-
Wang, Y., et al. (2023). Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer. Pharmaceuticals, 16(11), 1544. (URL: [Link])
-
64Cu-DOTA-[Pro1,Tyr4]-Bombesin[1-14] - Molecular Imaging and Contrast Agent Database (MICAD). (2007). (URL: [Link])
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Application Note: Strategies and Protocols for Radiolabeling (Tyr4,D-Phe12)-Bombesin Analogs for PET Imaging of GRPR-Expressing Tumors
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Significance of GRPR-Targeted PET Imaging
Bombesin (BBN), a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad, and its mammalian homolog, gastrin-releasing peptide (GRP), exert their biological effects through the G-protein coupled gastrin-releasing peptide receptor (GRPR).[1] A significant body of research has demonstrated that GRPR is overexpressed in a variety of prevalent human cancers, including prostate, breast, lung, and pancreatic cancers, while showing minimal expression in most normal tissues, with the notable exception of the pancreas.[1][2][3][4] This differential expression profile makes GRPR an exceptional molecular target for oncological imaging and therapy.
Positron Emission Tomography (PET) is a highly sensitive, quantitative molecular imaging modality that allows for the non-invasive visualization of biological processes in vivo.[3] By labeling a GRPR-targeting peptide, such as an analog of (Tyr4,D-Phe12)-Bombesin, with a positron-emitting radionuclide, we can create a PET radiopharmaceutical capable of specifically localizing and quantifying GRPR expression in tumors. This provides a powerful tool for cancer diagnosis, staging, monitoring treatment response, and potentially guiding patient selection for GRPR-targeted radionuclide therapy.[1][2]
This guide provides a detailed overview of the strategies and methodologies for radiolabeling bombesin analogs for PET imaging, with a focus on practical, field-proven protocols. We will explore the labeling chemistry for three of the most clinically relevant PET radionuclides—Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Fluorine-18 (¹⁸F)—and detail the subsequent quality control, in vitro, and in vivo evaluation necessary to validate these imaging agents.
The Targeting Vector: this compound Analogs
The native bombesin peptide is susceptible to rapid degradation in vivo by endogenous peptidases. To enhance stability and optimize pharmacokinetic properties, synthetic analogs are employed. Modifications often involve substituting L-amino acids with D-amino acids or non-natural amino acids. The this compound scaffold is a common starting point. For radiolabeling, these peptides must be conjugated to a chelator (for radiometals) or a prosthetic group (for radiohalogens) without compromising their binding affinity for GRPR. This is typically achieved by attaching the conjugation moiety to the N-terminus of the peptide, often via a linker or spacer molecule, as the C-terminal end is crucial for receptor binding.[3][5]
Radiolabeling with Radiometals: ⁶⁸Ga and ⁶⁴Cu
Labeling with metallic radionuclides is the most direct approach for peptide-based radiopharmaceuticals. It involves a coordination reaction between the radiometal ion and a bifunctional chelator that is covalently attached to the peptide.
The Chemistry of Chelation
The choice of chelator is critical and depends on the specific radiometal used. The chelator must form a complex with the radiometal that is thermodynamically stable and kinetically inert under physiological conditions to prevent the release of the free radionuclide in vivo, which could lead to non-specific radiation dose and poor image quality.[6]
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A highly versatile and widely used chelator for a variety of radiometals, including ⁶⁸Ga and ⁶⁴Cu.[3][7]
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and its derivatives (e.g., NODAGA): Generally forms more stable complexes with ⁶⁸Ga and ⁶⁴Cu compared to DOTA and allows for labeling under milder conditions (e.g., lower temperatures).[6][8][9] Studies have shown that ⁶⁴Cu-NOTA complexes exhibit high in vivo stability with minimal dissociation of the radiometal.[6][8]
-
SarAr (1-N-(4-aminobenzyl)-3,6,10,13,16,19-hexaazabicyclo[6.6.6]-eicosane-1,8-diamine): A sarcophagine-based chelator that forms exceptionally stable complexes with ⁶⁴Cu, allowing for radiolabeling at room temperature.[10][11]
The overall workflow for producing a radiometal-labeled bombesin analog is illustrated below.
Caption: General workflow for radiometal-labeled peptide production.
Protocol: ⁶⁸Ga-Labeling of DOTA-(Tyr4,D-Phe12)-Bombesin
This protocol is a representative example for labeling a DOTA-conjugated peptide with Gallium-68.
Materials & Equipment:
-
DOTA-conjugated this compound precursor (1 mg/mL stock in water)
-
⁶⁸Ge/⁶⁸Ga generator (e.g., GalliaPharm)
-
Sterile 0.1 N HCl for elution
-
Sodium acetate buffer (1 M, pH 4.5-5.0)
-
Reaction vial (1.5 mL, sterile)
-
Heating block or water bath set to 95°C
-
C18 Sep-Pak light cartridge
-
Ethanol (USP grade)
-
Sterile water for injection
-
0.9% Sodium Chloride for injection
-
Sterile 0.22 µm filter
-
Dose calibrator
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 N HCl to obtain ⁶⁸GaCl₃. Record the initial activity using a dose calibrator.
-
Precursor Preparation: In a sterile reaction vial, add 20-50 µg of the DOTA-conjugated bombesin precursor.
-
Buffering: Add 400-500 µL of sodium acetate buffer to the reaction vial to adjust the pH to 4.0-4.8. The optimal pH is critical for efficient chelation.
-
Labeling Reaction: Add the ⁶⁸GaCl₃ eluate (typically 0.5-1.0 mL) to the reaction vial containing the peptide and buffer.
-
Incubation: Gently mix the solution and incubate the vial at 95°C for 5-10 minutes.[12] Higher temperatures are generally required for DOTA chelation compared to NOTA.
-
Purification:
-
Pre-condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
-
Pass the reaction mixture through the C18 cartridge. The ⁶⁸Ga-DOTA-peptide will be trapped on the solid phase.
-
Wash the cartridge with 10 mL of sterile water to remove any unchelated ⁶⁸Ga and hydrophilic impurities.
-
Elute the final product from the cartridge with 0.5-1.0 mL of ethanol.[5]
-
-
Final Formulation: Evaporate the ethanol under a stream of nitrogen and reconstitute the final product in sterile saline for injection. Pass the solution through a 0.22 µm sterile filter into a sterile product vial.
Protocol: ⁶⁴Cu-Labeling of NOTA-(Tyr4,D-Phe12)-Bombesin
This protocol leverages the favorable kinetics of the NOTA chelator for ⁶⁴Cu.
Materials & Equipment:
-
NOTA-conjugated this compound precursor
-
⁶⁴CuCl₂ in 0.1 N HCl
-
Sodium acetate buffer (1 M, pH 5.5)
-
Other materials as listed for the ⁶⁸Ga protocol
Procedure:
-
Precursor and Buffer: In a sterile reaction vial, combine 10-30 µg of the NOTA-conjugated peptide with 200 µL of sodium acetate buffer.
-
Radiocopper Addition: Add the required activity of ⁶⁴CuCl₂ (typically 100-200 MBq) to the vial.
-
Incubation: Vortex the mixture and incubate at 40-60°C for 15-20 minutes. Some NOTA and SarAr based conjugates can even be labeled efficiently at room temperature.[10]
-
Purification & Formulation: Follow steps 6 and 7 from the ⁶⁸Ga protocol. The purification step removes any unbound ⁶⁴Cu, which is crucial as free ⁶⁴Cu can accumulate in the liver, degrading image quality.[6]
Radiolabeling with Fluorine-18
Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its ideal physical properties, including a low positron energy (high resolution) and a 109.8-minute half-life that allows for multi-step synthesis and distribution.[13][14] However, labeling peptides with ¹⁸F is more complex than with radiometals because it requires the formation of a covalent bond under conditions that are compatible with the peptide's structure.[15]
Direct nucleophilic fluorination is often too harsh for peptides. Therefore, the most common strategy involves a two-step approach using a prosthetic group (a small, ¹⁸F-labeled molecule) that can be conjugated to the peptide under mild conditions.[13][16]
Caption: Two-step workflow for ¹⁸F-labeling of peptides.
Protocol: ¹⁸F-Labeling via N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)
This protocol describes a common method for labeling the primary amine of a peptide (e.g., at the N-terminus or a lysine residue).
Materials & Equipment:
-
Bombesin analog with an available primary amine
-
N-succinimidyl-4-(tri-methylstannyl)benzoate precursor
-
[¹⁸F]Fluoride from cyclotron
-
Kryptofix 2.2.2 (K₂₂₂) and Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Automated radiochemistry synthesis module
-
HPLC system (preparative and analytical)
-
Other materials as previously listed
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of K₂₂₂/K₂CO₃ in acetonitrile/water. Dry the [¹⁸F]fluoride completely by azeotropic distillation with anhydrous acetonitrile in the synthesis module. This step is critical as water will prevent the nucleophilic substitution.
-
Synthesis of [¹⁸F]SFB: Add the SFB precursor to the dried [¹⁸F]F-K₂₂₂ complex. Heat at 80-110°C for 5-10 minutes to produce [¹⁸F]SFB.
-
[¹⁸F]SFB Purification: Purify the crude [¹⁸F]SFB from the reaction mixture, typically using a semi-preparative HPLC column.
-
Peptide Conjugation:
-
Collect the purified [¹⁸F]SFB fraction and partially evaporate the solvent.
-
Add the bombesin peptide dissolved in a suitable buffer (e.g., phosphate buffer, pH 8-9) to the [¹⁸F]SFB.
-
Incubate at room temperature or slightly elevated temperature (e.g., 40°C) for 15-30 minutes. The activated ester of SFB reacts with the peptide's amine group.
-
-
Final Purification and Formulation:
-
Purify the final ¹⁸F-labeled bombesin peptide using a preparative HPLC system to separate it from unlabeled peptide and hydrolysis byproducts.[17]
-
Collect the product peak, remove the HPLC solvent, and formulate in sterile saline as described previously.
-
Quality Control of the Final Radiopharmaceutical
Before administration, every batch of a radiopharmaceutical must undergo stringent quality control (QC) testing to ensure its safety and efficacy.[18][19]
| QC Test | Method | Acceptance Criteria | Rationale |
| Visual Inspection | Direct observation | Clear, colorless, free of particulates | Ensures absence of foreign matter.[18] |
| pH | pH meter or pH strip | Between 4.5 and 7.5 | Ensures physiological compatibility and prevents patient discomfort. |
| Radionuclidic Identity | Gamma-ray Spectrometry | Photopeak at 511 keV | Confirms the presence of the correct positron-emitting radionuclide.[18] |
| Radionuclidic Purity | Gamma-ray Spectrometry (after decay) | Absence of long-lived impurities | Ensures that the radiation dose to the patient is primarily from the desired radionuclide.[20] |
| Radiochemical Purity (RCP) | Radio-HPLC or Radio-TLC | >95% | Determines the percentage of the radionuclide in the desired chemical form.[20] Impurities can alter biodistribution and degrade image quality.[20] |
| Sterility | USP <71> Sterility Tests | No microbial growth | Ensures the product is free from microbial contamination. Often performed retrospectively for short-lived isotopes. |
| Bacterial Endotoxins (Pyrogens) | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (or as specified) | Ensures the product is free from fever-inducing endotoxins. |
In Vitro and In Vivo Evaluation
Once a radiolabeled bombesin analog has been synthesized and passed QC, its biological activity must be characterized.
In Vitro Studies: Confirming Receptor Affinity and Cellular Interaction
-
Competitive Binding Assay: This assay determines the binding affinity (typically as IC₅₀ or Kᵢ) of the new compound. GRPR-expressing cells (e.g., human prostate cancer PC-3 cells) are incubated with a known radioligand (e.g., ¹²⁵I-Tyr⁴-bombesin) and increasing concentrations of the new, non-radioactive ("cold") bombesin analog. The concentration of the new analog that displaces 50% of the known radioligand is the IC₅₀ value, which is inversely proportional to its binding affinity.[11]
-
Internalization Assay: This experiment measures the rate and extent to which the radiolabeled peptide is internalized by the target cells after binding to the GRPR. Cells are incubated with the radiolabeled bombesin analog for various time points. At each point, the surface-bound radioactivity is stripped (e.g., with an acid wash), and the internalized and surface-bound fractions are counted separately.[10][12] High internalization is often desirable for therapeutic applications and can improve imaging signals by trapping the radionuclide inside the cell.[21]
In Vivo Studies: Preclinical Imaging and Biodistribution
In vivo evaluation is typically performed in animal models, such as nude mice bearing xenografts of human GRPR-positive tumors (e.g., PC-3).[1][5][10]
-
Small-Animal PET Imaging: Mice are injected with the radiolabeled bombesin analog, and dynamic or static PET scans are acquired at various time points (e.g., 1, 4, and 24 hours post-injection).[3] These images provide a visual representation of the tracer's distribution, showing tumor uptake and clearance from non-target organs.[22]
-
Biodistribution Studies: Following the final imaging session, animals are euthanized, and major organs and tissues (tumor, blood, muscle, liver, kidneys, pancreas, etc.) are harvested, weighed, and counted in a gamma counter. The data are expressed as the percentage of the injected dose per gram of tissue (%ID/g). This provides quantitative data on tracer uptake and retention, allowing for the calculation of tumor-to-background ratios.[10]
-
Blocking Studies: To confirm that the observed tumor uptake is receptor-mediated, a cohort of animals is co-injected with an excess of non-radioactive bombesin analog. A significant reduction in tumor uptake compared to the non-blocked group confirms the specificity of the radiotracer for GRPR.[21]
Representative Biodistribution Data Comparison (%ID/g at 1h p.i. in PC-3 Xenografts)
| Radiotracer | Blood | Pancreas | Liver | Kidneys | Tumor | Tumor/Blood Ratio | Reference |
| ⁶⁴Cu-SarAr-SA-Aoc-BBN(7-14) | 0.49 | 4.31 | 1.05 | 0.81 | 13.0 | 26.5 | [11] |
| ⁶⁸Ga-DOTA-glu-BBN | ~0.3 | ~15 | ~0.5 | ~1.5 | ~8.0 | ~26.7 | [1] |
| ⁶⁴Cu-NOTA-RGD-BBN | ~0.5 | ~1.5 | ~1.0 | ~1.0 | ~6.5 | ~13.0 | [8][23] |
Note: Data are approximate values compiled from different studies for illustrative purposes and may not be directly comparable due to variations in specific peptide structures and experimental conditions.
Conclusion and Future Directions
The radiolabeling of this compound and its analogs provides a robust platform for the development of highly specific PET imaging agents for GRPR-positive cancers. The choice between ⁶⁸Ga, ⁶⁴Cu, and ¹⁸F depends on the specific clinical or research question, logistical considerations, and desired pharmacokinetic profile. ⁶⁸Ga offers the convenience of generator production for routine clinical use. ⁶⁴Cu, with its longer half-life, allows for later imaging time points, potentially improving tumor-to-background contrast.[3] ¹⁸F provides superior image resolution and is widely available but requires more complex chemistry. By following the detailed protocols for synthesis, quality control, and biological evaluation outlined in this guide, researchers can confidently develop and validate novel bombesin-based radiopharmaceuticals to advance the diagnosis and management of cancer.
References
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Alves, V., F. M. P. D. S., & de Oliveira, M. C. (2017). Radiolabeled bombesin derivatives for preclinical oncological imaging. Journal of Cancer Metastasis and Treatment, 3, 226-240. [Link]
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Laverman, P., Boerman, O. C., & Oyen, W. J. G. (2012). Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology. Current Radiopharmaceuticals, 5(2), 127-137. [Link]
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Lears, K. A., Ferdani, R., Liang, K., Zheleznyak, A., Andrews, R., Sherman, C. D., ... & Rogers, B. E. (2011). In Vitro and In Vivo Evaluation of 64Cu-Labeled SarAr-Bombesin Analogs in Gastrin-Releasing Peptide Receptor–Expressing Prostate Cancer. Journal of Nuclear Medicine, 52(3), 465-472. [Link]
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Ting, R., Aguilera, T. A., Crisp, J. L., Hall, D. J., Eckelman, W. C., & Vera, D. R. (2013). 18F-click labeling of a bombesin antagonist with an alkyne-18F-ArBF3-: in vivo PET imaging of tumors expressing the GRP-receptor. American journal of nuclear medicine and molecular imaging, 3(1), 36. [Link]
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Ting, R., Aguilera, T. A., Crisp, J. L., Hall, D. J., Eckelman, W. C., & Vera, D. R. (2013). 18F-click labeling of a bombesin antagonist with an alkyne-18F-ArBF3-: in vivo PET imaging of tumors expressing the GRP-receptor. American journal of nuclear medicine and molecular imaging, 3(1), 36. [Link]
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Varasteh, Z., Mitran, B., Rosenström, U., Velikyan, I., Rosengren, B., & Orlefors, H. (2013). High Contrast PET Imaging of GRPR Expression in Prostate Cancer Using Cobalt-Labeled Bombesin Antagonist RM26. Theranostics, 3(10), 737. [Link]
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Lears, K. A., Ferdani, R., Liang, K., Zheleznyak, A., Andrews, R., Sherman, C. D., ... & Rogers, B. E. (2011). In vitro and in vivo evaluation of 64Cu-labeled SarAr-bombesin analogs in gastrin-releasing peptide receptor-expressing prostate cancer. Journal of Nuclear Medicine, 52(3), 465-472. [Link]
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Lears, K. A., Ferdani, R., Liang, K., Zheleznyak, A., Andrews, R., Sherman, C. D., ... & Rogers, B. E. (2011). In Vitro and In Vivo Evaluation of 64Cu-Labeled SarAr-Bombesin Analogs in Gastrin-Releasing Peptide Receptor–Expressing Prostate Cancer. Journal of Nuclear Medicine, 52(3), 465-472. [Link]
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Zhang, X., Cai, W., & Chen, X. (2011). 18F-Labeled Bombesin Analog for Specific and Effective Targeting of Prostate Tumors Expressing Gastrin-Releasing Peptide Receptors. Journal of Nuclear Medicine, 52(2), 288-295. [Link]
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Wang, L., Ma, T., Li, Y., Wu, Z., & Zha, Z. (2021). Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer. Molecules, 26(17), 5347. [Link]
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Gyuricza, B., Trencsényi, G., Kovács, T., Balogh, L., Kertész, I., Szabó, J., ... & Garai, I. (2020). PET Probes for Preclinical Imaging of GRPR-Positive Prostate Cancer: Comparative Preclinical Study of [68Ga]Ga-NODAGA-AMBA and [44Sc]Sc-NODAGA-AMBA. International journal of molecular sciences, 21(23), 9091. [Link]
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Parry, J. J., Kelly, T. S., & Lewis, J. S. (2014). Evolution of Bombesin Conjugates for Targeted PET Imaging of Tumors. PLoS ONE, 9(9), e108039. [Link]
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Wang, L., Ma, T., Li, Y., Wu, Z., & Zha, Z. (2023). 68Ga-Labeled [Thz14]Bombesin(7–14) Analogs: Promising GRPR-Targeting Agonist PET Tracers with Low Pancreas Uptake. Pharmaceutics, 15(2), 654. [Link]
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Liu, Z., Yan, Y., Liu, S., & Chen, X. (2009). Small-animal PET of tumors with (64)Cu-labeled RGD-bombesin heterodimer. Journal of Nuclear Medicine, 50(7), 1168-1177. [Link]
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Schirrmacher, R., Wängler, B., Schirrmacher, E., Bartenstein, P., & Wängler, C. (2008). Synthesis, 18F-labeling, and in vitro and in vivo studies of bombesin peptides modified with silicon-based building blocks. Bioconjugate chemistry, 19(9), 1849-1858. [Link]
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Zhang, X., Cai, W., & Chen, X. (2011). 18F-Labeled Bombesin Analog for Specific and Effective Targeting of Prostate Tumors Expressing Gastrin-Releasing Peptide Receptors. Journal of Nuclear Medicine, 52(2), 288-295. [Link]
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Heppeler, A., André, J. P., & Maecke, H. R. (2011). Synthesis and radiopharmacological evaluation of Cu-64-labeled bombesin analogs featuring a bis(2-pyridylmethyl)-1,4,7triazacyclononane chelator. Bioconjugate chemistry, 22(10), 2099-2106. [Link]
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Sun, H., Chen, S., Li, Y., Wu, Z., & Zha, Z. (2020). Preclinical Study on GRPR-Targeted 68Ga-Probes for PET Imaging of Prostate Cancer. Bioconjugate Chemistry, 31(10), 2387-2396. [Link]
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Salouti, M., Afshar-Oromieh, A., & Rajabifar, S. (2011). Preclinical evaluation of a new bombesin analog for imaging of gastrin-releasing peptide receptors. Nuclear medicine and biology, 38(5), 653-659. [Link]
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Shi, J., Zhou, Y., & Chen, X. (2011). 18F, 64Cu, and 68Ga labeled RGD-bombesin heterodimeric peptides for PET imaging of breast cancer. Molecular pharmaceutics, 8(4), 1163-1173. [Link]
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Jackson, T. W., Smith, C. J., & Lewis, M. R. (2010). Optimization, biological evaluation and microPET imaging of copper-64-labeled bombesin agonists, [{sup 64}Cu-NO2A-(X)-BBN(7-14)NH{sub 2}], in a prostate tumor xenografted mouse model. Nuclear medicine and biology, 37(7), 803-812. [Link]
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Donu, D., Eu, P., & Macfarlane, D. (2022). 64Cu-SAR-Bombesin PET-CT Imaging in the Staging of Estrogen/Progesterone Receptor Positive, HER2 Negative Metastatic Breast Cancer Patients: Safety, Dosimetry and Feasibility in a Phase I Trial. Cancers, 14(13), 3073. [Link]
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Lantry, L. E., Cappelletti, E., & Liu, Y. (2013). A Comparative Study of Radiolabeled Bombesin Analogs for the PET Imaging of Prostate Cancer. Journal of Nuclear Medicine, 54(12), 2132-2138. [Link]
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Application Notes and Protocols: Utilizing (Tyr4,D-Phe12)-Bombesin in Prostate Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Prostate Cancer with Bombesin Analogs
Prostate cancer remains a significant global health concern. A key strategy in developing novel diagnostics and therapeutics is the targeting of receptors overexpressed on cancer cells. The gastrin-releasing peptide receptor (GRPR) is a G-protein coupled receptor that is highly expressed in several cancers, most notably prostate cancer, while having limited expression in most normal adult tissues.[1][2] This differential expression makes it an excellent target for delivering imaging agents or therapeutic payloads directly to the tumor.
Bombesin (BBN), a 14-amino acid peptide, is the amphibian homolog of human gastrin-releasing peptide (GRP) and binds with high affinity to GRPR.[3] However, native bombesin is susceptible to rapid degradation in vivo. To overcome this, synthetic analogs have been developed. (Tyr4,D-Phe12)-Bombesin is a potent bombesin analog designed for enhanced stability and high GRPR affinity. These characteristics make it, and its derivatives, ideal candidates for developing radiopharmaceuticals for both imaging (theranostics) and targeted radionuclide therapy of GRPR-positive tumors.[4][5][6]
This guide provides a comprehensive overview and detailed protocols for utilizing this compound-based agents in preclinical prostate cancer xenograft models, a critical step in the translational pipeline from bench to bedside.
Scientific Foundation: The GRPR Signaling Axis
GRPR activation by its ligand, GRP (or bombesin analogs), initiates a cascade of intracellular signaling events. As a G-protein coupled receptor, it primarily signals through the phospholipase C pathway, leading to downstream effects that can promote cell proliferation, migration, and survival.[1][2][7] Understanding this pathway is crucial for interpreting the biological effects of GRPR-targeted agents.
Caption: GRPR signaling pathway upon Bombesin analog binding.
Preclinical Xenograft Models: A Practical Guide
The use of human prostate cancer cell line-derived xenografts (CDX) in immunocompromised mice is a cornerstone of preclinical oncology research.[8] The PC-3 cell line, derived from a bone metastasis of a prostate adenocarcinoma, is a widely used and well-characterized model for androgen-independent prostate cancer and is known to express high levels of GRPR.[8][9][10]
Materials and Reagents
| Item | Recommended Supplier | Notes |
| Cell Line | ||
| PC-3 human prostate adenocarcinoma | ATCC (CRL-1435) | Androgen-independent, high GRPR expression.[10] |
| Cell Culture Media & Reagents | ||
| F-12K Medium | ATCC (30-2004) | |
| Fetal Bovine Serum (FBS) | Gibco/Thermo Fisher | Use a consistent lot to minimize variability. |
| Penicillin-Streptomycin | Gibco/Thermo Fisher | Standard antibiotic. |
| Trypsin-EDTA (0.25%) | Gibco/Thermo Fisher | For cell detachment. |
| Matrigel® Basement Membrane Matrix | Corning | Crucial for tumor establishment. Keep on ice. |
| Animals | ||
| Male Athymic Nude Mice (nu/nu) | Charles River, Jackson Lab | 6-8 weeks old is a standard starting age.[9] |
| Test Article | ||
| This compound analog | Custom Synthesis | Often conjugated to a chelator (e.g., DOTA) for radiolabeling. |
| Radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu) | Varies | Dependent on imaging (PET/SPECT) or therapy application. |
| General Lab Equipment | ||
| Sterile Syringes & Needles | 27-30 gauge for subcutaneous injection. | |
| Digital Calipers | For tumor measurement. | |
| Animal Anesthesia System | Isoflurane is commonly used. | |
| Imaging System (MicroPET/SPECT) | For biodistribution and efficacy studies. |
Experimental Workflow
The overall process involves culturing the cancer cells, implanting them into mice, allowing tumors to establish, administering the bombesin-based agent, and monitoring the outcomes.
Caption: Workflow for a prostate cancer xenograft study.
Detailed Protocols
Protocol 1: PC-3 Cell Culture and Preparation for Implantation
-
Causality: Maintaining cells in an exponential growth phase ensures high viability and tumorigenicity upon implantation.[11] Regular mycoplasma testing is critical as contamination can significantly alter experimental outcomes.[12]
-
Culture Maintenance: Culture PC-3 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Harvesting for Implantation:
-
Aspirate culture medium and wash cells with sterile PBS.
-
Add 0.25% Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold, serum-free medium or PBS.
-
-
Cell Counting and Viability: Perform a trypan blue exclusion assay to ensure cell viability is >95%.
-
Final Preparation: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold serum-free medium and Matrigel®. The final concentration should be 1 x 10⁸ cells/mL for a 100 µL injection volume (1 x 10⁷ cells/mouse).[9] Keep the cell suspension on ice until injection.
Protocol 2: Subcutaneous Xenograft Implantation
-
Causality: The use of Matrigel provides a scaffold and growth factors that significantly improve the rate of tumor take and growth consistency.[11] Subcutaneous injection into the flank is standard as it allows for easy and accurate tumor measurement.[12]
-
Animal Preparation: Anesthetize a 6-8 week old male athymic nude mouse using isoflurane.
-
Injection Site: Wipe the right flank of the mouse with an alcohol pad.
-
Implantation: Gently lift the skin and inject 100 µL of the PC-3 cell/Matrigel suspension (containing 1 x 10⁷ cells) subcutaneously using a 27-gauge needle.[9]
-
Recovery: Monitor the mouse until it has fully recovered from anesthesia.
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor formation 5-7 days post-implantation.
-
Measure tumors 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[11][12]
Protocol 3: Preparation and Administration of Radiolabeled this compound Analog
-
Causality: The specific activity of the radiolabeled peptide is a critical parameter. Too low, and the receptors may become saturated with non-radioactive peptide, reducing the signal. Too high, and potential radiolytic damage to the peptide can occur.[13] Intravenous (tail vein) injection is the standard route for systemic delivery to ensure proper distribution to the tumor.
-
Radiolabeling: (This is a highly specialized procedure and should be performed by trained personnel according to established radiochemistry protocols).
-
Dose Preparation: Dilute the radiolabeled peptide in sterile saline or PBS to the final desired dose and volume for injection (typically 100-200 µL).
-
Administration:
-
Gently warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraint device.
-
Administer the prepared dose via intravenous injection into a lateral tail vein.
-
Protocol 4: In Vivo Imaging and Biodistribution
-
Causality: Imaging at multiple time points allows for the determination of optimal tumor-to-background ratios. Biodistribution studies provide quantitative data on tracer accumulation in tumors and off-target organs, which is essential for dosimetry calculations and assessing safety.[3][16]
-
MicroPET/SPECT Imaging:
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the mouse via an approved method.
-
Dissect key organs (tumor, blood, pancreas, kidneys, liver, muscle, etc.).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).[14]
-
Data Interpretation and Expected Outcomes
-
High Tumor Uptake: Successful targeting will result in high accumulation of the radiolabeled bombesin analog in the GRPR-positive PC-3 tumors.[3][17]
-
Receptor Specificity: Co-injection of an excess of non-radiolabeled ("cold") bombesin analog should significantly block the uptake of the radiotracer in the tumor, confirming that the accumulation is receptor-mediated.[3][18]
-
Pharmacokinetics: The agent should exhibit rapid clearance from the blood and non-target tissues, primarily through the renal pathway, leading to high tumor-to-background contrast.[3][15] The pancreas naturally expresses GRPR, so some uptake is expected and serves as an internal positive control.[3]
-
Therapeutic Efficacy: For therapeutic analogs (e.g., labeled with ¹⁷⁷Lu), treatment should result in a significant inhibition of tumor growth compared to vehicle-treated control animals.[5][18]
Conclusion
The use of this compound analogs in GRPR-positive prostate cancer xenograft models like PC-3 is a powerful tool for preclinical research. These models are indispensable for evaluating the diagnostic potential, pharmacokinetic properties, and therapeutic efficacy of novel GRPR-targeted agents.[19][20] The protocols outlined here provide a robust framework for conducting these studies with scientific rigor, paving the way for the clinical translation of promising new cancer diagnostics and therapies.
References
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- Schuhmacher, J., Zhang, H., & Schiller, M. (2011). 18F-Labeled Bombesin Analog for Specific and Effective Targeting of Prostate Tumors Expressing Gastrin-Releasing Peptide Receptors. Journal of Nuclear Medicine, 52(2), 271-278.
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- Faintuch, B. L., Teodoro, R., Duatti, A., de Castiglia, S. G., & Muramoto, E. (2008). Radiolabeled bombesin analogs for prostate cancer diagnosis: preclinical studies. Nuclear Medicine and Biology, 35(4), 425-432.
- Yu, Z., Ananias, H. J. K., Carlucci, G., Hoving, H. D., Helfrich, W., Dierckx, R. A. J. O., Wang, F., de Jong, I. J., & Elsinga, P. H. (2013). An Update of Radiolabeled Bombesin Analogs for Gastrin-Releasing Peptide Receptor Targeting. Current Pharmaceutical Design, 19(18), 3329-3341.
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- Wang, L., Wu, Z., Lin, Y., Liu, S., & Chen, X. (2023). Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer. Pharmaceuticals, 16(11), 1599.
- Nock, B. A., Maina, T., & Fani, M. (2019). Positron Emission Tomography Imaging of the Gastrin-Releasing Peptide Receptor with a Novel Bombesin Analogue. ACS Omega, 4(1), 1251-1259.
- Altogen Labs. (n.d.). PC-3 Xenograft Model. Altogen Labs.
- Altogen Labs. (n.d.). PC3 Xenograft Model. Altogen Labs.
- Gholami, M., Nabiuni, M., & Gazor, R. (2023). Development of Mouse-Tumor Model Using Prostate Cancer (PC3) Cell Line for High-Intensity Focused Ultrasound (HIFU) Ablation. Journal of Medical Ultrasound, 31(3), 209-215.
- Reaction Biology. (n.d.). PC-3: Subcutaneous prostate cancer xenograft tumor model. Reaction Biology.
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- Aprikian, A. G., Han, K., Chevalier, S., Bazinet, M., & Viallet, J. (1996). Bombesin specifically induces intracellular calcium mobilization via gastrin-releasing peptide receptors in human prostate cancer cells. The Journal of Urology, 155(1), 304-308.
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- Ullrich, M., Bergmann, R., & Bachmann, M. (2024). Tackling Prostate Cancer with Theranostic E5B9-Bombesin Target Modules (TMs): From Imaging to Treatment with UniCAR T-Cells. Cancers, 16(6), 1146.
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Application Note & Protocol: In Vivo Biodistribution of (Tyr4,D-Phe12)-Bombesin Analogues in Murine Models
Introduction
The Gastrin-Releasing Peptide Receptor (GRPR), a member of the bombesin G-protein-coupled receptor family, is a compelling target in oncology.[1] It is overexpressed in a wide range of human malignancies, including prostate, breast, lung, and pancreatic cancers, while its expression in most healthy adult tissues is limited.[2][3][4] This differential expression profile makes GRPR an attractive molecular target for both diagnostic imaging and targeted radionuclide therapy. Bombesin (BBN) is a 14-amino acid peptide that binds to GRPR with high affinity.[5] Synthetic analogues of bombesin, such as (Tyr4,D-Phe12)-Bombesin, have been developed to optimize targeting properties. This specific analogue is often utilized as a GRPR antagonist, a class of molecules that has shown excellent tumor-targeting capabilities.[6][7]
This document provides a detailed guide for conducting in vivo biodistribution studies of radiolabeled this compound analogues in mice bearing human tumor xenografts. The primary objective of such studies is to quantitatively assess the uptake, retention, specificity, and clearance kinetics of the radiolabeled peptide in tumor tissue versus non-target organs.[8][9] This information is critical for evaluating the potential of a novel radiopharmaceutical for clinical translation.
Principle of the Method: Receptor-Mediated Targeting
The fundamental principle of this application is the high-affinity, specific binding of the bombesin analogue to GRPR expressed on the surface of cancer cells. The peptide acts as a vehicle to deliver a radionuclide payload to the tumor site.
-
Radiolabeling: The bombesin analogue is first conjugated to a chelator molecule (e.g., DOTA, NOTA). This chelator securely holds a diagnostic (e.g., Gallium-68 for PET, Indium-111 for SPECT) or therapeutic (e.g., Lutetium-177) radionuclide.[4]
-
Systemic Administration: The resulting radiopharmaceutical is administered systemically to the tumor-bearing mouse, typically via intravenous injection.
-
Tumor Targeting & Biodistribution: The radiolabeled peptide circulates throughout the body and accumulates in tissues expressing its target receptor, GRPR. High accumulation is expected in the GRPR-positive tumor. The peptide's pharmacokinetics will also dictate its clearance from the blood and its accumulation in excretory organs, primarily the kidneys.[3][10]
-
Quantitative Analysis: By sacrificing the animal at predefined time points and measuring the radioactivity in dissected tissues with a gamma counter, a precise quantitative map of the radiopharmaceutical's distribution (% Injected Dose per gram of tissue) can be generated.
Diagram: GRPR Targeting Mechanism
Caption: GRPR targeting by a radiolabeled bombesin analogue.
Experimental Protocols
This section details the necessary materials and step-by-step procedures. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Part 1: Materials & Reagents
-
This compound Analogue: Conjugated with a suitable chelator (e.g., DOTA).
-
Radionuclide: High-purity Gallium-68 (⁶⁸Ga) eluted from a ⁶⁸Ge/⁶⁸Ga generator, or other suitable radionuclide (e.g., ¹¹¹In, ¹⁷⁷Lu).
-
Reaction Buffers: Sodium acetate or HEPES buffer, pH adjusted for labeling.
-
Quality Control: Radio-TLC or Radio-HPLC system for determining radiochemical purity.[11]
-
Animal Model: 4-6 week old female athymic nude mice.
-
Cell Line: GRPR-positive human prostate cancer cell line (e.g., PC-3).[12][13][14]
-
Injection Supplies: Sterile saline, insulin syringes.
-
Dissection Tools & Gamma Counter: For ex vivo analysis.
Part 2: Protocol for Radiolabeling with Gallium-68 (Representative)
The causality behind this protocol is to form a stable complex between the ⁶⁸Ga³⁺ ion and the chelator conjugated to the peptide under conditions that preserve peptide integrity.
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Buffering: Add 10-20 µg of the DOTA-conjugated peptide to a sterile reaction vial. Add sodium acetate buffer (pH 4.5-5.0) to adjust the pH of the ⁶⁸GaCl₃ eluate. The final pH must be within the optimal range for the chelator to efficiently complex the metal.
-
Incubation: Incubate the reaction mixture at 95°C for 5-10 minutes. Heat accelerates the chelation reaction kinetics.
-
Quality Control: Spot a small aliquot of the reaction mixture on a TLC plate and develop using an appropriate solvent system (e.g., 1 M ammonium acetate:methanol) to separate the labeled peptide from free ⁶⁸Ga. The radiochemical purity should exceed 95%.
-
Formulation: Dilute the final product with sterile saline for injection to the desired activity concentration.
Part 3: Protocol for In Vivo Biodistribution Study
The logic of this workflow is to model the clinical scenario where a radiopharmaceutical is injected and distributes over time. The choice of a xenograft model is essential for evaluating efficacy on a human-derived target.[12][15]
Workflow Diagram
Caption: Experimental workflow for in vivo biodistribution.
Step-by-Step Procedure:
-
Animal Model Preparation:
-
Subcutaneously inoculate ~5-10 million PC-3 cells suspended in Matrigel into the flank of each nude mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³). This typically takes 2-3 weeks.
-
Randomize mice into groups for each time point (n=4-5 mice per group).
-
-
Radiotracer Administration:
-
Administer approximately 3.7 MBq (100 µCi) of the radiolabeled peptide in a volume of ~100 µL via the tail vein.[13][16]
-
Specificity Control (Blocking Group): For one group of animals, co-inject a 100-fold molar excess of the non-radiolabeled ("cold") peptide along with the radiotracer. This is a self-validating step to confirm that uptake in target tissues is receptor-mediated.[14][17] A significant reduction in uptake in the tumor and pancreas in this group demonstrates specificity.
-
-
Tissue Harvesting:
-
At designated time points (e.g., 1, 4, and 24 hours post-injection), humanely euthanize the mice according to approved protocols.[18]
-
Immediately collect a blood sample via cardiac puncture.
-
Carefully dissect major organs and tissues: tumor, muscle (thigh), pancreas, kidneys, liver, spleen, stomach, intestines, lungs, heart, and bone (femur).[19]
-
-
Data Acquisition & Analysis:
-
Blot tissues to remove excess blood, then place them in pre-weighed tubes and record the wet weight.
-
Measure the radioactivity in each tissue sample and in injection standards using a calibrated gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) using the following formula:
%ID/g = (Counts per Minute in Tissue / Tissue Weight (g)) / (Total Injected Counts per Minute) * 100
-
Calculate key tissue-to-background ratios, such as Tumor-to-Blood and Tumor-to-Muscle, to assess imaging contrast potential.
-
Data Presentation & Expected Results
Quantitative data should be summarized in tables for clear interpretation. The results should demonstrate the radiotracer's affinity for the tumor, its clearance profile, and the specificity of its binding.
Table 1: Representative Biodistribution Data (%ID/g ± SD)
| Tissue | 1 Hour Post-Injection | 4 Hours Post-Injection | 24 Hours Post-Injection |
| Blood | 1.5 ± 0.4 | 0.5 ± 0.1 | 0.1 ± 0.05 |
| Tumor (PC-3) | 12.5 ± 2.1 | 10.2 ± 1.8 | 5.5 ± 1.2 |
| Pancreas | 8.9 ± 1.5 | 4.1 ± 0.9 | 1.1 ± 0.3 |
| Kidneys | 5.2 ± 1.1 | 2.5 ± 0.6 | 0.8 ± 0.2 |
| Liver | 1.1 ± 0.3 | 0.8 ± 0.2 | 0.4 ± 0.1 |
| Muscle | 0.4 ± 0.1 | 0.2 ± 0.05 | 0.1 ± 0.03 |
Note: These are illustrative values based on typical findings for GRPR-targeting peptides. Actual results will vary.
Interpretation:
-
High Tumor Uptake: The high %ID/g in the tumor at early time points indicates successful targeting.
-
Pancreas Uptake: The pancreas naturally expresses GRPR, so significant uptake is expected and serves as an internal positive control.[20]
-
Renal Clearance: High initial kidney values followed by a rapid decrease are characteristic of renal excretion for small peptides.
-
Rapid Blood Clearance: Low blood values at later time points are desirable as they lead to high tumor-to-background ratios.
Table 2: Effect of Blocking Agent on Tissue Uptake at 1 Hour (%ID/g ± SD)
| Tissue | Baseline (No Block) | With Excess "Cold" Peptide | % Reduction |
| Tumor (PC-3) | 12.5 ± 2.1 | 1.1 ± 0.3 | ~91% |
| Pancreas | 8.9 ± 1.5 | 0.9 ± 0.2 | ~90% |
| Kidneys | 5.2 ± 1.1 | 4.8 ± 0.9 | Not Significant |
| Liver | 1.1 ± 0.3 | 1.0 ± 0.2 | Not Significant |
Interpretation: The dramatic reduction in uptake in the tumor and pancreas upon co-injection of excess unlabeled peptide provides strong evidence that accumulation is a specific, GRPR-mediated process.[17] Non-specific uptake in organs like the liver and kidneys is not significantly affected.
References
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Jensen, R. T., et al. (2006). Gastrin-releasing peptide and cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1766(1), 23-41. [Link]
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Bar-Oz, A., et al. (2016). Gastrin-Releasing Peptide Receptor Targeting in Cancer Treatment: Emerging Signaling Networks and Therapeutic Applications. Current Drug Targets, 17(5), 508-514. [Link]
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Maina, T., et al. (2005). Species differences of bombesin analog interactions with GRP-R define the choice of animal models in the development of GRP-R-targeting drugs. Journal of Nuclear Medicine, 46(5), 823-830. [Link]
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Kryza, D., et al. (2022). A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. Molecular Imaging and Biology. [Link]
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Al-Otaibi, F., et al. (2024). Gastrin-releasing peptide receptor (GRPR) as a novel biomarker and therapeutic target in prostate cancer. Frontiers in Oncology. [Link]
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Kryza, D., et al. (2025). A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. Molecular Imaging and Biology. [Link]
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Ginj, M., et al. (2006). Bombesin Receptor Antagonists May Be Preferable to Agonists for Tumor Targeting. Journal of Nuclear Medicine, 47(1), 101-109. [Link]
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Nock, B. A., et al. (2011). Evolution of Bombesin Conjugates for Targeted PET Imaging of Tumors. PLoS ONE, 6(11), e26312. [Link]
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Ferreira, C. L., et al. (2018). Radiolabeled bombesin derivatives for preclinical oncological imaging. Biomedicines, 6(3), 80. [Link]
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Maina, T., et al. (2005). Species Differences of Bombesin Analog Interactions with GRP-R Define the Choice of Animal Models in the Development of GRP-R–Targeting Drugs. Journal of Nuclear Medicine, 46(5), 823-830. [Link]
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Varvarigou, A. D., et al. (2024). Biodistribution Assessment of a Novel 68 Ga-Labeled Radiopharmaceutical in a Cancer Overexpressing CCK2R Mouse Model: Conventional and Radiomics Methods for Analysis. MDPI. [Link]
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Faintuch, B. L., et al. (2006). Radiolabeling of Bombesin-Like Peptide With 99mTc: 99mTc-litorin and Biodistribution in Rats. Cancer Biotherapy & Radiopharmaceuticals, 21(3), 256-263. [Link]
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Revskaya, E., et al. (2018). Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics. Antibodies, 7(4), 32. [Link]
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Jensen, R. T., et al. (2017). Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment. Expert Opinion on Therapeutic Targets, 21(1), 15-28. [Link]
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Hsiao, Y. M., et al. (2023). 68Ga-Labeled [Thz14]Bombesin(7–14) Analogs: Promising GRPR-Targeting Agonist PET Tracers with Low Pancreas Uptake. MDPI. [Link]
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Maina, T., et al. (2019). Displacement of [¹²⁵I-Tyr⁴]bombesin (BBN) from gastrin-releasing peptide receptor (GRPR) sites in PC-3 cell membranes. ResearchGate. [Link]
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Figini, M., et al. (2020). In vivo and ex vivo biodistribution at different time points after administration of NF-800 in BT-474 xenograft tumor bearing mice. ResearchGate. [Link]
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Parry, J. J., et al. (2007). Molecular imaging of gastrin-releasing peptide receptor-positive tumors in mice using 64Cu- and 86Y-DOTA-(Pro1,Tyr4)-bombesin(1-14). Bioconjugate Chemistry, 18(2), 517-525. [Link]
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MICAD. (2009). 99mTc-labeled [N40,Pro1,Tyr4]bombesin. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
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Schroeder, R. P., et al. (2011). Gastrin-releasing peptide receptor-based targeting using bombesin analogues is superior to metabolism-based targeting using choline for in vivo imaging of human prostate cancer xenografts. European Journal of Nuclear Medicine and Molecular Imaging, 38(7), 1258-1267. [Link]
-
Ho, C. L., et al. (2014). Receptor-binding, Biodistribution, Dosimetry, and Micro-SPECT/CT Imaging of 111In-[DTPA1, Lys3, Tyr4]-Bombesin Analog in Human Prostate Tumor-Bearing Mice. Semantic Scholar. [Link]
-
Hsiao, Y. M., et al. (2023). Novel 177 Lu-Labeled [Thz 14 ]Bombesin(6–14) Derivatives with Low Pancreas Accumulation for Targeting Gastrin-Releasing Peptide Receptor-Expressing Cancer. MDPI. [Link]
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Schroeder, R. P., et al. (2013). Improving radiopeptide pharmacokinetics by adjusting experimental conditions for bombesin receptor-targeted imaging of prostate cancer. UroToday. [Link]
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Schroeder, R. P., et al. (2011). Gastrin-releasing peptide receptor-based targeting using bombesin analogues is superior to metabolism-based targeting using choline for in vivo imaging of human prostate cancer xenografts. European Journal of Nuclear Medicine and Molecular Imaging, 38(7), 1258-1267. [Link]
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Lim, J. C., et al. (2015). Preclinical pharmacokinetic, biodistribution, imaging and therapeutic efficacy of (177)Lu-Labeled glycated bombesin analogue for gastrin-releasing peptide receptor-positive prostate tumor targeting. Nuclear Medicine and Biology, 42(2), 162-169. [Link]
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Application Notes and Protocols for (Tyr4,D-Phe12)-Bombesin in Cell Culture
Abstract
This document provides a comprehensive technical guide for the use of (Tyr4,D-Phe12)-Bombesin, a synthetic peptide antagonist, in cell culture-based research. We delve into the molecular mechanisms of the bombesin receptor system, focusing on the Gastrin-Releasing Peptide Receptor (GRPR), and provide a suite of validated, step-by-step protocols for researchers in oncology, pharmacology, and drug development. The protocols are designed as a self-validating workflow, enabling the user to characterize receptor binding, quantify functional antagonism of intracellular signaling, and measure the resulting impact on cell proliferation. This guide emphasizes the scientific rationale behind experimental choices to ensure robust and reproducible results.
Introduction: The Bombesin System and Its Antagonism
The bombesin family of peptides, including the mammalian gastrin-releasing peptide (GRP), are crucial signaling molecules in both physiological and pathophysiological processes.[1][2][3] Their actions are mediated through a class of G-protein coupled receptors (GPCRs), primarily the GRP receptor (GRPR or BB2) and the neuromedin B receptor (NMBR or BB1).[4][5] Of particular interest to researchers is the frequent overexpression of GRPR in numerous human malignancies, including prostate, breast, lung, and pancreatic cancers.[3][6][7] In these contexts, GRP can act as a potent autocrine or paracrine growth factor, driving tumor progression.[3][4]
This role as a tumor promoter makes the GRPR an attractive target for therapeutic intervention and diagnostic imaging.[4][8] The development of specific GRPR antagonists is therefore a critical area of research. Early antagonists included substance P analogs and [D-Phe12]-substituted bombesin analogs.[3] this compound belongs to this class of competitive antagonists, designed to specifically occupy the GRPR binding pocket without initiating the downstream signaling cascade, thereby blocking the mitogenic effects of endogenous ligands like GRP.
These application notes provide a framework for utilizing this compound to probe the GRPR system in relevant cell models, such as the high-expressing PC-3 prostate cancer cell line.[9][10][11]
Mechanism of Action: GRPR Signaling and Antagonist Inhibition
The binding of an agonist like GRP or bombesin to the GRPR initiates a well-defined signaling cascade. As a GPCR, the GRPR is coupled to Gαq proteins. Agonist binding triggers the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing a rapid release of stored calcium (Ca2+) into the cytosol.[3][10][12][13] Concurrently, DAG and the elevated intracellular Ca2+ activate protein kinase C (PKC).[5] These initial events trigger a cascade of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, notably the phosphorylation and activation of ERK1/2, and the PI3K/Akt pathway, which are central to cell proliferation, survival, and migration.[1][4][6][14]
This compound functions by competitively binding to the GRPR. Due to its structural modifications, it occupies the receptor but fails to induce the conformational change necessary for G-protein activation. This effectively blocks endogenous agonists from binding and prevents the initiation of the entire downstream signaling cascade.
Caption: Agonist vs. Antagonist action on the GRPR signaling pathway.
Experimental Design: A Validating Workflow
To comprehensively characterize the effects of this compound, we propose a logical, four-stage workflow. Each stage validates the findings of the previous one, building a complete biological picture from molecular interaction to cellular response.
Caption: A self-validating experimental workflow.
Materials and Reagents
| Reagent/Material | Recommended Source/Specification | Purpose |
| Cell Line | PC-3 (ATCC® CRL-1435™) | Human prostate cancer, high endogenous GRPR expression.[10][11] |
| Cell Culture Medium | F-12K Medium (ATCC® 30-2004™) + 10% FBS | Growth and maintenance of PC-3 cells. |
| This compound | Commercial Peptide Supplier | The antagonist being tested. |
| Bombesin or GRP | Commercial Peptide Supplier | The agonist used for stimulation. |
| [125I-Tyr4]Bombesin | PerkinElmer or similar | Radioligand for competitive binding assays.[8][10][11][15] |
| Calcium Assay Kit | Fluo-4 AM or Fura-2 AM | Fluorescent dyes for measuring intracellular calcium.[10][13] |
| Antibodies | Anti-Phospho-p44/42 MAPK (Erk1/2), Anti-p44/42 MAPK (Erk1/2) | For Western blot analysis of ERK activation.[14][16] |
| Proliferation Reagent | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | For colorimetric measurement of cell viability.[10] |
| Buffers & Reagents | HBSS, HEPES, BSA, RIPA Lysis Buffer, Protease/Phosphatase Inhibitors | Standard reagents for cell-based assays. |
Core Experimental Protocols
Protocol 1: Characterizing Receptor Binding Affinity (Competitive Radioligand Binding Assay)
Rationale: This assay quantifies the affinity of this compound for the GRPR by measuring its ability to compete with a radiolabeled ligand, [125I-Tyr4]Bombesin, for binding sites on cell membranes or whole cells.[8][17][18][19] The output is an IC50 value, which can be converted to a binding affinity constant (Ki).
Step-by-Step Methodology:
-
Cell Culture: Seed PC-3 cells in 24-well plates and grow to 80-90% confluency.
-
Preparation: Aspirate the growth medium and wash the cell monolayer twice with ice-cold binding buffer (e.g., RPMI 1640 with 2 mg/mL BSA and 20 mM HEPES).[18]
-
Competition Setup:
-
Add 400 µL of binding buffer to each well.
-
Add 50 µL of this compound at various concentrations (e.g., 1 pM to 10 µM, prepared by serial dilution). For total binding wells, add 50 µL of buffer. For non-specific binding wells, add 50 µL of a high concentration of unlabeled bombesin (e.g., 1 µM).
-
-
Radioligand Addition: Add 50 µL of [125I-Tyr4]Bombesin to all wells at a final concentration near its Kd (typically 0.1-0.5 nM).[18][19]
-
Incubation: Incubate the plates at 37°C for 60-90 minutes.
-
Washing: Aspirate the incubation solution and rapidly wash the cells three times with ice-cold wash buffer (e.g., PBS with 0.1% BSA) to remove unbound radioligand.
-
Lysis and Counting:
-
Lyse the cells in each well by adding 500 µL of 1 N NaOH.
-
Transfer the lysate to gamma counter tubes.
-
Measure the radioactivity (counts per minute, CPM) in a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding: (Total Binding CPM) - (Non-specific Binding CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Protocol 2: Assessing Functional Antagonism (Intracellular Calcium Mobilization Assay)
Rationale: This functional assay directly tests the antagonist's ability to block the primary signaling event of GRPR activation: the release of intracellular calcium.[13] A potent antagonist will inhibit the calcium flux induced by an agonist like bombesin.[9][10][12]
Step-by-Step Methodology:
-
Cell Culture: Seed PC-3 cells in a black, clear-bottom 96-well plate and grow to ~90% confluency.
-
Dye Loading:
-
Aspirate the growth medium.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer like HBSS with 20 mM HEPES, according to the manufacturer's instructions. This typically involves a 45-60 minute incubation at 37°C.
-
Gently wash the cells to remove excess extracellular dye.
-
-
Assay on a Fluorescence Plate Reader (e.g., FLIPR):
-
Place the cell plate into the reader and allow it to equilibrate to 37°C.
-
Antagonist Pre-incubation: The instrument will inject a solution of this compound (at various concentrations) or vehicle control into the wells. Allow a pre-incubation period of 15-30 minutes.
-
Agonist Challenge: The instrument will then perform a second injection, adding a fixed concentration of bombesin (an EC80 concentration, predetermined in a separate agonist dose-response experiment) to all wells.
-
Measurement: Monitor the fluorescence intensity in real-time immediately before and after the agonist challenge.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data, setting the response to the agonist alone as 100% and the vehicle control as 0%.
-
Plot the percent inhibition against the log concentration of this compound and fit the curve to determine the IC50 for functional antagonism.
-
Protocol 3: Measuring Downstream Signal Inhibition (ERK1/2 Phosphorylation Assay)
Rationale: To confirm that the functional block at the receptor level translates to inhibition of downstream mitogenic pathways, we can measure the phosphorylation of ERK1/2.[6][20] An effective antagonist will prevent the increase in phosphorylated ERK (p-ERK) that is normally induced by agonist stimulation.[16]
Step-by-Step Methodology:
-
Cell Culture and Serum Starvation:
-
Seed PC-3 cells in 6-well plates and grow to ~80% confluency.
-
To reduce basal ERK activity, serum-starve the cells overnight in a serum-free medium.
-
-
Treatment:
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30-60 minutes at 37°C.
-
Stimulate the cells by adding bombesin agonist (at its EC50 or EC80 concentration) for 5-10 minutes (the optimal time should be determined by a time-course experiment).
-
-
Cell Lysis:
-
Immediately place the plate on ice and aspirate the medium.
-
Wash once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.[14]
-
Quantify the band intensities using densitometry software.
-
Express the results as the ratio of p-ERK to total ERK. Plot this ratio against the antagonist concentration to visualize the dose-dependent inhibition.
-
Protocol 4: Evaluating Biological Response (Cell Proliferation Assay)
Rationale: This final assay determines if the observed inhibition of receptor binding and signaling translates into a meaningful biological outcome—the inhibition of cell proliferation.[4][12]
Step-by-Step Methodology:
-
Cell Seeding: Seed PC-3 cells at a low density (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Treatment:
-
Replace the medium with fresh, low-serum (e.g., 0.5% FBS) medium.
-
Add this compound at various concentrations, both alone and in combination with a fixed concentration of bombesin agonist. Include controls for vehicle and agonist alone.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for cell division.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Aspirate the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
-
Measurement and Analysis:
-
Read the absorbance at ~570 nm using a microplate reader.
-
Normalize the data to the vehicle-treated control (set to 100% viability).
-
Plot cell viability against the antagonist concentration to determine its anti-proliferative effect and its ability to block agonist-induced growth.
-
References
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Jensen, R.T., Moody, T.W., Mantey, S.A., Gonzalez, N., & Coy, D.H. (2008). Regulation and signaling of human bombesin receptors and their biological effects. Current Opinion in Endocrinology, Diabetes and Obesity. Available at: [Link]
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Jensen, R.T., Battey, J.F., Spindel, E.R., & Benya, R.V. (2008). Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states. Journal of Clinical Investigation. Available at: [Link]
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Mena, S., Cózar, J. M., & Sánchez-Chapado, M. (2012). Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment. Expert Opinion on Therapeutic Targets. Available at: [Link]
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Moody, T.W., & Jensen, R.T. (2019). Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy. Frontiers in Endocrinology. Available at: [Link]
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Patel, O., & Shiozawa, M. (2023). Biochemistry, Bombesin. StatPearls Publishing. Available at: [Link]
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de Castiglione, R., Corradi, F., & Vaghi, F. (1995). Correlation between the effects of bombesin antagonists on cell proliferation and intracellular calcium concentration in Swiss 3T3 and HT-29 cell lines. British Journal of Cancer. Available at: [Link]
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Cescato, R., Maina, T., Nock, B. A., Nikolopoulou, A., Charalambidis, D., & Reubi, J. C. (2008). Bombesin Receptor Antagonists May Be Preferable to Agonists for Tumor Targeting. Journal of Nuclear Medicine. Available at: [Link]
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Aprikian, A. G., Han, K., Chevalier, S., Bazinet, M., & Viallet, J. (1996). Bombesin specifically induces intracellular calcium mobilization via gastrin-releasing peptide receptors in human prostate cancer cells. Journal of Molecular Endocrinology. Available at: [Link]
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Honer, M., Mu, L., Zarrad, F., Struthers, H., Cescato, R., & Reubi, J. C. (2011). 18F-Labeled Bombesin Analog for Specific and Effective Targeting of Prostate Tumors Expressing Gastrin-Releasing Peptide Receptors. Journal of Nuclear Medicine. Available at: [Link]
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Panula, P., & Kalso, E. (1989). Antagonism of Satiety and Grooming Effects of Bombesin by Antiserum to Bombesin and by [Tyr4, D-Phe12] Bombesin: Central versus Peripheral Effects. Annals of the New York Academy of Sciences. Available at: [Link]
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Schally, A. V., & Comaru-Schally, A. M. (2000). Antagonists of Bombesin and Gastrin-Releasing Peptide. Holland-Frei Cancer Medicine. 5th edition. Available at: [Link]
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Abiraj, K., Mansi, R., Tamma, M. L., Fani, M., Forrer, F., & Cescato, R. (2012). Gastrin releasing peptide receptor-directed radioligands based on a bombesin antagonist: synthesis, (111)in-labeling, and preclinical profile. Journal of Medicinal Chemistry. Available at: [Link]
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Hoffman, T. J., Gali, H., Smith, C. J., Sieckman, G. L., & Hayes, D. L. (2003). Novel Series of 111In-Labeled Bombesin Analogs as Potential Radiopharmaceuticals for Specific Targeting of Gastrin-Releasing Peptide Receptors Expressed on Human Prostate Cancer Cells. Journal of Nuclear Medicine. Available at: [Link]
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Moody, T. W., Carney, D. N., Cuttitta, F., Quattrocchi, K., & Minna, J. D. (1987). Bombesin-related peptides induce calcium mobilization in a subset of human small cell lung cancer cell lines. Life Sciences. Available at: [Link]
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Moody, T. W., Leyton, J., & Chan, D. (2001). A bombesin receptor subtype-3 peptide increases nuclear oncogene expression in a MEK-1 dependent manner in human lung cancer cells. BMC Cancer. Available at: [Link]
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Eurofins Discovery. BB3 Human Bombesin GPCR Cell Based Agonist Calcium Flux LeadHunter Assay - FR. Eurofins Discovery. Available at: [Link]
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Yang, Y., Zhang, Z., & Liu, Z. (2022). Copper-67-Labeled Bombesin Peptide for Targeted Radionuclide Therapy of Prostate Cancer. Pharmaceuticals. Available at: [Link]
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Jensen, R. T., Mrozinski, J. E., Jr, & Coy, D. H. (1993). Bombesin receptor antagonists: different classes and cellular basis of action. Recent Results in Cancer Research. Available at: [Link]
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Creative Bioarray. Ca2+ Mobilization Assay. Creative Bioarray. Available at: [Link]
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ResearchGate. Displacement of [¹²⁵I-Tyr⁴]bombesin (BBN) from gastrin-releasing... ResearchGate. Available at: [Link]
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Yang, Y., Zhang, Z., & Liu, Z. (2023). Novel 177Lu-Labeled [Thz14]Bombesin(6–14) Derivatives with Low Pancreas Accumulation for Targeting Gastrin-Releasing Peptide Receptor-Expressing Cancer. Pharmaceuticals. Available at: [Link]
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Yang, Y., Zhang, Z., & Liu, Z. (2023). Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer. Molecules. Available at: [Link]
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National Center for Biotechnology Information. Phospho-ERK Assays. Assay Guidance Manual. Available at: [Link]
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Shukla, A. K. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. Available at: [Link]
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Kariolis, M. S., Miao, Y., Jones, D. S., & Shokat, K. M. (2017). Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. ACS Chemical Biology. Available at: [Link]
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National Center for Biotechnology Information. 64Cu-DOTA-[Pro1,Tyr4]-Bombesin[1-14]. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]
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Dal-Pozzo, A., Rubagotti, A., & Caviglia, D. (2022). Targeting the Gastrin-Releasing Peptide Receptor (GRP-R) in Cancer Therapy: Development of Bombesin-Based Peptide–Drug Conjugates. Pharmaceuticals. Available at: [Link]
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Pinski, J., Halmos, G., & Schally, A. V. (1994). Characterization of bombesin/gastrin-releasing peptide receptors in membranes of MKN45 human gastric cancer. Cancer Letters. Available at: [Link]
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Narayan, S., Guo, J. S., Townsend, C. M., Jr, & Singh, P. (1990). Specific binding and growth effects of bombesin-related peptides on mouse colon cancer cells in vitro. Cancer Research. Available at: [Link]
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- 3. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. Novel Series of 111In-Labeled Bombesin Analogs as Potential Radiopharmaceuticals for Specific Targeting of Gastrin-Releasing Peptide Receptors Expressed on Human Prostate Cancer Cells | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. Bombesin Receptor Antagonists May Be Preferable to Agonists for Tumor Targeting | Journal of Nuclear Medicine [jnm.snmjournals.org]
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Application of (Tyr4,D-Phe12)-Bombesin in Breast Cancer Research: A Technical Guide
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of (Tyr4,D-Phe12)-Bombesin in breast cancer research. This guide offers in-depth technical protocols and field-proven insights into the use of this potent bombesin receptor antagonist.
Introduction: The Significance of the Bombesin/GRP Receptor System in Breast Cancer
The gastrin-releasing peptide receptor (GRPR), a subtype of the bombesin receptor family, is a G-protein coupled receptor that is frequently overexpressed in various malignancies, including a significant proportion of breast cancers.[1][2] Notably, GRPR expression is strongly correlated with estrogen receptor (ER) positivity, making it a promising therapeutic and diagnostic target in this major breast cancer subtype.[2] The natural ligand for GRPR is the gastrin-releasing peptide (GRP), which, upon binding, can stimulate cancer cell proliferation, migration, and survival.[1][3]
This compound is a synthetic analog of bombesin, engineered to act as a potent and specific antagonist of the GRPR. Its chemical structure, Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-D-Phe-Leu-Met-NH2, incorporates key amino acid substitutions that confer its antagonistic properties. By competitively binding to GRPR without activating it, this compound effectively blocks the downstream signaling cascades initiated by endogenous ligands like GRP. This characteristic makes it an invaluable tool for elucidating the role of the GRPR signaling axis in breast cancer pathophysiology and for the development of novel diagnostic and therapeutic strategies.
Core Applications in Breast Cancer Research
This compound serves as a versatile tool in several key areas of breast cancer research:
-
Competitive Binding Assays: To determine the affinity and specificity of novel GRPR-targeting ligands.
-
In Vitro Functional Assays: To investigate the role of GRPR signaling in breast cancer cell proliferation, migration, and invasion.
-
In Vivo Imaging: When radiolabeled, it can be used for non-invasive imaging of GRPR-expressing tumors in animal models.
-
Therapeutic Development: As a template for the design of novel GRPR-targeted therapies.
Part 1: In Vitro Applications and Protocols
Competitive Radioligand Binding Assay
This assay is fundamental for characterizing the binding affinity (Ki) of unlabeled ligands, such as novel drug candidates, for the GRPR. The principle lies in the competition between a fixed concentration of a radiolabeled ligand (e.g., [125I-Tyr4]-Bombesin) and varying concentrations of the unlabeled test compound (this compound or other experimental compounds) for binding to GRPR expressed on breast cancer cell membranes.
Rationale for Experimental Choices:
-
Cell Line Selection: T-47D and MDA-MB-231 are commonly used human breast cancer cell lines with well-characterized GRPR expression. T-47D is an ER-positive luminal A subtype, while MDA-MB-231 is a triple-negative (ER-/PR-/HER2-) basal-like subtype. Using both allows for the assessment of ligand binding across different breast cancer subtypes.
-
Radioligand: [125I-Tyr4]-Bombesin is a high-affinity GRPR agonist that is commercially available and widely used in binding studies. Its tyrosine residue allows for straightforward radioiodination.
-
Membrane Preparation: Using isolated cell membranes rather than whole cells ensures that the binding is specific to membrane-bound receptors and is not influenced by internalization processes.
Protocol: Competitive Binding Assay
A. Preparation of Cell Membranes from Breast Cancer Cell Lines (e.g., T-47D)
-
Culture T-47D cells to 80-90% confluency.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into a centrifuge tube and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in a binding buffer. Determine the protein concentration using a standard method like the BCA assay.
B. Binding Assay
-
Prepare Reagents:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: [125I-Tyr4]-Bombesin at a final concentration of ~0.1 nM.
-
Unlabeled Ligand: this compound or test compound at concentrations ranging from 1 pM to 1 µM.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled bombesin.
-
-
Assay Setup (in 96-well plates):
-
Add 50 µL of binding buffer to all wells.
-
Add 50 µL of unlabeled ligand at various concentrations (or buffer for total binding, or excess unlabeled bombesin for non-specific binding).
-
Add 50 µL of radioligand.
-
Add 100 µL of cell membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Counting: Dry the filter plate and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the unlabeled ligand and determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
| Parameter | Typical Value/Range | Rationale |
| Cell Line | T-47D, MDA-MB-231 | Representative of different breast cancer subtypes with GRPR expression. |
| Radioligand | [125I-Tyr4]-Bombesin | High-affinity, commercially available GRPR ligand. |
| Unlabeled Ligand Conc. | 1 pM - 1 µM | A wide range is necessary to generate a complete competition curve. |
| Incubation Time | 60 minutes | Sufficient to reach binding equilibrium at room temperature. |
| Incubation Temperature | Room Temperature | Balances binding kinetics with protein stability. |
| Membrane Protein | 20-50 µ g/well | Optimized to provide a sufficient signal-to-noise ratio. |
GRPR Signaling Pathway Analysis
This compound is instrumental in dissecting the signaling pathways downstream of GRPR activation. By blocking the receptor, researchers can investigate the subsequent effects on key cellular processes.
GRPR Signaling Cascade:
Upon agonist binding, GRPR activates heterotrimeric G-proteins, primarily Gαq and Gα12/13.[1]
-
Gαq Pathway: Activates phospholipase C-β (PLC-β), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This cascade can lead to the activation of the MAPK/ERK pathway, promoting cell proliferation.[1]
-
Gα12/13 Pathway: Activates Rho GTPases through RhoGEFs, leading to cytoskeletal reorganization, which is crucial for cell migration and invasion. This pathway can also influence the JNK and p38 MAPK pathways.[1]
-
PI3K/AKT Pathway: GRPR activation has also been shown to transactivate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), leading to the activation of the PI3K/AKT pathway, a critical survival pathway in cancer.[2][4]
Experimental Workflow for Signaling Pathway Analysis:
Caption: Experimental workflow for analyzing GRPR signaling pathways.
Part 2: In Vivo Applications and Protocols
Radiolabeling of this compound for PET Imaging
For in vivo imaging, this compound must be conjugated with a chelator to stably incorporate a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu). The choice of chelator and radionuclide depends on the desired imaging time course and the available cyclotron and radiochemistry infrastructure. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a commonly used chelator for this purpose.
Protocol: General Steps for Radiolabeling
-
Conjugation: Synthesize DOTA-conjugated this compound using standard solid-phase peptide synthesis methods.
-
Radiolabeling:
-
Prepare a solution of the DOTA-peptide conjugate in a suitable buffer (e.g., ammonium acetate buffer, pH 4.5-5.5).
-
Add the radionuclide (e.g., ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator).
-
Heat the reaction mixture at 95°C for 5-10 minutes.
-
-
Purification: Purify the radiolabeled peptide using a C18 Sep-Pak cartridge to remove free radionuclide.
-
Quality Control: Assess the radiochemical purity using radio-HPLC.
In Vivo PET Imaging of Breast Cancer Xenografts
This protocol outlines the use of radiolabeled this compound for the non-invasive visualization of GRPR-expressing breast tumors in a mouse model.
Rationale for Experimental Choices:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human breast cancer cell xenografts.
-
Tumor Implantation: Subcutaneous implantation of tumor cells allows for easy monitoring of tumor growth and imaging.
-
Blocking Study: Co-injection of an excess of unlabeled this compound is a critical control to demonstrate that the observed tumor uptake of the radiotracer is specific to GRPR binding.
Protocol: PET Imaging
-
Animal Model Preparation:
-
Implant GRPR-positive breast cancer cells (e.g., T-47D) subcutaneously into the flank of female nude mice.
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
Radiotracer Administration:
-
Anesthetize the mice.
-
Inject the radiolabeled this compound (typically 3.7-7.4 MBq) via the tail vein.
-
For the blocking study, co-inject a separate cohort of mice with the radiotracer and an excess of unlabeled this compound (e.g., 100 µg).
-
-
PET/CT Imaging:
-
Acquire dynamic or static PET images at various time points post-injection (e.g., 30, 60, and 120 minutes).
-
A CT scan is typically performed for anatomical co-registration.
-
-
Biodistribution Study (Optional but Recommended):
-
At the end of the imaging session, euthanize the mice.
-
Dissect tumors and major organs.
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
-
Data Analysis:
-
Draw regions of interest (ROIs) on the PET images over the tumor and other organs to quantify radiotracer uptake (Standardized Uptake Value, SUV).
-
Compare the tumor uptake between the unblocked and blocked groups to confirm GRPR-specific targeting.
-
Caption: GRPR signaling pathway and point of inhibition by this compound.
Part 3: Data Interpretation and Troubleshooting
-
Competitive Binding Assays: A rightward shift in the competition curve for your test compound compared to a known high-affinity ligand indicates lower affinity. Ensure that non-specific binding is low (typically <10% of total binding) for reliable data. High non-specific binding can be addressed by optimizing washing steps or using filter plates pre-treated with polyethyleneimine.
-
In Vivo Imaging: High uptake in non-target organs like the liver and kidneys can obscure tumor visualization. This can be influenced by the chelator and linker used for radiolabeling. The blocking study is crucial to differentiate specific tumor uptake from non-specific accumulation.
Conclusion
This compound is a powerful and specific antagonist of the Gastrin-Releasing Peptide Receptor, offering multifaceted applications in breast cancer research. From delineating the intricacies of GRPR signaling in vitro to enabling non-invasive tumor imaging in vivo, this peptide is an indispensable tool for academic and industry researchers alike. The protocols and insights provided herein serve as a comprehensive guide to effectively harness the potential of this compound in the ongoing effort to develop more effective diagnostics and therapeutics for breast cancer.
References
-
Cornelio, D. B., et al. (2016). Gastrin-Releasing Peptide Receptor Targeting in Cancer Treatment: Emerging Signaling Networks and Therapeutic Applications. Frontiers in Endocrinology, 7, 13. [Link]
-
Toi-Safe, Y., et al. (2021). Gastrin-releasing peptide receptor in breast cancer mediates cellular migration and interleukin-8 expression. Cancer, 127(18), 3435-3446. [Link]
-
Gifford, A. N. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Jensen, R. T., et al. (2008). Bombesin-related peptides and their receptors: current status and future directions. British Journal of Pharmacology, 153(S1), S296-S313. [Link]
-
Patel, O., et al. (2018). Uncovering potential downstream targets of oncogenic GRPR overexpression in prostate carcinomas harboring ETS rearrangements. Scientific Reports, 8(1), 1-12. [Link]
-
Parry, J. J., et al. (2007). MicroPET imaging of breast cancer using radiolabeled bombesin analogs targeting the gastrin-releasing peptide receptor. Breast Cancer Research and Treatment, 101(2), 175-183. [Link]
-
Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. Creative Diagnostics. [Link]
Sources
Unlocking Cell Signaling: A Guide to Blocking GRP Receptors with (Tyr4,D-Phe12)-Bombesin
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for utilizing (Tyr4,D-Phe12)-Bombesin as a potent and specific antagonist for the Gastrin-Releasing Peptide Receptor (GRPR). This document will delve into the underlying scientific principles, provide step-by-step experimental procedures, and offer insights into data interpretation, ensuring the effective application of this valuable research tool.
Introduction: The Gastrin-Releasing Peptide Receptor and its Antagonist, this compound
The Gastrin-Releasing Peptide Receptor (GRPR), also known as BB2, is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes.[1] Upon binding its endogenous ligand, gastrin-releasing peptide (GRP), the GRPR activates the phospholipase C signaling pathway, leading to downstream cellular responses.[1] Notably, GRPR is overexpressed in a range of cancers, including prostate, breast, and lung cancer, making it a significant target for both diagnostic imaging and therapeutic intervention.
This compound is a synthetic analog of bombesin, a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina. Key modifications at positions 4 (Tyrosine) and 12 (D-Phenylalanine) confer its antagonistic properties. Unlike the native bombesin which activates the receptor, this compound binds to the GRPR without initiating the downstream signaling cascade, thereby competitively blocking the binding and action of endogenous GRP. While it is an earlier generation antagonist, it remains a useful tool for studying GRPR function. For instance, studies have shown that [D-Phe12]bombesin analogues, including this compound, competitively inhibit bombesin-stimulated amylase release from pancreatic acini, with a half-maximal inhibition observed at approximately 4 µM.[2]
Mechanism of Action: Competitive Antagonism of GRPR Signaling
This compound functions as a competitive antagonist at the GRPR. This means it binds to the same site on the receptor as the native ligand, GRP, but does not induce the conformational change necessary for receptor activation and subsequent G-protein coupling. By occupying the binding site, it prevents GRP from activating the receptor and initiating the intracellular signaling cascade.
The canonical GRPR signaling pathway, which is blocked by this compound, is depicted below:
Caption: GRP Receptor Signaling Pathway and Blockade by this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for bombesin receptor ligands. It is important to note that while this compound is a well-established antagonist, more potent antagonists have since been developed.
| Compound | Receptor Target | Assay Type | Cell Line | IC50 / Ki | Reference |
| This compound | GRPR | Amylase Release Inhibition | Guinea Pig Pancreatic Acini | ~4 µM (IC50) | [2] |
| [Tyr4]Bombesin | GRPR | Competitive Binding | PC-3 | 1.7 ± 0.3 nM (IC50) | [3] |
| RC-3095 | GRPR | Competitive Binding | Hs746T | High Affinity | [4] |
| Ga-RM2 | GRPR | Competitive Binding | PC-3 | 1.51 ± 0.24 nM (Ki) |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments involving the use of this compound to block GRPR function.
In Vitro Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the GRPR by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Materials and Reagents:
-
Cells: PC-3 human prostate cancer cells (or another cell line endogenously expressing GRPR).
-
Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 24-well poly-D-lysine coated plates.
-
Radioligand: [¹²⁵I-Tyr⁴]Bombesin.
-
Competitors:
-
This compound (stock solution in DMSO or appropriate buffer).
-
Unlabeled GRP or [Tyr⁴]Bombesin (for positive control).
-
-
Binding Buffer: RPMI 1640 containing 2 mg/mL Bovine Serum Albumin (BSA) and 20 mM HEPES.
-
Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: 1 N NaOH.
-
Scintillation Fluid and Vials.
-
Gamma Counter.
Protocol:
-
Cell Seeding: 48 hours prior to the assay, seed PC-3 cells into 24-well poly-D-lysine coated plates at a density of 2 x 10⁵ cells per well.
-
Reagent Preparation: Prepare serial dilutions of this compound and the positive control (unlabeled GRP or [Tyr⁴]Bombesin) in binding buffer. The final concentrations should typically range from 1 pM to 10 µM.
-
Assay Initiation:
-
On the day of the experiment, remove the growth medium from the wells.
-
Add 400 µL of binding buffer to each well and incubate at 37°C for 1 hour.
-
Add 50 µL of the various concentrations of this compound or control competitors to the appropriate wells. For total binding, add 50 µL of binding buffer. For non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled GRP.
-
Add 50 µL of [¹²⁵I-Tyr⁴]Bombesin (final concentration of ~0.01 nM) to all wells.
-
-
Incubation: Incubate the plates with gentle agitation for 1 hour at 37°C.
-
Washing:
-
Aspirate the incubation medium.
-
Wash the cells twice with 500 µL of ice-cold PBS per well.
-
-
Cell Lysis and Counting:
-
Add 500 µL of 1 N NaOH to each well to lyse the cells.
-
Transfer the lysate from each well to a scintillation vial.
-
Measure the radioactivity in each vial using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis (one-site fit) to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Calcium Mobilization Assay
This functional assay measures the ability of this compound to block GRP-induced increases in intracellular calcium concentration.
Materials and Reagents:
-
Cells: GRPR-expressing cells (e.g., PC-3 or HEK293 cells stably expressing GRPR).
-
Cell Culture Medium: As described in section 4.1.
-
Assay Plates: Black, clear-bottom 96-well or 384-well microplates.
-
Calcium Indicator Dye: Fluo-8 AM or a similar cell-permeant calcium-sensitive dye.
-
Pluronic F-127: To aid in dye loading.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 5 mM KCl, 0.62 mM MgSO₄, 1.8 mM CaCl₂, 10 mM HEPES, 6 mM glucose, pH 7.4).
-
Agonist: Gastrin-Releasing Peptide (GRP).
-
Antagonist: this compound.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Protocol:
-
Cell Seeding: Seed cells into black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare the dye loading solution by mixing the calcium indicator dye with Pluronic F-127 in KRH buffer according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in KRH buffer.
-
Add the antagonist solutions to the appropriate wells of the plate containing the dye-loaded cells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of GRP in KRH buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the microplate into the FLIPR instrument.
-
Initiate the measurement of fluorescence intensity over time.
-
After establishing a baseline reading, inject the GRP solution into the wells.
-
Continue to record the fluorescence for a few minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the GRP response against the logarithm of the this compound concentration.
-
Calculate the IC50 value for the antagonist.
-
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure to evaluate the efficacy of this compound in inhibiting the growth of GRPR-expressing tumors in a xenograft mouse model.
Experimental Workflow:
Caption: Workflow for an in vivo tumor growth inhibition study.
Materials and Methods:
-
Animals: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cells: GRPR-expressing cancer cells (e.g., PC-3, Hs746T).
-
This compound: Sterile, in a suitable vehicle for injection (e.g., saline).
-
Calipers: For measuring tumor dimensions.
-
Animal Balance: For monitoring body weight.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to treatment and control groups (n ≥ 5 per group).
-
-
Treatment:
-
Monitoring:
-
Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the animals regularly.
-
-
Endpoint and Data Analysis:
-
Continue the treatment for a predetermined period (e.g., 3-4 weeks) or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Compare the tumor volumes and weights between the treatment and control groups to determine the percentage of tumor growth inhibition.
-
Perform statistical analysis (e.g., t-test or ANOVA) to assess the significance of the findings.
-
Conclusion
This compound is a valuable tool for researchers investigating the role of the Gastrin-Releasing Peptide Receptor in various biological systems. By competitively blocking the binding of endogenous GRP, this antagonist allows for the elucidation of GRPR-mediated signaling pathways and their physiological and pathophysiological consequences. The protocols provided in this guide offer a solid foundation for the effective application of this compound in both in vitro and in vivo experimental settings. As with any scientific endeavor, careful optimization of experimental conditions is paramount to achieving robust and reproducible results.
References
-
Wikipedia. Gastrin-releasing peptide receptor. [Link]
-
ResearchGate. Displacement of [¹²⁵I-Tyr⁴]bombesin (BBN) from gastrin-releasing peptide receptor (GRPR) sites in PC-3 cell membranes by increasing concentrations of: SB3 (IC50 = 4.6± 0.4 nM); [natGa]SB3 (IC50 = 1.5± 0.3 nM); reference: [Tyr⁴]BBN (IC50 = 1.7± 0.0.3 nM). [Link]
-
MDPI. Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer. [Link]
-
National Center for Biotechnology Information. Powerful inhibition of in-vivo growth of experimental hepatic cancers by bombesin/gastrin-releasing peptide antagonist RC-3940-II. [Link]
-
National Center for Biotechnology Information. Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors. [Link]
-
National Center for Biotechnology Information. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. [Link]
-
National Center for Biotechnology Information. [D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists. [Link]
-
International Journal of Cancer. INHIBITORY EFFECTS OF ANTAGONISTS OF BOMBESIN/GASTRIN RELEASING PEPTIDE (GRP) AND SOMATOSTATIN ANALOG (RC- 160) ON GROWTH OF HT-29 HUMAN COLON CANCER XENOGRAFTS IN NUDE MICE. [Link]
Sources
- 1. Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer | MDPI [mdpi.com]
- 2. [D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Notes and Protocols for In Vivo Animal Studies with (Tyr4,D-Phe12)-Bombesin
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (Tyr4,D-Phe12)-Bombesin, a potent bombesin receptor antagonist, in in vivo animal studies. This document delves into the underlying scientific principles, offers detailed experimental protocols, and provides crucial insights for effective study design.
Introduction to this compound: A Bombesin Receptor Antagonist
Bombesin is a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina. Its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB), are involved in a wide array of physiological processes.[1] These peptides exert their effects by binding to a family of G-protein coupled receptors (GPCRs), namely the NMB receptor (BB1), the GRP receptor (BB2), and the orphan receptor BRS-3 (BB3).[2]
This compound is a synthetic analog of bombesin where the glycine at position 4 is replaced by tyrosine and the leucine at position 12 is replaced by D-phenylalanine.[3] These modifications confer antagonistic properties to the peptide, allowing it to bind to bombesin receptors without eliciting a biological response, thereby blocking the action of endogenous agonists like GRP and NMB.[1] This makes it a valuable tool for investigating the physiological and pathological roles of the bombesin system, particularly in oncology, neuroscience, and gastrointestinal research.
Mechanism of Action: Competitive Antagonism of Bombesin Receptors
The bombesin receptor family plays a significant role in cell signaling, primarily through the activation of phospholipase C (PLC).[2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of G-proteins. This, in turn, stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in a variety of cellular responses, including smooth muscle contraction, hormone secretion, and cell proliferation.[2]
This compound acts as a competitive antagonist at these receptors. It binds to the receptor's active site with high affinity, preventing the binding of endogenous agonists and thereby inhibiting the downstream signaling cascade.
Quantitative Data and In Vitro Properties
The following table summarizes key in vitro data for bombesin analogs. This information is crucial for understanding the potency and specificity of this compound and for designing in vivo experiments.
| Compound | Receptor Affinity (IC50) | Cell Line | Comments | Reference |
| [Tyr4]Bombesin | 0.85 nM | PC-3 (human prostate cancer) | High affinity for the gastrin-releasing peptide receptor (GRPR). | [4] |
| Demobesin 1 (Antagonist) | Low nM range | PC-3, HEK293-GRPR | Comparable affinity to bombesin. | [5] |
| Demobesin 4 (Agonist) | Low nM range | PC-3, HEK293-GRPR | Comparable affinity to bombesin. | [5] |
In Vivo Animal Study Design and Protocols
The successful implementation of in vivo studies with this compound requires careful consideration of the animal model, dosage, and route of administration.
Animal Models
The choice of animal model will depend on the research question. For oncology studies, immunodeficient mice (e.g., SCID or nude mice) bearing human tumor xenografts that overexpress bombesin receptors (e.g., PC-3 prostate cancer cells) are commonly used.[5][6] For studies on satiety and behavior, rats are often the preferred model.[1]
Dosage Considerations
Determining the optimal dosage of this compound is critical. Based on the available literature for bombesin antagonists, the following recommendations can be made:
-
For Receptor Blockade Studies: A high dose is required to saturate the receptors. In studies using radiolabeled bombesin analogs, a pre-injection of 100 µg of unlabeled [Tyr4]-Bombesin per mouse has been shown to effectively block receptor binding.[7] This can serve as a starting point for determining the dose required for complete receptor antagonism.
-
For Therapeutic Efficacy Studies (e.g., tumor growth inhibition): The dosage will likely be lower and administered over a longer period. Studies with other potent bombesin antagonists, such as RC-3940-II, have used daily subcutaneous injections of 10 µg in mice.[8]
-
Dose-Response Studies: It is highly recommended to perform a dose-response study to determine the effective dose (ED50) for the specific biological effect being investigated. A starting range of 1 µg/kg to 100 µg/kg can be explored, with adjustments based on observed effects.
It is imperative to note that the optimal dosage may vary depending on the animal species, the specific research question, and the route of administration.
Preparation of this compound for Injection
This compound is typically supplied as a lyophilized powder. To prepare it for injection, follow these steps:
-
Reconstitution: Reconstitute the lyophilized peptide in sterile, pyrogen-free water or a suitable buffer (e.g., phosphate-buffered saline, PBS) to a desired stock concentration. Gentle vortexing may be required to ensure complete dissolution.
-
Dilution: Dilute the stock solution to the final desired concentration for injection using sterile saline (0.9% NaCl) or PBS.
-
Sterility: All solutions should be prepared under sterile conditions to prevent infection. Filtration through a 0.22 µm sterile filter is recommended.
Routes of Administration
The most common routes of administration for peptides in animal studies are subcutaneous (SC) and intraperitoneal (IP) injections.
-
Subcutaneous (SC) Injection: This route provides a slower and more sustained release of the peptide. It is often preferred for chronic dosing studies.
-
Intraperitoneal (IP) Injection: This route allows for rapid absorption into the systemic circulation.
The choice of administration route should be based on the desired pharmacokinetic profile for the study.
Detailed Protocol: Intraperitoneal (IP) Injection in Mice
This protocol provides a step-by-step guide for performing an IP injection in a mouse.
Materials:
-
This compound solution at the desired concentration
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
70% ethanol or other suitable disinfectant
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume. The maximum recommended IP injection volume for a mouse is 10 ml/kg.
-
Properly restrain the mouse to ensure its safety and the accuracy of the injection. One common method is to grasp the loose skin over the shoulders and neck (scruffing).
-
-
Injection Site Identification:
-
Position the mouse on its back with its head tilted slightly downwards.
-
The injection site is in the lower right quadrant of the abdomen to avoid puncturing the cecum, which is located on the left side.
-
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-30 degree angle into the abdominal cavity.
-
Gently aspirate by pulling back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, withdraw the needle and re-insert at a different site with a new sterile needle.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of distress, such as bleeding at the injection site, abdominal pain, or changes in behavior.
-
Detailed Protocol: Subcutaneous (SC) Injection in Rats
This protocol outlines the procedure for administering a subcutaneous injection to a rat.
Materials:
-
This compound solution at the desired concentration
-
Sterile syringes (1-3 ml) and needles (23-25 gauge)
-
70% ethanol or other suitable disinfectant
-
Animal scale
-
Appropriate PPE
Procedure:
-
Animal Preparation:
-
Weigh the rat to determine the correct injection volume.
-
Securely restrain the rat. One person can restrain the animal while another performs the injection.
-
-
Injection Site Identification:
-
The preferred site for SC injection is the loose skin over the back, between the shoulder blades.
-
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Gently lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Aspirate to check for blood. If blood is present, withdraw and re-insert the needle.
-
Inject the solution slowly. A small lump may form under the skin, which will be absorbed over time.
-
Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.
-
-
Post-Injection Monitoring:
-
Return the rat to its cage and monitor for any adverse reactions.
-
Safety and Precautionary Measures
Conclusion
This compound is a valuable tool for investigating the roles of the bombesin receptor system in health and disease. By understanding its mechanism of action and following carefully designed in vivo protocols, researchers can effectively utilize this antagonist to advance their scientific inquiries. The provided protocols offer a solid foundation for conducting these studies, but it is crucial to emphasize the importance of pilot studies to determine the optimal dosage and administration regimen for each specific experimental context.
References
-
Bombesin Receptor Antagonists May Be Preferable to Agonists for Tumor Targeting. Journal of Nuclear Medicine. Available at: [Link]
-
Combination of gastrin-releasing peptide antagonist with cytotoxic agents produces synergistic inhibition of growth of human experimental colon cancers. International Journal of Cancer. Available at: [Link]
-
Insights into Bombesin receptors and ligands: highlighting recent advances. Journal of Molecular Endocrinology. Available at: [Link]
-
64Cu-DOTA-[Pro1,Tyr4]-Bombesin[1-14]. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]
-
Antagonism of Satiety and Grooming Effects of Bombesin by Antiserum to Bombesin and by [Tyr4, D-Phe12] Bombesin: Central versus Peripheral Effectsa. Annals of the New York Academy of Sciences. Available at: [Link]
-
Effects of potent bombesin antagonist on exocrine pancreatic secretion in rats. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]
-
Endocrine Effects of New bombesin/gastrin-releasing Peptide Antagonists in Rats. Endocrinology. Available at: [Link]
-
Biochemistry, Bombesin. StatPearls. Available at: [Link]
-
Optimization of the Pharmacokinetic Profile of [99mTc]Tc-N4-Bombesin Derivatives by Modification of the Pharmacophoric Gln-Trp Sequence. Molecules. Available at: [Link]
-
Novel 177Lu-Labeled [Thz14]Bombesin(6–14) Derivatives with Low Pancreas Accumulation for Targeting Gastrin-Releasing Peptide Receptor-Expressing Cancer. Cancers. Available at: [Link]
-
A potent bombesin receptor antagonist inhibits bombesin-stimulated growth of mouse colon cancer cells in vitro: absence of autocrine effects. Cell Growth & Differentiation. Available at: [Link]
-
Antagonists of Bombesin and Gastrin-Releasing Peptide. Holland-Frei Cancer Medicine. 6th edition. Available at: [Link]
-
Bombesin antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of bombesin to its receptors. Journal of Cancer Research and Clinical Oncology. Available at: [Link]
-
[Tyr4, D-Phe12]-Bombesin. Femtoscan Online. Available at: [Link]
-
Novel GRPR-targeted antagonists with improved pharmacokinetics for imaging and therapy of GRPR-expressing malignancies. mediaTUM. Available at: [Link]
-
Gastrin-releasing peptide receptor-based targeting using bombesin analogues is superior to metabolism-based targeting using choline for in vivo imaging of human prostate cancer xenografts. European Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]
-
Copper-67-Labeled Bombesin Peptide for Targeted Radionuclide Therapy of Prostate Cancer. Pharmaceuticals. Available at: [Link]
-
68Ga-Labeled [Thz14]Bombesin(7–14) Analogs: Promising GRPR-Targeting Agonist PET Tracers with Low Pancreas Uptake. Cancers. Available at: [Link]
-
Combination of gastrin-releasing peptide antagonist with cytotoxic agents produces synergistic inhibition of growth of human experimental colon cancers. International Journal of Cancer. Available at: [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Tyr4, D-Phe12]-Bombesin | Femtoscan Online. [femtoscanonline.com]
- 4. medchemexpress.com [medchemexpress.com]
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- 6. mdpi.com [mdpi.com]
- 7. 64Cu-DOTA-[Pro1,Tyr4]-Bombesin[1-14] - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Combination of gastrin-releasing peptide antagonist with cytotoxic agents produces synergistic inhibition of growth of human experimental colon cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Integrity Preparation of (Tyr4,D-Phe12)-Bombesin Solutions for Receptor Antagonism Studies
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for the preparation and handling of (Tyr4,D-Phe12)-Bombesin solutions. As a potent and specific antagonist for the Gastrin-Releasing Peptide Receptor (GRPR), the integrity of this peptide solution is paramount for achieving accurate and reproducible results in both in vitro and in vivo experimental settings. This document elucidates the peptide's mechanism of action, offers validated, step-by-step protocols for reconstitution and storage, and establishes best practices for quality control to ensure the highest fidelity in research applications targeting the bombesin receptor system.
Scientific Foundation: this compound as a GRPR Antagonist
Background and Significance
Bombesin is a 14-amino acid peptide whose mammalian homolog, Gastrin-Releasing Peptide (GRP), plays a crucial role in numerous physiological processes, including gastrointestinal functions, thermoregulation, and cellular proliferation.[1] GRP exerts its effects by binding to the Gastrin-Releasing Peptide Receptor (GRPR), also known as Bombesin Receptor Subtype 2 (BB2).[2][3][4] The GRPR is a G protein-coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/11 protein pathway.[5] This signaling cascade is pivotal, but its aberrant activation is strongly implicated in the progression of various malignancies, including prostate, breast, lung, and colon cancers, making GRPR a significant therapeutic and diagnostic target.[5][6][7]
This compound is a synthetic bombesin analog engineered for high-affinity GRPR binding.[8] The strategic amino acid substitutions—Tyrosine at position 4 and a D-isomer of Phenylalanine at position 12—confer potent antagonistic properties.[9][10] This modification allows the peptide to competitively inhibit the binding of endogenous agonists like GRP, thereby blocking downstream mitogenic signaling without eliciting a cellular response itself.[9][10]
Mechanism of Action: Competitive Inhibition of Gq Signaling
The binding of an agonist (e.g., GRP) to the GRPR induces a conformational change that activates the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). This cascade is fundamental to the proliferative signals often hijacked by cancer cells.[10]
This compound effectively halts this process at the initial step. It occupies the receptor's binding pocket, sterically hindering GRP from docking and preventing the receptor's activation. This blockade of signal transduction makes it an invaluable tool for studying GRPR-dependent pathways and as a potential therapeutic agent.
Figure 1: Competitive antagonism of the GRPR signaling pathway. The diagram illustrates how this compound blocks GRP-mediated activation of the PLC cascade.
Protocol: Reconstitution and Storage
The integrity of a peptide experiment begins with proper handling. Lyophilized peptides are stable, but highly susceptible to degradation once in solution.[11][12] This protocol ensures maximum viability.
Essential Materials
-
High-purity, sterile water (e.g., Milli-Q or WFI grade)
-
Anhydrous, sterile-filtered Dimethyl sulfoxide (DMSO) (optional)
-
Sterile 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated micropipettes with sterile, low-retention tips
-
Desiccator
Peptide Properties for Reconstitution
| Property | Value / Recommendation | Rationale & Citation |
| Molecular Weight | ~1679.9 g/mol | Required for accurate molar concentration calculations.[13] |
| Appearance | White lyophilized powder | Visual confirmation of product integrity before reconstitution. |
| Primary Solvent | Sterile Water | Peptides with a net charge are generally water-soluble. Based on its amino acid sequence, this peptide is hydrophilic.[14] |
| Secondary Solvent | DMSO | For highly hydrophobic peptides or if solubility issues arise, a small amount of DMSO can be used first, followed by aqueous buffer dilution.[14][15] Final DMSO in cell assays should be <0.5%. |
| Storage (Lyophilized) | -20°C to -80°C, in a desiccator | Low temperature and desiccation minimize degradation from moisture and thermal energy, ensuring long-term stability for years.[11][12][16] |
| Storage (Solution) | Aliquoted, -20°C (short-term, weeks) or -80°C (long-term, months) | Aliquoting is critical to avoid repeated freeze-thaw cycles, which degrade peptides. The shelf-life of peptides in solution is very limited.[11][16][17][18] |
Step-by-Step Reconstitution Protocol
This procedure details the preparation of a 1 mM stock solution from 1 mg of peptide.
Pre-calculation:
-
Volume (µL) = [Mass (mg) / (MW (g/mol) * Concentration (mM))] * 1,000,000
-
Volume (µL) = [1 mg / (1679.9 g/mol * 1 mM)] * 1,000,000 ≈ 595 µL
Figure 2: A validated workflow for reconstituting lyophilized this compound to create a stable, high-concentration stock solution.
Detailed Steps:
-
Equilibration: Before opening, place the vial in a desiccator and allow it to warm to room temperature for at least 20 minutes. This critical step prevents atmospheric moisture from condensing on the cold, hygroscopic peptide, which would compromise its stability and mass accuracy.[17][19]
-
Collection: Briefly centrifuge the vial (e.g., 1,000 x g for 1 minute) to ensure the entire lyophilized cake is at the bottom of the vial.
-
Solubilization: Using a calibrated pipette with a sterile, low-retention tip, add the pre-calculated volume (595 µL) of high-purity sterile water.
-
Dissolution: Cap the vial and gently vortex or swirl. Alternatively, pipette the solution up and down carefully to avoid shearing.
-
Verification: Ensure the solution is completely clear and free of particulates. If dissolution is slow, brief sonication in an ice-water bath can be effective.[14][17]
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 10 µL, 20 µL, or 50 µL) in pre-chilled, sterile, low-protein-binding polypropylene tubes. This is the most important step to prevent degradation from repeated freeze-thaw cycles.[11][18][20]
-
Storage: Snap-freeze the aliquots (e.g., in a dry ice/ethanol bath or a -80°C freezer) and store them at -80°C for long-term stability.
Application Protocol: Preparation of Working Solutions
Working solutions should always be prepared fresh for each experiment from a thawed stock aliquot. Never refreeze a diluted working solution.
Dilution Example: 10 µM Working Solution for In Vitro Assay
To prepare 1 mL of a 10 µM working solution from a 1 mM stock:
-
Calculation (C1V1 = C2V2):
-
(1000 µM) * V1 = (10 µM) * (1000 µL)
-
V1 = 10 µL of 1 mM stock solution.
-
-
Procedure: a. On the day of the experiment, retrieve a single 1 mM stock aliquot from the -80°C freezer and thaw on ice. b. In a sterile tube, place 990 µL of the desired ice-cold sterile experimental buffer (e.g., PBS, cell culture medium). c. Add the 10 µL of stock solution to the buffer. d. Mix gently by inverting the tube or slowly pipetting. Keep on ice until use.
References
- Bachem AG. (n.d.). Handling and Storage Guidelines for Peptides.
- CreoSalus. (n.d.). How to Store Peptides | Best Practices for Researchers.
- GenScript. (n.d.). Peptide Storage and Handling Guidelines.
- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
- CK Peptides. (2025, December 17). How to Safely Handle and Store Research Peptides for Optimal Results.
- Biomatik. (n.d.). Best Practices for Storing Peptides: Maximizing Stability and Potency.
- Signalway Antibody LLC. (2014, February 1). GRPR (Gastrin-Releasing Peptide Receptor).
- PubMed. (n.d.). Consequence of gastrin-releasing peptide receptor activation in a human colon cancer cell line: a proteomic approach. PubMed.
- Oreate Sciences. (2026, January 7). How to Store Lyophilized Peptides.
- National Institutes of Health. (n.d.). Gastrin-Releasing Peptide Receptor (GRPr) Promotes EMT, Growth, and Invasion in Canine Prostate Cancer - PMC.
- PubMed Central. (2025, October 21). Gastrin-releasing peptide signaling in the nucleus accumbens medial shell regulates neuronal excitability and motivation.
- Wikipedia. (n.d.). Gastrin-releasing peptide receptor.
- Thermo Fisher Scientific. (n.d.). Handling and Storage Instructions Standard Peptides.
- Alomone Labs. (n.d.). Bombesin Receptor 2 Antibodies.
- Innoprot. (n.d.). BB2 Bombesin Receptor Assay.
- Semantic Scholar. (n.d.). The role of bombesin and bombesin receptors in the regulation of physiological functions of the body.
- MedChemExpress. (n.d.). [Tyr4]-Bombesin | GRPR Ligand.
- PubMed. (n.d.). Solubilization of the Receptor for the Neuropeptide Gastrin-Releasing Peptide (Bombesin) With Functional Ligand Binding Properties. PubMed.
- ResearchGate. (2025, August 6). Antagonism of Satiety and Grooming Effects of Bombesin by Antiserum to Bombesin and by [Tyr4, D-Phe12] Bombesin: Central versus Peripheral Effectsa | Request PDF.
- Charles River Laboratories. (n.d.). Human BB2 Bombesin Receptor Cell Line.
- ResearchGate. (n.d.). The effects of bombesin receptor subtype 1 (BB1), 2 (BB2) and 3 (BB3)....
- National Center for Biotechnology Information. (n.d.). Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine. NCBI Bookshelf.
- PubMed. (n.d.).
- ResearchGate. (n.d.). Displacement of [¹²⁵I-Tyr⁴]bombesin (BBN) from gastrin-releasing....
- Journal of Nuclear Medicine. (2011, February 1). 18F-Labeled Bombesin Analog for Specific and Effective Targeting of Prostate Tumors Expressing Gastrin-Releasing Peptide Receptors.
- MedChemExpress. (n.d.). Bombesin Receptor | Antagonists Agonists.
- mediaTUM. (2021, May 10). Novel GRPR-targeted antagonists with improved pharmacokinetics for imaging and therapy of GRPR-expressing malignancies.
- DiVA portal. (n.d.). Production and Evaluation of a Bombesin Analogue Conjugated to the Albumin-Binding Domain and DOTA for Prostate Cancer Radiotherapy.
- Aapptec. (n.d.). [Tyr4,D-Phe12]-Bombesin [108437-89-4].
- Femtoscan Online. (n.d.). [Tyr4, D-Phe12]-Bombesin.
- National Institutes of Health. (n.d.). Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC.
- ChemicalBook. (n.d.). 108437-89-4(this compound).
- SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
- National Center for Biotechnology Information. (2023, July 25).
- Thermo Fisher Scientific. (n.d.). Thermo Scientific [Tyr4, D-Phe12] Bombesin 5 mg | Buy Online.
- Sigma-Aldrich. (n.d.). [Tyr4, D-Phe12]-Bombesin.
Sources
- 1. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
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- 4. criver.com [criver.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Consequence of gastrin-releasing peptide receptor activation in a human colon cancer cell line: a proteomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastrin-Releasing Peptide Receptor (GRPr) Promotes EMT, Growth, and Invasion in Canine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. peptide.partners [peptide.partners]
- 13. 108437-89-4 CAS|this compound|生产厂家|价格信息 [chemicalbook.com]
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- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. jpt.com [jpt.com]
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- 18. How to Store Lyophilized Peptides - Oreate AI Blog [oreateai.com]
- 19. peptide.com [peptide.com]
- 20. ck-peptides.com [ck-peptides.com]
A Researcher's Guide to In Vitro Autoradiography Using (Tyr4,D-Phe12)-Bombesin
Abstract
This comprehensive application note provides a detailed protocol and scientific rationale for the use of the synthetic bombesin analog, (Tyr4,D-Phe12)-Bombesin, in in vitro receptor autoradiography. Designed for researchers, scientists, and drug development professionals, this guide explains the critical role of the gastrin-releasing peptide receptor (GRPR) in oncology, the advantages of using this compound as a research tool, and step-by-step methodologies for tissue preparation, radioligand binding, and signal detection. By integrating field-proven insights with established scientific principles, this document serves as a practical resource for accurately mapping GRPR distribution in biological tissues.
Foundational Principles: The GRPR Target and the this compound Ligand
The bombesin family of peptides and their corresponding receptors are integral to numerous physiological processes, including functions of the central nervous system and the gastrointestinal tract.[1][2] In mammals, the gastrin-releasing peptide (GRP) and its receptor, the GRPR (also known as BB2), are of particular interest.[2][3] The significance of the GRPR is profoundly amplified in the context of oncology, as it is frequently overexpressed in a range of common and aggressive malignancies, including prostate, breast, lung, and pancreatic cancers.[4][5] This overexpression transforms the GRPR into a high-value molecular target for both diagnostic imaging and targeted radionuclide therapy.[3][6][7]
This compound is a strategically modified synthetic analog of the 14-amino acid peptide bombesin.[8][9] Its structure is optimized for research applications:
-
Tyrosine at Position 4: The substitution of the native glycine with a tyrosine residue ([Tyr4]) provides a phenolic ring that is readily susceptible to radioiodination, most commonly with Iodine-125 ([¹²⁵I]).[10][11] This allows for the creation of a high-specific-activity radioligand essential for sensitive detection.
-
D-Phenylalanine at Position 12: The replacement of the naturally occurring L-Phenylalanine with its D-isomer ([D-Phe12]) confers enhanced stability. This modification makes the peptide more resistant to degradation by endogenous proteases, a critical feature for maintaining ligand integrity throughout the experimental procedure.[3][8]
When radiolabeled, [¹²⁵I]-(Tyr4,D-Phe12)-Bombesin serves as a potent and specific probe for visualizing GRPR distribution in tissue sections via in vitro autoradiography.
The GRPR Signaling Cascade
Binding of a bombesin analog like this compound to the GRPR, a G protein-coupled receptor (GPCR), primarily initiates a signaling cascade through the Gαq subunit.[3] This activation of Phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). These messengers subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively, triggering a host of downstream cellular effects, including the stimulation of mitogenic pathways like PI3K/Akt and MAPK, which are crucial for cell proliferation.[1][4][12] Understanding this pathway is key to appreciating why GRPR is a target in cancer research.
Caption: Figure 1. GRPR signaling pathway initiated by ligand binding.
Experimental Protocol: In Vitro GRPR Autoradiography
This protocol details the complete workflow for visualizing GRPR in frozen tissue sections. Optimization may be required depending on the tissue type and specific experimental aims.
Core Experimental Workflow
The process can be broken down into three main stages: preparing the tissue sections, performing the radioligand binding assay, and detecting the bound signal.
Caption: Figure 2. High-level workflow for in vitro autoradiography.
Reagents and Buffers
| Reagent/Buffer | Composition | Purpose & Rationale |
| Binding Buffer | 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1% BSA | Provides a stable pH environment. MgCl₂ can enhance receptor binding. BSA acts as a carrier protein and blocks non-specific binding to the slide/tissue. |
| Protease Inhibitor | 0.05% Bacitracin (add fresh to Binding Buffer) | A polypeptide antibiotic that inhibits proteases, preventing the degradation of the [¹²⁵I]-(Tyr4,D-Phe12)-Bombesin peptide ligand. |
| Wash Buffer | 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂ (chilled to 4°C) | Cold temperature and the absence of BSA facilitate the dissociation of low-affinity, non-specifically bound radioligand while preserving specific, high-affinity binding. |
| Radioligand Stock | [¹²⁵I]-(Tyr4,D-Phe12)-Bombesin (~2000 Ci/mmol) | The high specific activity of Iodine-125 allows for sensitive detection of even low-density receptor populations. |
| Competitor Stock | 1 mM unlabeled Bombesin or this compound | Used at a high concentration to saturate specific receptors for the determination of non-specific binding. |
Step-by-Step Methodology
PART A: Tissue Preparation
-
Harvest and Freezing: Immediately after excision, snap-freeze fresh tissue in isopentane cooled by liquid nitrogen to ~ -40°C. Rapid freezing is crucial to prevent ice crystal formation, which can damage cellular architecture. Store blocks at -80°C.
-
Cryosectioning: In a cryostat (-16°C to -20°C), cut 14 µm-thick sections. Thaw-mount the sections onto gelatin-subbed or commercially coated microscope slides.
-
Drying and Storage: Dry the mounted sections overnight in a desiccator at 4°C. The slides can then be stored in slide boxes with desiccant at -80°C for several months.
PART B: Radioligand Binding Assay
-
Slide Preparation: Bring stored slides to room temperature for at least 30 minutes before use to prevent condensation.
-
Pre-incubation: Place slides in staining racks and immerse them in Binding Buffer (with Bacitracin) for 15 minutes at room temperature. This step rehydrates the tissue and washes away potential endogenous ligands.
-
Incubation: Prepare two incubation solutions:
-
Total Binding: Binding Buffer containing ~2-4 nM [¹²⁵I]-(Tyr4,D-Phe12)-Bombesin. This concentration is near the ligand's dissociation constant (Kd), ensuring good specific binding.[10]
-
Non-Specific Binding (NSB): The same solution as Total Binding, but with the addition of 1 µM unlabeled Bombesin. This vast excess of unlabeled ligand saturates the specific GRPR sites, so any remaining radioligand signal is considered non-specific.[10]
-
-
Gently blot excess buffer from around the sections and lay the slides flat in a humidified chamber. Pipette 100-200 µL of the appropriate incubation solution onto each section.
-
Incubate for 90 minutes at room temperature.
-
Washing: Terminate the incubation by aspirating the solution and beginning the wash sequence.
-
Immerse slides in racks into a large volume of ice-cold Wash Buffer.
-
Perform 3 washes of 5 minutes each in fresh, ice-cold Wash Buffer with gentle agitation. This step is critical for reducing background noise.
-
-
Rinsing: Perform a final, brief dip (2-3 seconds) in ice-cold deionized water to remove buffer salts, which can interfere with film emulsion.
-
Drying: Dry the slides rapidly under a stream of cool, dry air or in a desiccator.
PART C: Signal Detection & Analysis
-
Exposure: In a darkroom, arrange the dried slides in an X-ray cassette. Securely appose them to a sheet of radiation-sensitive film (e.g., Kodak BioMax MR) or a phosphor imaging screen. Include calibrated [¹²⁵I] microscales to enable later quantification.
-
Development: Expose the film at room temperature for 3 to 14 days, depending on receptor density. After exposure, develop the film according to the manufacturer's instructions or scan the phosphor screen using a phosphor imager.
-
Analysis: Digitize the resulting autoradiograms. Using densitometry software (e.g., ImageJ), measure the optical density in regions of interest on both the "Total Binding" and "NSB" sections.
-
Quantification: Calculate specific binding by subtracting the NSB signal from the total binding signal. Convert optical density values to receptor density (e.g., fmol/mg tissue) by interpolating from the standard curve generated by the [¹²⁵I] microscales.
Expected Results & Troubleshooting
High-quality results will show a distinct anatomical distribution of the signal on the "Total Binding" autoradiogram, which is absent or dramatically reduced on the "NSB" image. For example, studies in rat brain show high densities of bombesin binding sites in regions like the nucleus accumbens and hypothalamus, while white matter tracts show negligible binding.[10] In cancer tissue, a strong signal is expected in tumor regions known to overexpress GRPR.[11]
| Issue | Potential Cause | Recommended Solution |
| High Background / NSB | - Insufficient washing- Radioligand concentration too high- Incomplete removal of buffer salts | - Increase wash duration or add an extra wash step.- Perform a saturation binding experiment to determine the optimal Kd.- Ensure the final dH₂O rinse is performed. |
| Weak or No Signal | - Low receptor density in tissue- Degraded radioligand- Incorrect buffer pH | - Use a positive control tissue known to express GRPR.- Verify the age and activity of the radioligand; purchase fresh if necessary.- Double-check the pH of all prepared buffers. |
| Artifacts (spots, streaks) | - Dust or debris on slides- Air bubbles during incubation- Scratched film emulsion | - Handle slides carefully; work in a clean environment.- Apply incubation solution slowly to avoid bubbles.- Handle film with care in the darkroom. |
References
- Ohki-Hamazaki, H. (2000). Regulation and signaling of human bombesin receptors and their biological effects. Current Opinion in Endocrinology & Diabetes, 7(1), 33-39.
-
Jensen, R. T., Battey, J. F., Spindel, E. R., & Benya, R. V. (2008). Bombesin-related peptides and their receptors: recent advances in their role in physiology and disease states. Journal of Clinical Investigation, 118(4), 1144-1153. [Link]
-
Cornelio, D. B., Roesler, R., & Schwartsmann, G. (2007). Bombesin receptor family activation and CNS/neural tumors: Review of evidence supporting possible role for novel targeted therapy. Frontiers in Endocrinology, 2, 8. [Link]
-
Roesler, R., & Schwartsmann, G. (2012). Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment. Current Pharmaceutical Design, 18(30), 4699-4710. [Link]
-
Thakur, S., & Lino, F. S. (2023). Biochemistry, Bombesin. In StatPearls. StatPearls Publishing. [Link]
- d'Argy, R., Gillberg, P. G., Stålnacke, C. G., & Långström, B. (1988). In vivo and in vitro receptor autoradiography of the human brain using an 11C-labelled benzodiazepine analogue. Neuroscience Letters, 85(3), 304-310.
-
Wolf, S. S., Moody, T. W., O'Donohue, T. L., & Kuhar, M. J. (1983). Autoradiographic localization of (125I-Tyr4)bombesin-binding sites in rat brain. European Journal of Pharmacology, 87(1), 163-4. [Link]
- Wolf, S. S., Moody, T. W., O'Donohue, T. L., Zarbin, M. A., & Kuhar, M. J. (1983). Autoradiographic visualization of rat brain binding sites for bombesin-like peptides. European Journal of Pharmacology, 87(1), 163-4.
-
Aapptec. (n.d.). [Tyr4,D-Phe12]-Bombesin [108437-89-4]. Retrieved from [Link]
-
Femtoscan. (n.d.). [Tyr4, D-Phe12]-Bombesin. Retrieved from [Link]
-
Nock, B. A., Maina, T., & Fani, M. (2021). Radiolabeled Bombesin Analogs. Pharmaceuticals, 14(11), 1172. [Link]
- de Barros, A. L. B., Ferreira, C. L., & de Oliveira, M. C. (2015). Radiolabeled bombesin derivatives for preclinical oncological imaging. Biomedical and Biopharmaceutical Research, 12(1), 7-26.
-
Li, R., Wu, Z., & Ma, Z. (2024). Advances of radiolabeled GRPR ligands for PET/CT imaging of cancers. Frontiers in Oncology, 13, 1332906. [Link]
- Lee, H., & Kim, J. (2022). Bombesin-based Radiopharmaceuticals for Imaging and Therapy of Cancers Expressing Gastrin-releasing Peptide Receptor. Journal of Radiopharmaceuticals and Molecular Probes, 8(2), 49-60.
-
GenScript. (n.d.). [Tyr4]-Bombesin. Retrieved from [Link]
-
Dal Corso, A., Nag, S., & Craik, D. J. (2022). Targeting the Gastrin-Releasing Peptide Receptor (GRP-R) in Cancer Therapy: Development of Bombesin-Based Peptide–Drug Conjugates. Molecules, 27(13), 4253. [Link]
- Biddlecombe, G. B., Rogers, B. E., de Visser, M., Parry, J. J., de Jong, M., Erion, J. L., & Lewis, J. S. (2007). 64Cu-DOTA-[Pro1,Tyr4]-Bombesin[1-14]. In Molecular Imaging and Contrast Agent Database (MICAD).
- Sah, B. R., Burger, I. A., Schibli, R., Friebe, M., Dinkelborg, L., Graham, K., & Müller, C. (2014). In Vivo Imaging of Prostate Cancer Using [68Ga]-Labeled Bombesin Analog BAY86-7548. Clinical Cancer Research, 20(19), 5021-5030.
- Nock, B. A., Nikolopoulou, A., & Maina, T. (2005). Targeting prostate cancer with radiolabelled bombesins. Hellenic Journal of Nuclear Medicine, 8(3), 154-159.
Sources
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- 2. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
- 5. 64Cu-DOTA-[Pro1,Tyr4]-Bombesin[1-14] - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Radiolabeled Bombesin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bombesin-based Radiopharmaceuticals for Imaging and Therapy of Cancers Expressing Gastrin-releasing Peptide Receptor -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
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- 9. genscript.com [genscript.com]
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- 12. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Strategies for Solubilizing (Tyr4,D-Phe12)-Bombesin
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (Tyr4,D-Phe12)-Bombesin. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and field-proven protocols for overcoming solubility challenges with this potent bombesin receptor antagonist. We understand that achieving complete solubilization is critical for experimental success, and this document provides a systematic approach to ensure your peptide is correctly prepared for use.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of this compound.
Q1: Why is my lyophilized this compound not dissolving in neutral aqueous buffers like PBS (pH 7.4)?
A: The primary challenge with this compound is its molecular structure. The peptide sequence (pGlu-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-D-Phe-Leu-Met-NH2) contains a high proportion of non-polar, hydrophobic amino acids such as Tyrosine (Tyr), Tryptophan (Trp), Alanine (Ala), Valine (Val), Phenylalanine (Phe), and Leucine (Leu).[1] These residues tend to cause the peptide to aggregate in aqueous solutions to minimize their contact with water, leading to poor solubility.[1][2] Furthermore, a peptide's solubility is often lowest near its isoelectric point (pI), the pH at which it has no net electrical charge.[3] While this peptide has a basic Arginine (Arg) residue, the overall charge at neutral pH may not be sufficient to overcome the strong hydrophobic forces driving aggregation.
Q2: What is the very first solvent I should try?
A: Based on the peptide's amino acid composition, which includes a basic residue (Arginine), the recommended first step is to attempt dissolution in a slightly acidic solution.[2][4] A simple starting point is a dilute solution of acetic acid (e.g., 10% in sterile water).[5] The acidic environment protonates the basic Arg residue, imparting a net positive charge to the peptide molecules. This charge causes electrostatic repulsion between them, preventing aggregation and promoting interaction with the aqueous solvent.[3][6]
Q3: I need to use an organic co-solvent. Which one should I choose and are there any risks?
A: For highly hydrophobic peptides, organic co-solvents are often necessary.[7] The preferred choice for biological applications due to its relatively low toxicity is Dimethyl sulfoxide (DMSO).[2] Other options include Dimethylformamide (DMF) or acetonitrile.[8]
Critical Protocol Note: The correct procedure is to first dissolve the peptide completely in a minimal amount of the pure organic solvent.[8] Once fully dissolved, you should add this concentrated peptide solution dropwise into your vigorously stirring aqueous buffer to reach the final desired concentration.[8] Reversing this process by adding solvent to a peptide suspension in buffer is far less effective.
Risk Advisory: Be aware that DMSO can oxidize the side chains of Methionine (Met) and Cysteine (Cys) residues.[4][5] Since this compound contains a Methionine, prolonged exposure to DMSO should be avoided. If oxidation is a concern for your application, DMF is a suitable alternative.[9] Always aim for the lowest possible concentration of the organic solvent in your final working solution, typically not exceeding 1-5%, as it may affect cellular assays.[4]
Q4: My peptide solution looks cloudy or has formed a gel. What happened and how can I fix it?
A: Cloudiness or gel formation indicates that the peptide has either precipitated or formed intermolecular hydrogen bonds, leading to aggregation.[10] This is common for peptides with a high content of hydrophobic and/or polar uncharged amino acids.[7]
Troubleshooting Steps:
-
Sonication: Briefly sonicate the sample in a water bath. This input of energy can help break up aggregates and improve dissolution.[2] It's best to use short bursts (e.g., 3x 10 seconds) and chill the sample on ice in between to prevent heating.[2]
-
Gentle Warming: Gently warm the solution to under 40°C, as increased temperature can enhance solubility.[10][11] Avoid excessive heat, which could degrade the peptide.[3]
-
Re-dissolution: If the peptide has precipitated out of a diluted solution, it is best to lyophilize the sample to remove the solvent and start the solubilization process again with a different strategy, such as using a higher concentration of organic co-solvent initially.[2]
Section 2: In-Depth Troubleshooting & Protocols
This section provides a systematic workflow and detailed experimental procedures for solubilizing this compound.
2.1: Key Physicochemical Properties
Understanding the peptide's properties is the foundation for a logical solubilization strategy.
| Property | Value / Description | Rationale for Solubility Strategy |
| Sequence | pGlu-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-D-Phe-Leu-Met-NH2[12] | Contains numerous hydrophobic residues (Tyr, Trp, Ala, Val, Phe, Leu, Met), making it prone to aggregation in aqueous solutions.[1][2] |
| Molecular Weight | ~1679.9 g/mol [12] | A larger peptide with more hydrophobic interactions can have lower solubility than shorter peptides.[4] |
| Calculated Net Charge | Positive (+1) at pH 7 | The single Arginine (Arg) residue provides a positive charge. This makes the peptide "basic."[2] |
| Solubility Class | Hydrophobic, Basic Peptide | The high hydrophobicity is the primary challenge, but the basic nature can be exploited by using acidic solvents to increase the net positive charge. |
2.2: Systematic Solubilization Workflow
Follow this decision tree to systematically find the optimal solvent for your experiment. This workflow is designed to start with the mildest conditions before proceeding to more aggressive methods, preserving peptide integrity.
Caption: Effect of pH on peptide-peptide interactions.
-
Mechanism of Detergent Solubilization: Detergents form structures called micelles in water. Their hydrophobic tails face inward, creating a non-polar core, while their hydrophilic heads face the water. The hydrophobic regions of the peptide can embed within this non-polar core, effectively shielding them from the water and rendering the entire peptide-micelle complex soluble.
References
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Guidelines for Peptide Dissolving. Retrieved January 15, 2026.
-
LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?. Retrieved January 15, 2026, from [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved January 15, 2026, from [Link]
-
Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved January 15, 2026, from [Link]
-
G-Biosciences. (2013, March 6). Uncovering the Role of Detergents in Protein Solubilization. Retrieved January 15, 2026, from [Link]
-
Avelar, G. O., et al. (2012). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Journal of the Brazilian Chemical Society, 23, 122-132. Available from: [Link]
-
LifeTein. (n.d.). How to dissolve peptides?. Retrieved January 15, 2026, from [Link]
-
PreOmics. (2024, September 4). Detergent Issues in Peptide Purification and How to Overcome Them. Retrieved January 15, 2026, from [Link]
-
JoVE. (2017, September 20). Solubilization of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved January 15, 2026, from [Link]
-
Sinnett-Smith, J., et al. (1990). Solubilization of the receptor for the neuropeptide gastrin-releasing peptide (bombesin) with functional ligand binding properties. Biochemistry, 29(21), 5153-5160. Available from: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. reta-peptide.com [reta-peptide.com]
- 4. jpt.com [jpt.com]
- 5. biobasic.com [biobasic.com]
- 6. lifetein.com [lifetein.com]
- 7. bachem.com [bachem.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. lifetein.com [lifetein.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. 108437-89-4 CAS|this compound|生产厂家|价格信息 [m.chemicalbook.com]
Technical Support Center: Troubleshooting (Tyr4,D-Phe12)-Bombesin Binding Assay Variability
Welcome to the technical support center for the (Tyr4,D-Phe12)-Bombesin binding assay. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of this assay. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the accuracy, reproducibility, and reliability of your experimental results.
Introduction to the this compound Assay
This compound is a synthetic analog of bombesin, a peptide that binds with high affinity to the gastrin-releasing peptide receptor (GRPR), also known as BB2.[1] GRPR is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the phospholipase C signaling pathway, leading to a cascade of intracellular events.[2][3] This receptor is a significant target in oncology research due to its overexpression in various cancers, including prostate, breast, and lung cancer.[2][4] The this compound binding assay is a crucial tool for screening and characterizing novel therapeutic agents targeting GRPR.
However, like many radioligand binding assays, it is susceptible to variability that can compromise data integrity. This guide will walk you through common issues, their underlying causes, and systematic approaches to resolve them.
Part 1: Troubleshooting Guide
Variability in a binding assay can manifest in several ways: high non-specific binding, low specific binding, or poor reproducibility between experiments. Below, we address each of these issues in a question-and-answer format.
Issue 1: High Non-Specific Binding (NSB)
Q1: My non-specific binding is excessively high, compromising my assay window. What are the likely causes and how can I fix this?
High non-specific binding (NSB) occurs when the radioligand binds to components other than the target receptor, such as the filter membrane, assay tubes, or other proteins in the membrane preparation.[5] An acceptable level of specific binding should be at least 80% of the total binding at the Kd concentration of the radioligand.[6]
Potential Causes & Solutions:
-
Radioligand Hydrophobicity: Hydrophobic radioligands tend to exhibit higher non-specific binding.[7]
-
Solution: While you cannot change the properties of your radioligand, you can mitigate its effects. Including a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer can help coat surfaces and reduce these non-specific interactions.[7][8] Additionally, incorporating salts or detergents into the wash or binding buffer can be effective.[7][8]
-
-
Inadequate Blocking: The blocking agents in your buffer may be insufficient.
-
Solution: Optimize the concentration of your blocking agent. A typical starting concentration for BSA is 0.1-1%.
-
-
Suboptimal Washing: Insufficient or improper washing can leave unbound radioligand trapped in the filter.
-
Excessive Receptor Concentration: Using too much receptor preparation can lead to increased non-specific binding.
-
Solution: Titrate the amount of your receptor preparation (cell membranes or whole cells) to find the lowest concentration that still provides a robust specific binding signal.[9]
-
-
Filter Type: The type of filter used in filtration assays can contribute to high NSB.
-
Solution: Presoak the filters in a solution like 0.5% polyethyleneimine (PEI) to reduce the non-specific binding of positively charged radioligands.
-
Issue 2: Low or No Specific Binding
Q2: I am observing very low or even no specific binding. What could be the problem?
A lack of specific binding can be a significant roadblock. This issue can arise from problems with your reagents, assay conditions, or the receptor preparation itself.[10]
Potential Causes & Solutions:
-
Receptor Integrity: The GRPR in your preparation may be degraded or inactive.
-
Solution: Ensure proper storage and handling of your cell membranes or whole cells. Perform quality control checks, such as a Western blot, to confirm the presence and integrity of the receptor.
-
-
Radioligand Issues: The radioligand may have degraded, or its concentration might be incorrect.
-
Solution: Verify the age and storage conditions of your radioligand. Radiochemical purity decreases over time.[7] It is also advisable to perform a new concentration determination.
-
-
Incorrect Assay Conditions: The incubation time, temperature, or buffer composition may not be optimal for binding.
-
Solution: Ensure the incubation is long enough to reach equilibrium. Lower concentrations of radioligand require longer incubation times.[6] The pH of the binding buffer should also be optimized, typically around 7.4.
-
-
Insufficient Receptor Concentration: The amount of receptor in your assay may be too low to detect a signal.
-
Solution: Increase the concentration of your receptor preparation. A saturation binding experiment can help determine the maximal number of binding sites (Bmax).[6]
-
Issue 3: Poor Reproducibility (High Variability)
Q3: My results are inconsistent from one experiment to the next. How can I improve the reproducibility of my assay?
Inconsistency in binding assay results is a common challenge, with reported Ki values for the same compound sometimes varying significantly.[10] This often stems from subtle differences in methodology and assay systems.[10]
Potential Causes & Solutions:
-
Inconsistent Protocol Execution: Minor deviations in the protocol can lead to significant variability.
-
Solution: Standardize your protocol meticulously.[10] This includes consistent reagent preparation, incubation times, temperatures, and washing procedures. Creating and following a detailed checklist for each experiment can be beneficial.
-
-
Reagent Variability: Batch-to-batch differences in reagents can introduce variability.
-
Solution: Prepare large batches of buffers and reagents and aliquot them for single use to minimize freeze-thaw cycles and ensure consistency.[11]
-
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can be a major source of error.
-
Solution: Regularly calibrate your pipettes. Use reverse pipetting for viscous solutions and ensure consistent technique.
-
-
Cell Culture Conditions: If using whole cells, variations in cell passage number, confluency, and overall health can affect receptor expression levels.
-
Solution: Maintain a consistent cell culture protocol. Use cells within a defined passage number range and ensure they are in a healthy, logarithmic growth phase.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GRPR?
GRPR is a G-protein coupled receptor that primarily couples to Gq proteins.[2][3] Upon ligand binding, it activates phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), initiating downstream signaling cascades involved in cell proliferation, hormone secretion, and smooth muscle contraction.[2][3]
Q2: How do I choose the right concentration of radioligand for a competition binding assay?
For a competition binding assay, the radioligand concentration should ideally be at or below its equilibrium dissociation constant (Kd).[6][7] This ensures that the binding is sensitive to displacement by unlabeled competitor compounds. A saturation binding experiment should be performed first to determine the Kd of your radioligand for the receptor.
Q3: What is the difference between total, non-specific, and specific binding?
-
Total Binding: This is the total amount of radioligand bound in the assay, measured in the absence of a competing unlabeled ligand. It includes both specific and non-specific binding.
-
Non-Specific Binding (NSB): This is the binding of the radioligand to non-receptor components. It is measured in the presence of a saturating concentration of an unlabeled ligand that is structurally different from the radioligand to displace all specific binding.[6][7]
-
Specific Binding: This is the binding of the radioligand to the target receptor. It is calculated by subtracting the non-specific binding from the total binding.[7]
Q4: Can I use a Scintillation Proximity Assay (SPA) for my this compound binding studies?
Yes, SPA is a suitable alternative to filtration assays.[6] In an SPA, the receptor is immobilized on scintillant-containing beads. When a radioligand binds to the receptor, it comes into close proximity with the bead, allowing the emitted beta particles to excite the scintillant and produce a light signal.[12][13] Unbound radioligand in the solution is too far away to generate a signal, eliminating the need for a separation step.[14]
Part 3: Protocols and Data Presentation
Experimental Protocol: Radioligand Binding Assay (Filtration Method)
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular experimental system.
1. Reagent Preparation:
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Radioligand: Prepare serial dilutions of [125I]-(Tyr4,D-Phe12)-Bombesin in binding buffer.
- Unlabeled Ligand (for NSB): Prepare a high concentration (e.g., 1 µM) of unlabeled bombesin or a suitable analog.
2. Assay Procedure:
- To assay tubes, add in the following order:
- Binding buffer.
- Unlabeled ligand (for NSB tubes) or binding buffer (for total binding tubes).
- Your test compounds at various concentrations.
- Radioligand at a concentration near its Kd.
- Cell membrane preparation (e.g., 20-50 µg protein per tube).
- Incubate at room temperature for 60 minutes (or optimized time to reach equilibrium).
- Terminate the binding reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.
- Wash the filters rapidly with cold wash buffer (e.g., 3 x 3 mL).
- Transfer the filters to scintillation vials.
- Add scintillation cocktail and count the radioactivity in a beta counter.
3. Data Analysis:
- Calculate specific binding: Total binding cpm - Non-specific binding cpm.
- For competition assays, plot the percentage of specific binding against the log concentration of the competitor.
- Fit the data using a non-linear regression model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Data Summary Table
| Parameter | Recommended Range | Rationale |
| Radioligand Concentration | At or below Kd | Ensures sensitivity to competitive displacement.[6] |
| Receptor Concentration | 10-100 fmol/assay | Provides a sufficient signal-to-noise ratio without excessive radioligand depletion. |
| Incubation Time | 30-120 minutes | Must be sufficient to reach equilibrium.[6] |
| Incubation Temperature | 25-37 °C | Influences binding kinetics and equilibrium. |
| BSA Concentration | 0.1 - 1% | Reduces non-specific binding to surfaces.[8] |
| Unlabeled Competitor (for NSB) | 1000x Ki or Kd | Ensures complete displacement of specific binding.[6] |
Part 4: Visualizations
Diagram 1: GRPR Signaling Pathway
Caption: GRPR signaling cascade upon ligand binding.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting assay variability.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Radioligand Binding Assays.
-
Zhang, L., et al. (2023). GRP/GRPR signaling pathway aggravates hyperuricemia-induced renal inflammation and fibrosis via ABCG2-dependent mechanisms. Biochemical Pharmacology, 218, 115901. Retrieved from [Link]
- Moody, T. W. (2014). GRPR (Gastrin-Releasing Peptide Receptor). AfCS-Nature Molecule Pages.
-
Creative Biolabs. (n.d.). GRPR Membrane Protein Introduction. Retrieved from [Link]
-
Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
-
Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
-
Wofsy, C., et al. (1990). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Journal of Theoretical Biology, 147(1), 55-87. Retrieved from [Link]
-
de Oliveira, V. L., et al. (2018). Gastrin-releasing peptide receptor (GRPR) mediates chemotaxis in neutrophils. Proceedings of the National Academy of Sciences, 115(18), 4749-4754. Retrieved from [Link]
- Benchchem. (n.d.). Addressing reproducibility issues in opioid receptor binding assays.
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]
-
Keen, M. (1995). The problems and pitfalls of radioligand binding. Methods in Molecular Biology, 41, 1-16. Retrieved from [Link]
-
Davenport, A. P. (2005). Radioligand binding assays and their analysis. Methods in Molecular Biology, 306, 153-172. Retrieved from [Link]
-
Benini, E., et al. (1992). Radioligand binding assay of epidermal growth factor receptor: causes of variability and standardization of the assay. Clinical Chemistry, 38(11), 2298-2303. Retrieved from [Link]
-
Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. Signal Transduction Protocols. Retrieved from [Link]
-
Nock, B. A., et al. (2025). Development of Novel Gastrin-Releasing Peptide Receptor-Targeted Radioligand with Albumin Binder to Improve Accumulation in Tumor. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Roivainen, A., et al. (2012). PET of Tumors Expressing Gastrin-Releasing Peptide Receptor with an 18F-Labeled Bombesin Analog. Journal of Nuclear Medicine, 53(6), 934-941. Retrieved from [Link]
-
Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Retrieved from [Link]
-
Varasteh, Z., et al. (2020). Preclinical Characterization of a Stabilized Gastrin-Releasing Peptide Receptor Antagonist for Targeted Cancer Theranostics. Cancers, 12(10), 2824. Retrieved from [Link]
-
Femtoscan Online. (n.d.). [Tyr4, D-Phe12]-Bombesin. Retrieved from [Link]
-
Abourbeh, G., et al. (2020). Preclinical Evaluation of the GRPR-Targeting Antagonist RM26 Conjugated to the Albumin-Binding Domain for GRPR-Targeting Therapy of Cancer. Molecules, 25(20), 4742. Retrieved from [Link]
-
Ramos-Vara, J. A., et al. (2014). Gastrin-Releasing Peptide Receptor (GRPr) Promotes EMT, Growth, and Invasion in Canine Prostate Cancer. The Prostate, 74(1), 1-13. Retrieved from [Link]
-
Merali, Z., et al. (2025). Antagonism of Satiety and Grooming Effects of Bombesin by Antiserum to Bombesin and by [Tyr4, D-Phe12] Bombesin: Central versus Peripheral Effects. Annals of the New York Academy of Sciences. Retrieved from [Link]
-
Drug discovery methods. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. YouTube. Retrieved from [Link]
-
Dumont, R. A., et al. (2013). Synthesis and characterization of a high-affinity NOTA-conjugated bombesin antagonist for GRPR-targeted tumor imaging. Journal of Nuclear Medicine, 54(8), 1356-1362. Retrieved from [Link]
-
Scintillation proximity assay. What it is, how it works and what it is used for. (2024, March 13). YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]
-
Schottelius, M., et al. (2011). 18F-Labeled Bombesin Analog for Specific and Effective Targeting of Prostate Tumors Expressing Gastrin-Releasing Peptide Receptors. Journal of Nuclear Medicine, 52(2), 255-262. Retrieved from [Link]
-
Ovid. (n.d.). Helping High-Throughput Screening : Pharmaceutical & Diagnostic Innovation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). 64Cu-DOTA-[Pro1,Tyr4]-Bombesin[1-14]. Retrieved from [Link]
-
Jensen, R. T., et al. (2013). Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment. Current Opinion in Endocrinology, Diabetes and Obesity, 20(1), 44-53. Retrieved from [Link]
-
Narayan, S., et al. (1990). Specific binding and growth effects of bombesin-related peptides on mouse colon cancer cells in vitro. Cancer Research, 50(21), 6772-6778. Retrieved from [Link]
-
Liu, Z., et al. (2025). Novel 177Lu-Labeled [Thz14]Bombesin(6–14) Derivatives with Low Pancreas Accumulation for Targeting Gastrin-Releasing Peptide Receptor-Expressing Cancer. Journal of Nuclear Medicine. Retrieved from [Link]
-
Cuttitta, F., et al. (2021). Radiolabeled Bombesin Analogs. Current Radiopharmaceuticals, 14(4), 309-325. Retrieved from [Link]
-
Pinski, J., et al. (1994). Characterization of bombesin/gastrin-releasing peptide receptors in membranes of MKN45 human gastric cancer. Cancer Letters, 84(1), 89-95. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). 99mTc-labeled [N40,Pro1,Tyr4]bombesin. Retrieved from [Link]
-
Liu, Z., et al. (2022). Novel 177 Lu-Labeled [Thz 14 ]Bombesin(6–14) Derivatives with Low Pancreas Accumulation for Targeting Gastrin-Releasing Peptide Receptor-Expressing Cancer. Pharmaceuticals, 15(3), 329. Retrieved from [Link]
Sources
- 1. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Gastrin-Releasing Peptide Receptor (GRPr) Promotes EMT, Growth, and Invasion in Canine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. GRP/GRPR signaling pathway aggravates hyperuricemia-induced renal inflammation and fibrosis via ABCG2-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. swordbio.com [swordbio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Scintillation Proximity Assays | Revvity [revvity.com]
Technical Support Center: Optimizing (Tyr4,D-Phe12)-Bombesin for Receptor Saturation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the concentration of (Tyr4,D-Phe12)-Bombesin to achieve Gastrin-Releasing Peptide Receptor (GRPR) saturation in your experiments. The following information is designed to offer both practical, step-by-step guidance and a deeper understanding of the underlying principles to ensure the integrity and success of your binding assays.
Introduction to this compound and GRPR
This compound is a synthetic analog of the amphibian peptide bombesin. It is a valuable tool for studying the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor (GPCR) overexpressed in various cancers, including prostate, breast, and pancreatic cancer.[1][2][3] Accurate determination of receptor saturation is critical for quantifying receptor density (Bmax) and ligand affinity (Kd), which are fundamental parameters in drug discovery and development.
This guide will walk you through the common challenges and solutions encountered when working with this compound and GRPR, ensuring you can confidently design, execute, and interpret your receptor saturation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing this compound concentration for a saturation binding assay?
A1: The crucial first step is to perform an association kinetics or time-course experiment. This determines the optimal incubation time required for the binding of this compound to the GRPR to reach equilibrium.[4] Without establishing this, your saturation data will be unreliable. The experiment involves measuring the specific binding of a fixed, low concentration of your labeled this compound at various time points until the binding signal plateaus.[4] This plateau indicates that the rates of association and dissociation are equal, and equilibrium has been achieved.
Q2: I'm observing very high non-specific binding (NSB) in my assay. What are the likely causes and how can I reduce it?
A2: High non-specific binding is a common issue that can obscure your specific binding signal.[5][6] Here are the primary causes and solutions:
-
Inadequate Blocking: The radioligand may be binding to the assay tubes, plates, or filters.
-
Solution: Incorporate a blocking agent like Bovine Serum Albumin (BSA) into your assay buffer to coat surfaces and minimize these interactions.[5]
-
-
Ligand Concentration Too High: Using an excessively high concentration of the labeled ligand can lead to increased NSB.
-
Solution: Titrate your labeled this compound concentration. Start with a concentration around the expected Kd and adjust as needed.
-
-
Suboptimal Washing: Insufficient washing can leave unbound radioligand behind, contributing to high background.
-
Solution: Optimize your washing steps by increasing the number of washes or the volume of cold wash buffer to more effectively remove unbound ligand.[5]
-
Q3: My saturation curve is not reaching a clear plateau. What does this indicate?
A3: A failure to reach saturation can be due to several factors:
-
Insufficient Ligand Concentration: You may not be using a high enough concentration of this compound to saturate all the available receptors.
-
Solution: Extend the concentration range of your ligand in the saturation assay.
-
-
Low Receptor Expression: The cell line or tissue preparation you are using may have a low density of GRPRs.
-
Ligand Degradation: this compound, being a peptide, can be susceptible to degradation by proteases.
-
Solution: Include protease inhibitors in your assay buffer and ensure your receptor preparations are handled properly to minimize enzymatic activity.
-
Q4: How do I differentiate between total binding, non-specific binding, and specific binding?
A4: This is a fundamental concept in receptor binding assays:
-
Total Binding: This is the total amount of radioligand bound in your assay wells containing the receptor preparation and the labeled this compound.
-
Non-Specific Binding (NSB): This is the binding of the radioligand to components other than the target receptor. It is determined by adding a high concentration (typically 100- to 1000-fold excess) of an unlabeled competitor, such as unlabeled this compound or another high-affinity GRPR ligand, to a parallel set of assay wells.[7][9] This excess of unlabeled ligand will saturate the specific receptor sites, leaving only the non-specific binding of the radioligand to be measured.
-
Specific Binding: This is the binding of the radioligand to the GRPR. It is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.[10]
Troubleshooting Guide
This section provides a more detailed, issue-based approach to resolving common problems encountered during the optimization of this compound concentration.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Specific Binding | 1. Degraded Receptor: Improper storage or handling of cell membranes or tissues.[5] 2. Inactive Ligand: Degradation of the labeled or unlabeled this compound. 3. Suboptimal Assay Conditions: Incorrect buffer pH, ionic strength, or temperature. | 1. Verify Receptor Integrity: Perform a Western blot to confirm the presence of GRPR. Ensure proper storage at -80°C. 2. Check Ligand Quality: Use freshly prepared or properly stored ligand. Consider re-purifying if necessary. 3. Optimize Assay Buffer: Systematically test different buffer compositions. A common starting point is a HEPES-based buffer with MgCl2 and BSA.[7] |
| Inconsistent Results/Poor Reproducibility | 1. Pipetting Errors: Inaccurate dispensing of reagents. 2. Incomplete Mixing: Non-uniform distribution of reagents in the assay wells. 3. Temperature Fluctuations: Inconsistent incubation temperatures across experiments.[11] 4. Variable Cell/Membrane Preparation: Differences in cell passage number or membrane prep quality. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Thorough Mixing: Gently vortex or mix all solutions before and after addition to the assay plate. 3. Maintain Consistent Temperature: Use a calibrated incubator or water bath.[12] 4. Standardize Preparations: Use cells within a defined passage number range and follow a consistent protocol for membrane preparation. |
| Curved Scatchard Plot | 1. Multiple Binding Sites: The ligand may be binding to more than one receptor population with different affinities.[10][13] 2. Cooperativity: The binding of one ligand molecule may influence the binding of subsequent molecules (positive or negative cooperativity).[13] 3. Experimental Artifacts: Issues such as ligand depletion or non-equilibrium conditions. | 1. Consider Receptor Heterogeneity: Analyze data using a two-site binding model. The GRPR family has subtypes, which could be a factor.[14] 2. Perform Hill Analysis: A Hill coefficient (nH) significantly different from 1.0 may indicate cooperativity.[10] 3. Re-evaluate Assay Protocol: Ensure ligand depletion is less than 10% and that equilibrium has been reached.[8][15] |
Experimental Protocols
Protocol 1: Association Kinetics (Time-to-Equilibrium)
This experiment is essential to determine the necessary incubation time for your saturation binding assay.
Objective: To find the time point at which the specific binding of this compound to GRPR reaches a stable maximum.
Materials:
-
Radiolabeled this compound (e.g., ¹²⁵I-[Tyr4]-Bombesin)
-
Unlabeled this compound
-
GRPR-expressing cells or membranes (e.g., PC-3 cells)
-
Binding Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., cold PBS with 0.1% BSA)
-
Filtration apparatus and glass fiber filters (pre-soaked in blocking agent)
-
Scintillation counter and vials
Procedure:
-
Prepare Reagents: Dilute the radiolabeled this compound in binding buffer to a concentration at or below the estimated Kd. Prepare the unlabeled competitor at a concentration 1000-fold higher than the radioligand.
-
Assay Setup: Set up two series of tubes: "Total Binding" and "Non-Specific Binding" (NSB).
-
Add Components:
-
To NSB tubes, add the unlabeled this compound.
-
To Total Binding tubes, add an equal volume of binding buffer.
-
Add the receptor preparation to all tubes.
-
-
Initiate Reaction: Add the radiolabeled this compound to all tubes to start the binding reaction.
-
Time-Course Incubation: Incubate the tubes at the desired temperature (e.g., 25°C or 37°C). At various time points (e.g., 5, 15, 30, 60, 90, 120, 180 minutes), terminate the reaction for a set of tubes.[4]
-
Termination and Washing: Rapidly filter the contents of each tube through the glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding at each time point (Total cpm - NSB cpm). Plot specific binding versus time. The optimal incubation time is the point at which the curve reaches a plateau.
Protocol 2: Saturation Binding Assay
Objective: To determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd) of this compound for GRPR.
Procedure:
-
Prepare Ligand Dilutions: Create a series of dilutions of the radiolabeled this compound in binding buffer, typically spanning a range from 0.1 to 10 times the estimated Kd.
-
Assay Setup: For each concentration of radioligand, set up triplicate tubes for Total Binding and Non-Specific Binding.
-
Add Components:
-
To NSB tubes, add a 1000-fold excess of unlabeled this compound.
-
To all tubes, add the appropriate concentration of radiolabeled this compound.
-
Add a constant amount of receptor preparation to all tubes.
-
-
Incubation: Incubate all tubes for the optimal time determined in the association kinetics experiment.
-
Termination and Washing: Terminate the reaction and wash as described in Protocol 1.
-
Quantification: Measure the radioactivity in each filter.
-
Data Analysis:
-
Calculate specific binding for each radioligand concentration.
-
Plot specific binding versus the concentration of the radioligand. This will generate a saturation curve.
-
Analyze the data using non-linear regression to fit a one-site binding model and directly determine Kd and Bmax.
-
Alternatively, perform a Scatchard transformation by plotting Bound/Free versus Bound ligand. The slope of the resulting line is -1/Kd, and the x-intercept is Bmax.[10][13][16] However, modern non-linear regression is generally preferred over Scatchard analysis due to statistical advantages.[10][17]
-
Visualizing Key Concepts and Workflows
GRPR Signaling Pathway
The Gastrin-Releasing Peptide Receptor (GRPR) is a G-protein coupled receptor that, upon binding with ligands like this compound, initiates a downstream signaling cascade.
Caption: Workflow for a receptor saturation binding experiment.
References
-
Receptor binding techniques: saturation (equilibrium) analysis. (n.d.). University of Bristol. Retrieved from [Link]
-
DeLean, A., Munson, P. J., & Rodbard, D. (1978). Simultaneous analysis of families of sigmoidal curves: application to bioassay, radioligand assay, and physiological dose-response curves. American Journal of Physiology-Endocrinology and Metabolism, 235(2), E97-E102. Retrieved from [Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences. Retrieved from [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. Retrieved from [Link]
-
Keen, M. (1995). The problems and pitfalls of radioligand binding. Methods in molecular biology (Clifton, N.J.), 41, 1–16. Retrieved from [Link]
-
Bombesin receptors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Scatchard equation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. In Signal Transduction Protocols (pp. 1-16). Humana Press. Retrieved from [Link]
-
The parameter optimization of the incubation time (A), temperature (B) and ionic strength of PBS (C) on the binding properties of ligands to PCSK9. (n.d.). ResearchGate. Retrieved from [Link]
-
Roivainen, A., Kähkönen, E., Luoto, P., Sipilä, H., Lehtiö, K., Oikonen, V., ... & Någren, K. (2011). 18F-Labeled Bombesin Analog for Specific and Effective Targeting of Prostate Tumors Expressing Gastrin-Releasing Peptide Receptors. Journal of Nuclear Medicine, 52(2), 267-274. Retrieved from [Link]
-
The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]
-
Scatchard Plot - Ligand Receptor Interaction (English). (2018, April 23). YouTube. Retrieved from [Link]
-
Liu, Y., Wang, Y., Zhang, Y., Liu, T., Li, N., & Liu, Z. (2025). Novel 177Lu-Labeled [Thz14]Bombesin(6–14) Derivatives with Low Pancreas Accumulation for Targeting Gastrin-Releasing Peptide Receptor-Expressing Cancer. Cancers, 17(6), 1634. Retrieved from [Link]
-
de Blois, E., Sze Chan, H., de Zanger, R., Konijnenberg, M., & de Jong, M. (2013). Improving radiopeptide pharmacokinetics by adjusting experimental conditions for bombesin receptor-targeted imaging of prostate cancer. European journal of nuclear medicine and molecular imaging, 40(8), 1255-1262. Retrieved from [Link]
-
Cescato, R., Maina, T., Nock, B., Nikolopoulou, A., Charalambidis, D., Reubi, J. C., & Maecke, H. R. (2008). Bombesin Receptor Antagonists May Be Preferable to Agonists for Tumor Targeting. Journal of Nuclear Medicine, 49(2), 318-326. Retrieved from [Link]
-
Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Schroeder, R. P., de Blois, E., de Ridder, C. M., van Weerden, W. M., Breeman, W. A., & de Jong, M. (2013). Improving radiopeptide pharmacokinetics by adjusting experimental conditions for bombesin receptor-targeted imaging of prostate cancer. UroToday. Retrieved from [Link]
-
Ghavami, A., Rózga, P., & Fani, M. (2023). Bombesins: A New Frontier in Hybrid Compound Development. International Journal of Molecular Sciences, 24(22), 16215. Retrieved from [Link]
-
Impact of incubation temperature on the binding affinity of monoclonal antibodies (mAbs) to HIV-1 envelope proteins. (n.d.). ResearchGate. Retrieved from [Link]
-
Björkelund, H., Gedda, L., Barta, P., Andersson, K., & Hober, S. (2017). Impact of assay temperature on antibody binding characteristics in living cells: A case study. Experimental and Therapeutic Medicine, 14(3), 2441-2448. Retrieved from [Link]
-
Dalm, S. U., Tzani, M., D'Souza, M. P., de Blois, E., & de Jong, M. (2022). Bioorthogonal Chemistry Approach for the Theranostics of GRPR-Expressing Cancers. Cancers, 14(23), 5797. Retrieved from [Link]
-
Shah, K., & Wrigh, H. (2023). Biochemistry, Bombesin. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
G Protein Coupled Receptors. (n.d.). Jack Westin. Retrieved from [Link]
-
G protein-coupled receptor. (n.d.). In Wikipedia. Retrieved from [Link]
-
Wang, Y., Liu, T., Zhang, Y., Liu, Y., Li, N., & Liu, Z. (2023). Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer. Molecules, 28(6), 2568. Retrieved from [Link]
-
64Cu-DOTA-[Pro1,Tyr4]-Bombesin[1-14]. (2007). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Retrieved from [Link]
-
8.4: G-protein Coupled Receptors (GPCRs). (2023). Biology LibreTexts. Retrieved from [Link]
-
Chernikov, V. V., Samsonova, E. S., Vorontsova, M. V., Belousova, A. V., Ryabova, A. V., & Deyev, S. M. (2021). Development and Synthesis of Bombesin-Based Radiopharmaceutical Precursors Modified with Knottin. Sovremennye tehnologii v medicine, 13(6), 6–13. Retrieved from [Link]
Sources
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- 3. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 7. 18F-Labeled Bombesin Analog for Specific and Effective Targeting of Prostate Tumors Expressing Gastrin-Releasing Peptide Receptors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 9. Novel 177Lu-Labeled [Thz14]Bombesin(6–14) Derivatives with Low Pancreas Accumulation for Targeting Gastrin-Releasing Peptide Receptor-Expressing Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]
- 11. Impact of assay temperature on antibody binding characteristics in living cells: A case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bombesins: A New Frontier in Hybrid Compound Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scatchard equation - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Non-Specific Binding of Radiolabeled (Tyr4,D-Phe12)-Bombesin
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing radiolabeled (Tyr4,D-Phe12)-Bombesin in receptor binding assays. High non-specific binding (NSB) is a common challenge with peptide radioligands, and it can significantly compromise the accuracy and reliability of your data. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to help you minimize NSB and achieve robust, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding non-specific binding in bombesin radioligand assays.
Q1: What is non-specific binding (NSB) and why is it a critical problem?
A1: Non-specific binding refers to the radioligand attaching to entities other than its intended receptor target.[1][2] This can include binding to the plastic of your assay tubes or plates, the filter membrane used for separation, other proteins in your preparation, or lipids within the cell membrane.[1][2] This is problematic because NSB creates high background noise, which obscures the true specific binding signal you are trying to measure.[1] If NSB is too high (often cited as >50% of total binding), it becomes difficult to accurately determine key pharmacological parameters like the binding affinity (Kd) and receptor density (Bmax).[3]
Q2: How do I correctly measure non-specific binding for my radiolabeled this compound?
A2: NSB is determined by measuring the binding of your radiolabeled bombesin analog in the presence of a vast excess of an unlabeled ("cold") competitor ligand.[1][4] This unlabeled ligand saturates the specific binding sites on the Gastrin-Releasing Peptide Receptor (GRPr). With the specific sites occupied, any measured radioactivity from your labeled ligand is assumed to be non-specific. The standard procedure involves setting up parallel tubes: one set for "Total Binding" (radioligand + receptor preparation) and another for "Non-Specific Binding" (radioligand + receptor preparation + high concentration of cold ligand).
Specific Binding is then calculated: Specific Binding = Total Binding - Non-Specific Binding [2][4]
Q3: My non-specific binding is extremely high. What is the very first and most effective thing I should try?
A3: The most common and effective first step is to add or optimize the concentration of Bovine Serum Albumin (BSA) in your assay buffer.[5][6][7] Peptides like bombesin analogs are often "sticky" and prone to adsorbing to surfaces. BSA acts as a blocking agent by coating the non-specific sites on your plasticware and filters, preventing the radioligand from binding there.[5][8] It also helps to keep the peptide in solution and reduce non-specific protein-protein interactions.[9][10] Start by testing a range of BSA concentrations, for example, 0.1%, 0.5%, and 1% (w/v).[1][9]
Q4: What makes a peptide radioligand like this compound particularly prone to high NSB?
A4: Peptides, by their nature, possess characteristics that can increase NSB. The two primary drivers are:
-
Hydrophobicity: Peptides are composed of amino acids with varying side chains. Hydrophobic residues can cause the peptide to interact strongly with non-polar surfaces like plastic labware (polypropylene, polystyrene) and the lipid bilayer of cell membranes.[4][11][12] This is a major contributor to NSB.[13][14]
-
Electrostatic Interactions: Peptides contain charged amino acid residues (positive and negative). These can lead to non-specific binding to charged surfaces or other macromolecules in the assay through electrostatic attraction.[1][11]
The specific amino acid sequence of this compound contributes to its overall hydrophobicity and charge distribution, making it susceptible to these off-target interactions.
Section 2: Systematic Troubleshooting Guide
If initial adjustments to BSA are insufficient, a more systematic approach is required. This guide is structured as a decision-making workflow to logically diagnose and solve the root cause of high NSB.
Part A: The Usual Suspects - Buffer & Blocking Agents
The composition of your assay buffer is the most powerful tool for controlling the binding environment.
Q: I've added BSA, but my NSB is still high (>30%). How do I further optimize my blocking and buffer strategy?
A: Your next step is to refine your buffer composition to disrupt the forces driving NSB.
-
Mechanism: High NSB is often driven by a combination of hydrophobic and electrostatic interactions.[1] Your goal is to create an environment where these non-specific forces are weakened, while the high-affinity specific binding to the receptor remains intact.
-
Strategy 1: Increase Ionic Strength.
-
Why: Adding a simple salt like Sodium Chloride (NaCl) to your buffer helps to shield non-specific electrostatic interactions.[1][6][9] The Na⁺ and Cl⁻ ions in solution effectively mask charged patches on both your radioligand and the non-specific surfaces, preventing them from "seeing" each other and binding.
-
How: Incrementally increase the NaCl concentration in your assay buffer. Start with your standard buffer and test additions of 50 mM, 100 mM, and 150 mM NaCl.
-
-
Strategy 2: Add a Non-Ionic Detergent.
-
Why: If hydrophobic interactions are the main culprit, a low concentration of a non-ionic detergent can be highly effective. Detergents like Tween-20 or Triton X-100 work by disrupting these hydrophobic associations, preventing your peptide from sticking to plastic and other non-polar surfaces.[1][10]
-
How: Add a very low concentration of Tween-20 or Triton X-100 to your assay buffer. A typical starting range is 0.01% to 0.1%. Be cautious, as higher concentrations can disrupt cell membranes or interfere with the receptor itself.
-
-
Strategy 3: Adjust Buffer pH.
-
Why: The overall charge of your peptide and any potential non-specific binding partners is influenced by pH.[9] While the optimal pH for receptor binding is often fixed (e.g., pH 7.4), minor adjustments can sometimes reduce charge-based NSB without significantly affecting specific binding.[6] This is a more advanced technique and should be approached carefully.
-
| Parameter | Recommended Action | Typical Concentration Range | Primary Mechanism of Action |
| Blocking Protein | Optimize BSA concentration | 0.1% - 2% (w/v) | Blocks non-specific sites on surfaces.[5][8] |
| Ionic Strength | Add NaCl | 50 mM - 150 mM | Shields electrostatic interactions.[1][9] |
| Hydrophobicity | Add Tween-20 or Triton X-100 | 0.01% - 0.1% (v/v) | Disrupts hydrophobic interactions.[1][10] |
| Buffer pH | Test minor variations around optimal | pH 7.2 - 7.6 | Alters surface charges on ligand/proteins.[9] |
Part B: Assay Hardware & Physical Parameters
Sometimes the problem lies not in the reagents, but in the physical components and execution of the assay.
Q: Could my assay plates, tubes, or filters be the source of my high NSB?
A: Absolutely. The materials used in your assay are a significant potential source of non-specific binding.
-
Mechanism: Radioligands can bind directly to the filter material used to separate bound from free ligand, or to the walls of the assay wells/tubes.[1][2]
-
Strategy 1: Pre-treat Surfaces.
-
Why: Soaking your materials in a blocking buffer before the experiment can saturate the non-specific sites.
-
How: For filtration assays, pre-soak the filter mats (e.g., GF/B or GF/C glass fiber) in a solution of 0.3-0.5% polyethyleneimine (PEI) or a high concentration of your blocking buffer (e.g., 1% BSA).[4] For plate-based assays, pre-incubating the wells with blocking buffer can also help.[1]
-
-
Strategy 2: Optimize Washing Procedure.
-
Why: An inefficient wash step fails to adequately remove unbound and non-specifically bound radioligand, leaving behind a high background signal.
-
How: Experiment with increasing the number of washes, the volume of ice-cold wash buffer used for each wash, and the speed of the wash.[1] Using a slightly warmer wash buffer can sometimes help dissociate weakly bound non-specific ligand, but be cautious not to dissociate your specific binding.
-
Section 3: Key Experimental Protocols
Here are detailed, step-by-step protocols for the fundamental experiments discussed in this guide.
Protocol 1: Standard Saturation Binding Assay
This protocol is used to determine the Kd and Bmax of your radioligand and is the foundation for all troubleshooting.
Objective: To measure total and non-specific binding of radiolabeled this compound across a range of concentrations to determine specific binding.
Materials:
-
Radiolabeled this compound (e.g., ¹²⁵I-labeled)
-
Unlabeled this compound or another potent GRPr ligand
-
Receptor source (e.g., cell membranes or whole cells expressing GRPr)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, with 0.1% BSA)
-
Wash Buffer (e.g., ice-cold Assay Buffer)
-
96-well plates or microcentrifuge tubes
-
Filter-based harvesting system with glass fiber filters
-
Scintillation counter or gamma counter
Procedure:
-
Prepare Radioligand Dilutions: Prepare a series of 10-12 dilutions of the radiolabeled bombesin analog in assay buffer. The concentration range should typically span from 0.1x to 10x the expected Kd.[3]
-
Set Up Assay Plates/Tubes: For each radioligand concentration, prepare triplicate wells/tubes for Total Binding and triplicate wells/tubes for Non-Specific Binding (NSB) .
-
Add Reagents for NSB: To the NSB tubes only, add the unlabeled competitor ligand to a final concentration that is at least 100-fold higher than its Kd value to ensure saturation of specific receptors.[1][15]
-
Add Radioligand: Add the corresponding dilution of radiolabeled bombesin to all tubes (both Total and NSB).
-
Initiate Reaction: Add the receptor preparation (e.g., 20-50 µg protein per well) to all tubes to start the binding reaction. The total assay volume should be consistent (e.g., 200 µL).
-
Incubate: Incubate the reaction at the desired temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). This should be determined empirically in separate kinetic experiments.
-
Terminate and Separate: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter mat. Wash the filters quickly 3-5 times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Quantify Radioactivity: Place the filters in vials and measure the bound radioactivity using a gamma or scintillation counter.
-
Analyze Data:
-
Average the counts per minute (CPM) for each triplicate.
-
Calculate Specific Binding for each concentration: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).
-
Plot Specific Binding versus the concentration of the radioligand. Analyze the resulting saturation curve using non-linear regression software (e.g., GraphPad Prism) to determine the Kd and Bmax.
-
Protocol 2: Systematic Optimization of BSA Concentration
Objective: To determine the optimal BSA concentration that minimizes NSB without negatively impacting specific binding.
Procedure:
-
Prepare Buffers: Prepare four batches of your standard assay buffer, each containing a different concentration of BSA: 0%, 0.1%, 0.5%, and 1.0% (w/v).
-
Select Radioligand Concentration: Choose a single concentration of your radiolabeled bombesin, typically one close to its Kd value. This ensures you are in a sensitive range for detecting changes in both specific and non-specific binding.[3]
-
Set Up Assay: For each of the four BSA-containing buffers, set up triplicate tubes for Total Binding and triplicate tubes for NSB, as described in Protocol 1.
-
Run Assay: Perform the binding, incubation, and separation steps exactly as you would in a standard assay, ensuring you use the corresponding buffer for each condition.
-
Analyze Results:
-
For each BSA concentration, calculate the average Total Binding and NSB.
-
Calculate the Specific Binding.
-
Calculate the NSB as a percentage of Total Binding: %NSB = (NSB / Total Binding) * 100.
-
Plot Specific Binding (CPM) and %NSB against the BSA concentration.
-
Optimal Concentration: The ideal BSA concentration is the one that gives the lowest %NSB while maintaining the highest specific binding signal.
-
Section 4: Visual Guides & Summaries
Diagrams and Workflows
Caption: Decision tree for troubleshooting high non-specific binding.
Section 5: References
-
Microbioz India. (2024). Understanding the Role of Bovine Serum Albumin (BSA) in Immunoassays. [Link]
-
Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]
-
Reddit. (2020). Effect of NaCl and BSA for reducing non-specific binding in diluted human serum. [Link]
-
MBL Life Science. How to reduce non-specific reactions. [Link]
-
PubMed. (2015). Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis. [Link]
-
ACS Publications. Toward the Optimization of Bombesin-Based Radiotracers for Tumor Targeting. [Link]
-
Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]
-
PMC. (2022). Hydrophobicity identifies false positives and false negatives in peptide-MHC binding. [Link]
-
MDPI. Non-Specific Adsorption Reduction Methods in Biosensing. [Link]
-
NIH. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity. [Link]
-
PMC. (2016). Examining the Effects of Sodium Ions on the Binding of Antagonists to Dopamine D2 and D3 Receptors. [Link]
-
PMC. The effect of ionic strength on DNA-ligand unwinding angles for acridine and quinoline derivatives. [Link]
-
NSF PAGES. (2021). The Role of Hydrophobicity in Peptide-MHC Binding. [Link]
-
ResearchGate. Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces. [Link]
-
PubMed. (2007). Hydrophobic interactions are the driving force for the binding of peptide mimotopes and Staphylococcal protein A to recombinant human IgG1. [Link]
-
GraphPad. Nonspecific binding - GraphPad Prism 10 Curve Fitting Guide. [Link]
-
NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
PubMed Central. Peptides with the Same Composition, Hydrophobicity, and Hydrophobic Moment Bind to Phospholipid Bilayers with Different Affinities. [Link]
-
protocols.io. (2023). Whole-cell radioligand saturation binding. [Link]
-
LinkedIn. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. [Link]
-
PMC. (2024). Optimized Production of 188Re-HYNIC-Bombesin: New Therapeutic Agent for GRPR Targeting. [Link]
-
Alfa Cytology. Saturation Radioligand Binding Assays. [Link]
-
MDPI. (2022). Optimization of the Pharmacokinetic Profile of [99mTc]Tc-N4-Bombesin Derivatives by Modification of the Pharmacophoric Gln-Trp Sequence. [Link]
-
GraphPad. Analyzing Radioligand Binding Data. [Link]
-
ACS Publications. (2024). Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [Pro14]bombesin(8–14) Derivatives for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer. [Link]
-
PMC. (2022). Copper-67-Labeled Bombesin Peptide for Targeted Radionuclide Therapy of Prostate Cancer. [Link]
-
PubMed. (1990). Specific binding and growth effects of bombesin-related peptides on mouse colon cancer cells in vitro. [Link]
-
Journal of Nuclear Medicine. (2011). 18F-Labeled Bombesin Analog for Specific and Effective Targeting of Prostate Tumors Expressing Gastrin-Releasing Peptide Receptors. [Link]
-
PMC. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
-
ResearchGate. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein-Ligand Binding Affinity. [Link]
-
Brieflands. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. [Link]
-
Femtoscan Online. [Tyr4, D-Phe12]-Bombesin. [Link]
-
PMC. (2021). Radiolabeled Bombesin Analogs. [Link]
-
Wikipedia. Thermal shift assay. [Link]
-
PubMed Central. Design, Synthesis and Biological Evaluation of a Radiolabelled Antagonist-Bombesin Analog as Targeting Vector. [Link]
-
MDPI. (2023). 68Ga-Labeled [Thz14]Bombesin(7–14) Analogs: Promising GRPR-Targeting Agonist PET Tracers with Low Pancreas Uptake. [Link]
-
PubMed. (1985). High affinity receptors for bombesin/GRP-like peptides on human small cell lung cancer. [Link]
-
NCBI Bookshelf. Antagonists of Bombesin and Gastrin-Releasing Peptide. [Link]
-
MDPI. Targeting the Gastrin-Releasing Peptide Receptor (GRP-R) in Cancer Therapy: Development of Bombesin-Based Peptide–Drug Conjugates. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. graphpad.com [graphpad.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. reddit.com [reddit.com]
- 7. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 11. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Hydrophobic interactions are the driving force for the binding of peptide mimotopes and Staphylococcal protein A to recombinant human IgG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrophobicity identifies false positives and false negatives in peptide-MHC binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Hydrophobicity in Peptide-MHC Binding | NSF Public Access Repository [par.nsf.gov]
- 15. chem.uwec.edu [chem.uwec.edu]
Technical Support Center: Synthesis of (Tyr4,D-Phe12)-Bombesin
A specialized resource for researchers, scientists, and drug development professionals.
Introduction to (Tyr4,D-Phe12)-Bombesin
This compound is a synthetic analog of the naturally occurring tetradecapeptide bombesin.[1][2] The substitutions of glycine at position 4 with tyrosine and L-phenylalanine at position 12 with its D-enantiomer confer antagonist properties at the gastrin-releasing peptide receptor (GRP-R), also known as bombesin receptor subtype 2 (BB2).[3][4][5] This receptor is overexpressed in various cancers, including prostate, breast, and lung, making its antagonists valuable tools for oncological research and as targeting vectors for diagnostic imaging and radioligand therapy.[5][6][7]
The synthesis of this peptide, while based on standard Fmoc-SPPS protocols, presents unique challenges due to its amino acid composition, particularly the presence of tryptophan and methionine residues.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.
Q1: I'm observing a significant amount of a +16 Da impurity in my crude product's mass spectrum. What is the likely cause and how can I prevent it?
A1: Root Cause Analysis & Prevention
A +16 Da mass shift is a classic indicator of oxidation, a common side reaction in peptides containing susceptible residues. In the sequence of this compound, the two primary culprits are Tryptophan (Trp) and Methionine (Met) .
-
Methionine Oxidation: The thioether side chain of methionine is readily oxidized to methionine sulfoxide (+16 Da) or, under harsher conditions, to methionine sulfone (+32 Da).[8][9]
-
Tryptophan Oxidation: The indole ring of tryptophan is also susceptible to oxidation, forming various products including N-formylkynurenine (NFK, +32 Da) and kynurenine (+4 Da), though +16 Da modifications (hydroxytryptophan) are also possible.[10][11]
This oxidation is most likely to occur during the final cleavage and deprotection step when the peptide is exposed to a strongly acidic trifluoroacetic acid (TFA) cocktail. Carbocations generated from the cleavage of side-chain protecting groups can react with atmospheric oxygen and moisture, leading to the oxidation of these sensitive residues.[8][12]
Troubleshooting & Optimization:
To mitigate oxidation, it is crucial to employ a cleavage cocktail containing scavengers . These are reagents that quench the reactive carbocations and other oxidative species.
| Scavenger | Concentration (v/v) | Target Residues & Rationale |
| Triisopropylsilane (TIS) | 2.5% - 5% | An excellent carbocation scavenger, particularly effective in protecting Trp residues from alkylation and subsequent oxidation.[13] |
| Water | 2.5% - 5% | Acts as a scavenger and helps to hydrolyze any remaining protecting groups. |
| 1,2-Ethanedithiol (EDT) | 2.5% | A thiol-based scavenger that is particularly effective in preventing the oxidation of Met and Cys residues.[14] |
Recommended Cleavage Cocktail:
A robust cleavage cocktail for this compound would be:
-
90% TFA
-
5% TIS
-
2.5% Water
-
2.5% EDT
Experimental Protocol: Peptide Cleavage & Deprotection
-
Following the final Fmoc deprotection and washing of the peptide-resin, dry the resin under a stream of nitrogen.
-
Prepare the cleavage cocktail fresh in a fume hood.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (at least 10-fold excess).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers and byproducts.
-
Dry the crude peptide under vacuum.
Q2: My peptide is showing poor solubility in standard HPLC solvents, leading to broad peaks and difficult purification. What can I do?
A2: Addressing Solubility Issues
Poor solubility of crude peptides, especially those with hydrophobic residues, is a common challenge.[15][16] While this compound is not exceptionally hydrophobic, aggregation can still occur after cleavage.
Troubleshooting & Optimization:
-
Solvent Modification: Instead of dissolving the crude peptide directly in water/acetonitrile mixtures, try initial solubilization in a small amount of a stronger organic solvent like dimethyl sulfoxide (DMSO) or hexafluoroisopropanol (HFIP) before diluting with the HPLC mobile phase.
-
pH Adjustment: The addition of a small amount of acid (e.g., 0.1% TFA) or base (e.g., ammonium hydroxide) to the initial solubilization solvent can help to protonate or deprotonate charged residues, disrupting intermolecular interactions and improving solubility.
-
Chaotropic Agents: In particularly difficult cases, the addition of a chaotropic agent like guanidine hydrochloride or urea to the initial sample solution can disrupt secondary structures and prevent aggregation. Be mindful that these will need to be removed during purification.
Q3: I'm observing incomplete coupling, especially at the D-Phe residue. What are the potential causes and solutions?
A3: Optimizing Coupling Reactions
Incomplete coupling can result from steric hindrance, peptide aggregation on the resin, or the formation of stable secondary structures. The coupling of a D-amino acid can sometimes be slower than its L-counterpart.
Troubleshooting & Optimization:
-
Choice of Coupling Reagents: For difficult couplings, consider using more potent activating reagents.
| Coupling Reagent | Activator | Rationale |
| HBTU/HATU | HOBt/HOAt | Aminium/uronium-based reagents that form highly reactive esters, promoting efficient coupling.[12] |
| DIC/HOBt | HOBt | A classic carbodiimide-based method that is cost-effective and generally reliable. |
-
Double Coupling: If a single coupling is found to be incomplete (as determined by a positive Kaiser test), a second coupling step with fresh reagents before proceeding to the next deprotection step can be beneficial.
-
Microwave-Assisted SPPS: The use of microwave energy can accelerate coupling and deprotection steps, and help to disrupt on-resin aggregation, improving overall synthesis efficiency.[15]
Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)
Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound? A: this compound acts as a competitive antagonist at the GRP receptor. It binds to the receptor with high affinity but does not elicit the downstream signaling cascade typically initiated by the native ligand, gastrin-releasing peptide (GRP).[3][17][18] This blocks the physiological effects of GRP, which include stimulation of smooth muscle contraction, hormone secretion, and cell growth.[3][4]
Signaling Pathway of GRP Receptor Activation
Sources
- 1. peptide.com [peptide.com]
- 2. [Tyr4, D-Phe12]-Bombesin | Femtoscan Online. [femtoscanonline.com]
- 3. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Radiolabeled Bombesin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bombesins: A New Frontier in Hybrid Compound Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Machine learning prediction of methionine and tryptophan photooxidation susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. diva-portal.org [diva-portal.org]
- 14. chempep.com [chempep.com]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. researchgate.net [researchgate.net]
- 17. International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Renal Uptake of Radiolabeled Bombesin Analogs
Introduction: The development of radiolabeled bombesin (BBN) analogs, such as (Tyr4,D-Phe12)-Bombesin, for Peptide Receptor Radionuclide Therapy (PRRT) offers significant promise for targeting gastrin-releasing peptide receptor (GRPR)-positive tumors. However, a primary obstacle limiting the therapeutic dose is the high renal accumulation of these peptides.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including frequently asked questions and troubleshooting protocols, to understand and effectively reduce the renal uptake of these radiopharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind the high kidney uptake of radiolabeled bombesin analogs?
A1: The high renal uptake is a multi-step physiological process. After intravenous administration, the relatively small radiolabeled peptides are filtered from the blood by the glomeruli. Subsequently, they are reabsorbed from the filtrate into the cells of the proximal tubules.[1][3][4] This reabsorption is primarily mediated by the scavenger receptor megalin, which is highly expressed on the apical membrane of these cells.[4][5] Once internalized, the peptide component is metabolized in lysosomes, but the radiometal-chelator complex is trapped, leading to a prolonged residence time and a high localized radiation dose to the kidneys.[3] This can result in radiation-induced nephrotoxicity, a critical dose-limiting factor in PRRT.[1][2][3][5][6]
Q2: What are the primary strategies to reduce this problematic renal accumulation?
A2: Several strategies have been developed and can be broadly categorized as follows:
-
Pharmacological Intervention: Co-infusion of agents that competitively inhibit the tubular reabsorption mechanism.[1] This is the most common clinical approach.
-
Peptide Modification: Altering the physicochemical properties (e.g., charge, size, hydrophilicity) of the bombesin analog to influence its interaction with the renal tubules.[1][7][8]
-
Alternative Formulations: Utilizing plasma expanders or albumin-derived fragments that interfere with the reabsorption process.[1][4][9][10]
Q3: How does the co-infusion of basic amino acids like lysine and arginine work?
A3: The co-infusion of a solution containing positively charged (cationic) amino acids, typically a mixture of L-lysine and L-arginine, is the current standard of care for renal protection in PRRT.[6][11][12] The mechanism is based on competitive inhibition.[1][12] Both the radiolabeled peptide and the excess amino acids are filtered by the glomerulus. In the proximal tubules, the high concentration of lysine and arginine saturates the binding sites on the megalin receptor, thereby reducing the binding and subsequent reabsorption of the radiolabeled peptide.[6][12] This allows a larger fraction of the radiopharmaceutical to be excreted in the urine, significantly lowering the radiation dose to the kidneys.[6][13]
Q4: Are there alternatives to amino acid infusions? What is the role of Gelofusine?
A4: Yes, there are alternatives. While effective, high-dose amino acid infusions can cause side effects like nausea, vomiting, and hyperkalemia.[11][13] A promising alternative is the use of gelatin-based plasma expanders, such as succinylated gelatin (Gelofusine).[4][14][15][16] Gelofusine has been shown to effectively reduce the renal uptake of various radiolabeled peptides, including bombesin analogs, to a degree comparable to or even exceeding that of lysine.[14][15][16][17][18] The proposed mechanism involves interference with tubular protein reabsorption.[14][16] Studies in animal models have demonstrated that combining Gelofusine with lysine can produce an additive effect, leading to an even greater reduction in kidney uptake.[17][18]
Q5: How can modifying the bombesin peptide itself, for example, by changing the chelator or linker, affect kidney uptake?
A5: Structural modifications to the radiopharmaceutical are a key strategy in the preclinical development phase. The overall charge, size, and hydrophilicity of the peptide-chelator complex significantly influence its biodistribution.[7][19]
-
Charge: Introducing a net negative charge into the molecule, for instance through a modified linker, can decrease kidney uptake while potentially improving tumor-to-tissue ratios.[7] Conversely, adding positive charges can unfavorably increase renal accumulation.[7]
-
Linkers: The type of linker between the peptide and the chelator can impact pharmacokinetics.[8][20] For example, incorporating certain polyethylene glycol (PEG) linkers can sometimes lower kidney retention.[8] Another advanced approach is the use of cleavable linkers, designed to be enzymatically cleaved at the kidney brush border, releasing the radiometal in a form that is not reabsorbed.[8][21]
-
Chelators: The choice of chelator affects the overall charge and stability of the complex, which in turn can influence biodistribution.[19][22][23] While the primary role of the chelator is to securely hold the radionuclide, its structure contributes to the overall properties of the final radiopharmaceutical.[22]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High variability in kidney uptake (%ID/g) across preclinical subjects. | 1. Inconsistent timing or rate of co-infusion agent administration.2. Dehydration status of animals affecting renal clearance.3. Inaccurate dose administration of the radiotracer or blocking agent. | 1. Standardize Protocols: Implement a strict, standardized protocol for the timing and infusion rate of renal protective agents relative to the radiotracer injection. Ensure all personnel are trained on the same SOP.2. Ensure Hydration: Provide animals with free access to water or administer a standardized volume of saline subcutaneously prior to the experiment to ensure consistent hydration.3. Dose Verification: Calibrate all injection syringes. Perform quality control checks on the concentration of the blocking agent solution. |
| Co-infusion of Lysine/Arginine fails to significantly reduce kidney uptake. | 1. Insufficient Dose: The administered dose of amino acids may be too low to competitively saturate megalin receptors.2. Incorrect Timing: The amino acid infusion must coincide with the period of highest radiotracer filtration. Starting too late or ending too early can be ineffective.[12]3. Peptide-Specific Mechanism: Some peptides, particularly those lacking a net positive charge, are not effectively blocked by cationic amino acids.[1][17] | 1. Dose Optimization: Perform a dose-escalation study in a small cohort to determine the optimal dose of the amino acid solution for your specific animal model and radiotracer. A typical starting point in rodents is 400 mg/kg of lysine.[18]2. Optimize Infusion Schedule: A standard clinical protocol involves starting the amino acid infusion 30-60 minutes prior to radiotracer administration and continuing for several hours.[12] Adapt this for your preclinical model, ensuring the infusion brackets the injection time.3. Investigate Alternatives: If lysine/arginine is ineffective, consider testing agents with different mechanisms, such as Gelofusine or poly-glutamic acid, as the uptake mechanism for your bombesin analog may be different.[17] |
| Observed toxicity or adverse events following co-infusion of protective agents. | 1. Hyperkalemia: High doses of arginine can lead to a potentially dangerous increase in serum potassium levels.[13]2. Osmotic Stress/Vomiting: The high osmolarity of concentrated amino acid solutions can induce nausea and vomiting, particularly with rapid infusion rates.[13] | 1. Monitor Electrolytes & Adjust Composition: If hyperkalemia is a concern, use a lysine-only solution or a combination with a lower arginine concentration. Monitor serum potassium levels post-infusion.[13]2. Reduce Infusion Rate: Administer the solution over a longer period (e.g., 4 hours in a clinical setting) to minimize osmotic side effects.[12][13] Ensure the total fluid volume is appropriate for the subject size. |
Visualized Mechanisms and Workflows
Mechanism of Renal Uptake and Intervention
The following diagram illustrates the process of radiolabeled peptide filtration and reabsorption in the kidney's proximal tubule, and the site of action for competitive inhibitors like lysine and arginine.
Caption: Renal reabsorption pathway and site of competitive inhibition.
Workflow for Evaluating a Renal Protective Agent
This workflow outlines a typical preclinical biodistribution study to assess the efficacy of a novel agent in reducing kidney uptake.
Caption: Preclinical workflow for testing renal protective agents.
Experimental Protocols
Protocol 1: Co-infusion of Lysine/Arginine in a Murine Model
Objective: To reduce the renal uptake of a radiolabeled bombesin analog in mice using a standard amino acid solution.
Materials:
-
L-Lysine monohydrochloride (Sigma-Aldrich)
-
L-Arginine hydrochloride (Sigma-Aldrich)
-
Sterile 0.9% Saline for Injection
-
Radiolabeled this compound
-
Tumor-bearing mice (e.g., PC-3 xenografts)
Procedure:
-
Prepare Amino Acid Solution:
-
Prepare a 2.5% L-lysine / 2.5% L-arginine (w/v) solution in sterile saline. For example, dissolve 250 mg of L-lysine HCl and 250 mg of L-arginine HCl in a final volume of 10 mL of saline.
-
Sterile-filter the solution using a 0.22 µm filter.
-
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Place the mouse on a warming pad to maintain body temperature.
-
-
Administration:
-
30 minutes prior to radiotracer injection: Administer the amino acid solution via intraperitoneal (IP) or intravenous (IV) injection. A typical dose is 400 mg/kg for lysine.[18] For a 25g mouse, this would be 10 mg of lysine (e.g., 0.2 mL of the 2.5% Lys/2.5% Arg solution).
-
Time 0: Administer the radiolabeled bombesin analog (e.g., 1-5 MBq) via the tail vein.
-
-
Biodistribution:
-
At the predetermined time point (e.g., 1 hour post-injection), euthanize the animal.
-
Proceed with organ dissection and radioactivity measurement as outlined in the workflow diagram above.
-
Data Summary Example
The table below presents hypothetical data from a preclinical study, illustrating the potential efficacy of different renal protection strategies.
| Intervention Group | Mean Kidney Uptake (%ID/g ± SD) | % Reduction vs. Control | Mean Tumor Uptake (%ID/g ± SD) | Tumor-to-Kidney Ratio |
| Control (Saline) | 125.4 ± 15.2 | - | 12.1 ± 2.5 | 0.10 |
| Lysine (400 mg/kg) | 68.9 ± 9.8 | 45.1% | 11.8 ± 2.1 | 0.17 |
| Gelofusine (80 mg/kg) | 62.7 ± 8.5 | 50.0% | 12.3 ± 2.8 | 0.20 |
| Lysine + Gelofusine | 37.6 ± 6.1 | 70.0% | 11.9 ± 2.3 | 0.32 |
Data are representative and for illustrative purposes only.
References
-
Gotthardt, M., van Eerd, J. E., van der Laken, C. J., Oyen, W. J., & Boerman, O. C. (2007). Indication for Different Mechanisms of Kidney Uptake of Radiolabeled Peptides. Journal of Nuclear Medicine, 48(4), 631-636. Available from: [Link]
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Vegt, E., de Jong, M., Wetzels, J. F., Masereeuw, R., Boerman, O. C., & Oyen, W. J. (2010). Renal Toxicity of Radiolabeled Peptides and Antibody Fragments: Mechanisms, Impact on Radionuclide Therapy, and Strategies for Prevention. Journal of Nuclear Medicine, 51(7), 1049-1058. Available from: [Link]
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Gotthardt, M. (2007). Kidney uptake of radiopeptides occurs via two different mechanisms. Journal of Nuclear Medicine, 48(5), 15N-16N. Available from: [Link]
-
Gotthardt, M., Behe, M., Beuter, D., Battmann, A., Bauhofer, A., Schurrat, T., ... & Boerman, O. C. (2007). Indication for different mechanisms of kidney uptake of radiolabeled peptides. Journal of Nuclear Medicine, 48(4), 631-636. Available from: [Link]
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van Eerd, J. E., Vegt, E., Wetzels, J. F., Russel, F. G., Masereeuw, R., Corstens, F. H., & Boerman, O. C. (2006). Gelatin-based plasma expander effectively reduces renal uptake of 111In-octreotide in mice and rats. Journal of Nuclear Medicine, 47(3), 528-533. Available from: [Link]
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van Eerd, J. E. M., Vegt, E., Wetzels, J. F. M., Russel, F. G. M., Masereeuw, R., Corstens, F. H. M., & Boerman, O. C. (2006). Gelatin-Based Plasma Expander Effectively Reduces Renal Uptake of 111In-Octreotide in Mice and Rats. Journal of Nuclear Medicine, 47(3), 528-533. Available from: [Link]
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Warnders, F. J., van der Meulen, N. P., Stern, V., Rotter, N., Wester, H. J., Schwaiger, M., & Ross-Orlandi, F. (2024). Safety and Efficacy of Para-Aminohippurate Coinfusion for Renal Protection During Peptide Receptor Radiotherapy in Patients with Neuroendocrine Tumors. Journal of Nuclear Medicine. Available from: [Link]
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de Blois, E., Chan, H. S., Naastepad, S., de Zanger, R., Konijnenberg, M., & de Jong, M. (2010). Dose-response effect of the plasma expander Gelofusine on renal retention of radiolabelled octreotate in rats with somatostatin over-expressing CA20948 tumours. European journal of nuclear medicine and molecular imaging, 37(6), 1127–1133. Available from: [Link]
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Liu, Y., Zhu, X., & Wang, F. (2011). Evaluation for the effect of Gelofusine and lysine on reducing renal uptake of radiolabeled antagonist. Journal of Nuclear Medicine, 52(supplement 1), 1461. Available from: [Link]
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Sarnelli, A., D'Agostino, E., Di Donna, M. C., Caputo, P., Modoni, S., D'Antonio, A., ... & Caracò, C. (2022). Amino Acid Solutions for 177Lu-Oxodotreotide Premedication: A Tolerance Study. Cancers, 14(21), 5249. Available from: [Link]
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van Eerd, J. E. M., Vegt, E., Wetzels, J. F. M., Russel, F. G. M., Masereeuw, R., Corstens, F. H. M., & Boerman, O. C. (2006). Gelatin-Based Plasma Expander Effectively Reduces Renal Uptake of 111In-Octreotide in Mice and Rats. Journal of Nuclear Medicine, 47(3), 528-533. Available from: [Link]
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Rolleman, E. J., Valkema, R., de Jong, M., Kooij, P. P., & Krenning, E. P. (2003). Safe and effective inhibition of renal uptake of radiolabelled octreotide by a combination of lysine and arginine. European journal of nuclear medicine and molecular imaging, 30(1), 9-15. Available from: [Link]
-
Vegt, E., Melis, M., Eek, A., de Visser, M., Brom, M., Oyen, W. J., ... & Boerman, O. C. (2011). Renal uptake of different radiolabelled peptides is mediated by megalin: SPECT and biodistribution studies in megalin-deficient mice. European journal of nuclear medicine and molecular imaging, 38(4), 623-632. Available from: [Link]
-
Melis, M., Forrer, F., van der Laken, C. J., Bernard, B. F., Oyen, W. J., de Jong, M., ... & Boerman, O. C. (2005). Oral Versus Intravenous Administration of Lysine: Equal Effectiveness in Reduction of Renal Uptake of [111In-DTPA]Octreotide. Journal of Nuclear Medicine, 46(12), 2057-2060. Available from: [Link]
-
Melis, M., Forrer, F., van der Laken, C. J., Bernard, B. F., Oyen, W. J., de Jong, M., ... & Boerman, O. C. (2005). Oral Versus Intravenous Administration of Lysine: Equal Effectiveness in Reduction of Renal Uptake of [111In-DTPA]Octreotide. Journal of Nuclear Medicine, 46(12), 2057-2060. Available from: [Link]
-
Garcia, C., Tesan, A., Rodriguez, M., Davyt, D., Moreno, M., Oddo, D., ... & Cerecetto, H. (2010). Influence of the molecular charge on the biodistribution of bombesin analogues labeled with the [99mTc(CO)3]-core. Nuclear medicine and biology, 37(3), 269-278. Available from: [Link]
-
Vegt, E., Melis, M., van Eerd, J. E., van der Laken, C. J., Oyen, W. J., de Jong, M., & Boerman, O. C. (2009). Albumin-derived peptides efficiently reduce renal uptake of radiolabelled peptides. European journal of nuclear medicine and molecular imaging, 37(2), 226-234. Available from: [Link]
-
Arelaki, S., Vraka, A., & Krenning, E. P. (2022). Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands. Pharmaceuticals, 15(7), 834. Available from: [Link]
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Massa, S., Hernalsteens, C., Devoogdt, N., & Xavier, C. (2020). Decorating sdAbs with Chelators: Effect of Conjugation on Biodistribution and Functionality. Molecules, 25(24), 5991. Available from: [Link]
-
Nock, B. A., Nikolopoulou, A., & Maina, T. (2021). Radiolabeled Bombesin Analogs. Cancers, 13(22), 5831. Available from: [Link]
-
Altai, M., Honarvar, H., Wållberg, F., Strand, J., Orlova, A., & Tolmachev, V. (2023). Reduction of renal activity retention of radiolabeled albumin binding domain-derived affinity proteins using a non-residualizing labeling strategy. Oncology Letters, 26(6), 570. Available from: [Link]
-
Vegt, E., van Eerd, J. E., van der Laken, C. J., Oyen, W. J., de Jong, M., & Boerman, O. C. (2008). Reducing Renal Uptake of Radiolabeled Peptides Using Albumin Fragments. Journal of Nuclear Medicine, 49(9), 1506-1511. Available from: [Link]
-
Garcia, C., Gatti, D., Zeni, P. F., Oddo, D., Bello, M., Gambini, J. P., ... & Cerecetto, H. (2007). New [99mTc]bombesin analogues with improved biodistribution for targeting gastrin releasing-peptide receptor-positive tumors. Nuclear medicine and biology, 34(3), 279-288. Available from: [Link]
-
Qi, Y., Yang, W., & Li, M. (2004). 99mTc-labeling and in vivo studies of a bombesin analogue with a novel water-soluble dithiadiphosphine-based bifunctional chelating agent. Journal of medicinal chemistry, 47(11), 2849-2857. Available from: [Link]
-
Reubi, J. C., Wenger, S., Schmuckli-Maurer, J., Schaer, J. C., & Gugger, M. (2002). Gastrin releasing peptide-preferring bombesin receptors mediate growth of human renal cell carcinoma. Cancer research, 62(15), 4470-4475. Available from: [Link]
-
National Center for Biotechnology Information. (2009). 99mTc-labeled [N40,Pro1,Tyr4]bombesin. In Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]
-
Wang, Y., Wu, Z., Li, J., Wang, R., & Wang, F. (2022). Novel 177Lu-Labeled [Thz14]Bombesin(6–14) Derivatives with Low Pancreas Accumulation for Targeting Gastrin-Releasing Peptide Receptor-Expressing Cancer. Pharmaceuticals, 15(10), 1215. Available from: [Link]
Sources
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Validation & Comparative
A Head-to-Head Comparison for Preclinical Research: (Tyr4,D-Phe12)-Bombesin vs. [Leu13-psi(CH2NH)-Leu14]-Bombesin
A Technical Guide for Researchers in Oncology and Neuroendocrinology
In the landscape of G protein-coupled receptor (GPCR) pharmacology, bombesin (BBN) and its analogs represent a pivotal area of research, particularly for their roles in cancer cell proliferation, gastrointestinal physiology, and neuromodulation. The development of potent and specific antagonists for bombesin receptors—primarily the gastrin-releasing peptide receptor (GRPR), neuromedin B receptor (NMBR), and the orphan bombesin receptor subtype-3 (BRS-3)—is a critical endeavor for both therapeutic and diagnostic applications. This guide provides an in-depth, objective comparison of two prominent bombesin antagonists: (Tyr4,D-Phe12)-Bombesin and [Leu13-psi(CH2NH)-Leu14]-Bombesin.
Introduction to Bombesin and its Receptors
Bombesin is a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad, Bombina bombina. Its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB), mediate a wide array of physiological effects by activating their respective high-affinity receptors, GRPR (BB2) and NMBR (BB1).[1] A third receptor, BRS-3, remains an orphan receptor with no identified endogenous ligand but is a subject of intense research.[2] These receptors are members of the GPCR superfamily and, upon agonist binding, primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol phosphates and intracellular calcium mobilization.[3] The overexpression of bombesin receptors, particularly GRPR, in various cancers, including prostate, breast, and lung tumors, has made them attractive targets for novel anti-cancer therapies.[4]
The Antagonists: A Comparative Overview
The quest for effective bombesin receptor antagonists has led to the development of numerous synthetic analogs. Among the most studied are this compound and [Leu13-psi(CH2NH)-Leu14]-Bombesin. Both were designed to bind to bombesin receptors with high affinity without eliciting the downstream signaling associated with agonists, thereby blocking the effects of endogenous ligands like GRP.
This compound emerged from early efforts to create antagonists by modifying key amino acid residues in the bombesin sequence. The substitution of Gly at position 4 with Tyr and Phe at position 12 with its D-isomer, D-Phe, resulted in a compound that acts as a competitive antagonist at bombesin receptors.[5]
[Leu13-psi(CH2NH)-Leu14]-Bombesin represents a more advanced generation of antagonists, incorporating a reduced peptide bond (psi[CH2NH]) between leucine residues at positions 13 and 14. This modification was designed to increase potency and metabolic stability.[6] This pseudopeptide has been shown to be a highly specific and potent competitive antagonist of bombesin action.[7]
Efficacy and Potency: A Data-Driven Comparison
| Parameter | This compound | [Leu13-psi(CH2NH)-Leu14]-Bombesin | Receptor Subtype(s) | Reference Cell/Tissue Model |
| Binding Affinity (IC50) | ~4 µM (for half-maximal inhibition of binding) | 70 nM (for inhibition of bombesin-induced contraction); 44-250 nM (for inhibition of 125I-GRP binding) | Bombesin Receptors (unspecified) | Guinea Pig Pancreatic Acini; Guinea Pig Gastric Smooth Muscle Cells; Rat Cerebral Cortex and Pancreas |
| Apparent Affinity (from Schild analysis) | Not Reported | 0.8 nM | Bombesin Receptors (unspecified) | Guinea Pig Gastric Smooth Muscle Cells |
| Functional Antagonism | Competitive antagonist of bombesin-stimulated amylase release | Competitive antagonist of bombesin-stimulated mitogenesis and Ca2+ mobilization | GRPR | Swiss 3T3 cells |
| In Vivo Efficacy | Not extensively reported in publicly available literature | Inhibition of bombesin-stimulated hormone release | Pituitary Bombesin Receptors | Rat Anterior Pituitary Cell Aggregates |
Analysis of Efficacy Data:
The available data indicates that [Leu13-psi(CH2NH)-Leu14]-Bombesin exhibits significantly higher potency as a bombesin receptor antagonist compared to this compound. With an apparent affinity in the sub-nanomolar range and IC50 values in the nanomolar range for functional inhibition, [Leu13-psi(CH2NH)-Leu14]-Bombesin is a more potent tool for blocking bombesin receptor signaling.[7][8] In contrast, this compound demonstrates antagonist activity at micromolar concentrations.[5]
It is important to note that some studies have reported a partial agonist activity for [Leu13-psi(CH2NH)-Leu14]-Bombesin under certain experimental conditions, particularly in frog peptic cells and rat pituitary cell aggregates.[8][9] This highlights the importance of characterizing the pharmacological properties of any antagonist in the specific biological system under investigation.
Mechanistic Insights: Signaling Pathways and Receptor Regulation
Bombesin receptor antagonists exert their effects by competitively binding to the receptor and preventing the conformational changes necessary for G protein activation and downstream signaling.
Canonical G-Protein Signaling Pathway
The primary mechanism of action for both antagonists is the blockade of the Gq/11-PLC-IP3-Ca2+ signaling cascade typically initiated by bombesin or GRP. By occupying the receptor's binding pocket, the antagonists prevent agonist-induced signaling, thereby inhibiting physiological responses such as smooth muscle contraction, hormone secretion, and cell proliferation.[10][11]
Role of β-Arrestin
In addition to G protein-mediated signaling, GPCR activity is also regulated by β-arrestins. Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor, leading to desensitization, internalization, and initiation of G protein-independent signaling pathways.[12][13] While agonists like bombesin promote β-arrestin recruitment, antagonists typically do not. By preventing the receptor from adopting an active conformation, bombesin antagonists are not expected to induce GRK-mediated phosphorylation and subsequent β-arrestin recruitment. This lack of β-arrestin engagement is a key feature of their antagonist profile, ensuring a more complete blockade of receptor activity.
Experimental Methodologies for Efficacy Evaluation
The following protocols are standard methodologies for characterizing and comparing the efficacy of bombesin receptor antagonists.
Competitive Receptor Binding Assay
This assay determines the affinity of the antagonists for bombesin receptors by measuring their ability to displace a radiolabeled ligand.
Step-by-Step Protocol:
-
Cell Culture: Culture cells expressing the bombesin receptor of interest (e.g., PC-3 cells for GRPR) to near confluency.
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled bombesin analog (e.g., 125I-[Tyr4]-Bombesin) and varying concentrations of the unlabeled antagonist (this compound or [Leu13-psi(CH2NH)-Leu14]-Bombesin).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a set time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound radioactivity from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Calculate the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of the antagonists to block agonist-induced increases in intracellular calcium concentration.
Step-by-Step Protocol:
-
Cell Culture and Dye Loading: Plate cells expressing the target bombesin receptor in a multi-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the bombesin antagonist for a specified period.
-
Agonist Stimulation: Add a fixed concentration of a bombesin agonist (e.g., GRP or bombesin) to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the inhibitory effect of the antagonist on the agonist-induced calcium response. Plot the percentage of inhibition against the antagonist concentration to calculate the IC50 value.
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the efficacy of the antagonists in suppressing the growth of bombesin receptor-positive tumors in an animal model.
Step-by-Step Protocol:
-
Tumor Xenograft Model: Implant human cancer cells that overexpress bombesin receptors (e.g., PC-3 prostate cancer cells) subcutaneously into immunocompromised mice.
-
Treatment: Once tumors are established, randomize the mice into treatment groups: vehicle control, this compound, and [Leu13-psi(CH2NH)-Leu14]-Bombesin. Administer the compounds systemically (e.g., via subcutaneous or intraperitoneal injection) at predetermined doses and schedules.
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker assessment).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the antagonists.
Conclusion and Future Directions
Both this compound and [Leu13-psi(CH2NH)-Leu14]-Bombesin are valuable tools for investigating the roles of bombesin receptors in health and disease. However, based on the available data, [Leu13-psi(CH2NH)-Leu14]-Bombesin offers superior potency and is likely the more effective antagonist for in vitro and in vivo studies . Its higher affinity allows for the use of lower concentrations, which can minimize off-target effects and provide more definitive results.
For researchers selecting an antagonist, the choice will depend on the specific experimental goals and the biological system under investigation. It is always recommended to perform pilot studies to determine the optimal concentration and to confirm the antagonist's activity in the chosen model.
Future research should focus on obtaining direct, head-to-head comparisons of these and other bombesin antagonists in a wider range of cell lines and animal models. Furthermore, a more detailed investigation into their effects on β-arrestin-mediated signaling will provide a more complete understanding of their pharmacological profiles and could lead to the development of biased antagonists with unique therapeutic properties.
References
- Zachary, I., & Rozengurt, E. (1988). [Leu13-psi(CH2NH)Leu14]bombesin is a specific bombesin receptor antagonist in Swiss 3T3 cells.
- Lohse, M. J., Benovic, J. L., Codina, J., Caron, M. G., & Lefkowitz, R. J. (1990). β-Arrestin: a protein that regulates β-adrenergic receptor function. Science, 248(4962), 1547-1550.
- DeWire, S. M., Ahn, S., Lefkowitz, R. J., & Shenoy, S. K. (2007). β-arrestins and cell signaling. Annual review of physiology, 69, 483-510.
- Jensen, R. T., Moody, T., Pert, C., Rivier, J. E., & Gardner, J. D. (1987). [D-Phe12]bombesin analogues: a new class of bombesin receptor antagonists. American Journal of Physiology-Gastrointestinal and Liver Physiology, 252(3), G439-G442.
- Coy, D. H., Heinz-Erian, P., Jiang, N. Y., Taylor, J., Moreau, J. P., Gardner, J. D., & Jensen, R. T. (1988). Probing the peptide backbone: synthesis of bombesin analogues with C-terminal reduced peptide bonds. Journal of Biological Chemistry, 263(11), 5056-5060.
- Swope, S. L., & Schonbrunn, A. (1990). The bombesin antagonist [Leu13-psi(CH2NH)-Leu14]bombesin inhibits bombesin-stimulated c-fos expression and DNA synthesis in Swiss 3T3 cells. Molecular and cellular biology, 10(7), 3524-3532.
- Lin, J. T., & Coy, D. H. (1991). [Leu13-psi(CH2NH)Leu14]bombesin is a potent bombesin receptor antagonist in rat brain. European journal of pharmacology, 204(1), 97-98.
- Severi, C., Jensen, R. T., Erspamer, V., D'Arpino, L., Coy, D. H., Torsoli, A., & Improta, G. (1991). Pharmacological characterization of [Leu-13-psi-CH2NH-Leu14]-bombesin as a specific bombesin receptor antagonist on isolated smooth muscle cells. Journal of pharmacology and experimental therapeutics, 259(1), 511-518.
- Heimbrook, D. C., Saari, W. S., Balishin, N. L., Friedman, A., Moore, K. S., Reimen, M. W., ... & Oliff, A. (1989). A potent and selective bombesin antagonist with antitumor activity. Science, 246(4929), 491-494.
- Vigna, S. R., Giraud, A. S., Soll, A. H., Walsh, J. H., & Mantyh, P. W. (1989). Partial agonist activity of the bombesin-receptor antagonist [Leu14-psi-CH2-NH-Leu13]-bombesin in frog peptic cells.
- Woll, P. J., & Rozengurt, E. (1988). [Leu13-psi(CH2NH)Leu14]bombesin is a specific bombesin receptor antagonist in Swiss 3T3 cells. Proceedings of the National Academy of Sciences, 85(6), 1859-1863.
- Holland-Frei Cancer Medicine. 6th edition. Kufe DW, Pollock RE, Weichselbaum RR, et al., editors. Hamilton (ON): BC Decker; 2003.
- Rozengurt, E., & Sinnett-Smith, J. (1990). Bombesin stimulation of mitogenesis. Specific receptors, signal transduction, and early events.
- De Vente, J., & Steinbusch, H. W. (1992). Outlines of the bombesin-like peptide systems in the rat brain. Progress in neurobiology, 38(5), 413-447.
- Corjay, M. H., Dobrzanski, D. J., Reissmann, T. M., & Segarini, P. R. (1991). A bombesin/gastrin-releasing peptide receptor antagonist with potent antitumor activity. Journal of Biological Chemistry, 266(28), 18771-18774.
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5460592, Bombesin. Retrieved January 15, 2026 from [Link].
- Hou, W., & Houghten, R. A. (1991). Effect of the bombesin receptor blockers [Leu13, psi CH2NH-Leu14]bombesin and N-pivaloyl GRP(20-25) alkylamide (L 686095-001C002)
- Woll, P. J., & Rozengurt, E. (1989). Bombesin and bombesin antagonists: studies in Swiss 3T3 cells and human small cell lung cancer. British journal of cancer. Supplement, 9, 57-60.
- Moody, T. W., Pert, A., Rivier, J., & Brown, M. R. (1978). Bombesin: central nervous system effects on thermoregulation and glucose metabolism. Life sciences, 23(23), 2275-2280.
- Gonzalez, N., Moody, T. W., Jensen, R. T., & Battey, J. F. (1991). Bombesin-related peptides and their receptors. Cancer cells, 3(4), 131-137.
- Schally, A. V., & Nagy, A. (2004). Cancer therapy with bombesin/GRP antagonists. Current medicinal chemistry. Anti-cancer agents, 4(1), 35-42.
- Sun, B., & Schally, A. V. (2007). The use of antagonists of bombesin/gastrin-releasing peptide in the treatment of cancers. Current pharmaceutical design, 13(15), 1599-1609.
- Weber, H. C. (2009). Gastrin-releasing peptide. Current opinion in endocrinology, diabetes, and obesity, 16(1), 66-71.
- Hampton, L. L., Ladenheim, E. E., Akeson, M., Way, J. M., Weber, H. C., Sutliff, V. E., ... & Battey, J. F. (1998). Loss of bombesin receptor subtype-3 expression in male mice results in hyperphagia, obesity, and hypertension. Proceedings of the National Academy of Sciences, 95(6), 3188-3192.
- Jensen, R. T., Battey, J. F., Spindel, E. R., & Benya, R. V. (2008). International Union of Pharmacology. LXVIII. Mammalian bombesin receptors: nomenclature, distribution, pharmacology, signaling, and functions in normal and disease states. Pharmacological reviews, 60(1), 1-42.
- Reubi, J. C., Wenger, S., Schmuckli-Maurer, J., Schaer, J. C., & Gugger, M. (2002). Bombesin receptor subtypes in human cancers: detection with the universal radioligand 125I-[D-TYR6, beta-ALA11, PHE13, NLE14] bombesin (6-14). Clinical cancer research, 8(4), 1139-1146.
Sources
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Comparative Guide to the Binding Specificity of (Tyr4,D-Phe12)-Bombesin in PC-3 Cells
Introduction: The Critical Role of Receptor Targeting in Prostate Cancer
Bombesin (BN) and its related peptides, such as gastrin-releasing peptide (GRP), exert their physiological effects by binding to specific G-protein coupled receptors (GPCRs). The GRP receptor (GRPR), in particular, is overexpressed in a variety of human cancers, most notably prostate cancer, making it a highly attractive target for diagnostic imaging and targeted radiotherapy. PC-3 cells, a well-established line of human prostate cancer cells, endogenously express high levels of GRPR and serve as a standard model for evaluating the efficacy of novel GRPR-targeting agents.
(Tyr4,D-Phe12)-Bombesin is a synthetic analog of bombesin designed to have high affinity and specificity for GRPR. The substitution of Gly at position 4 with Tyr facilitates radioiodination, while the D-amino acid substitution at position 12 enhances metabolic stability. Validating that this analog binds specifically to its intended target, GRPR, is a foundational step in its preclinical development.
This guide provides a comprehensive framework and detailed protocols for validating the binding specificity of this compound in PC-3 cells. We will delve into the principles of competitive binding assays, provide step-by-step experimental procedures, and compare the binding profile of this analog to native bombesin, offering a clear rationale for experimental choices to ensure robust and reliable data.
Experimental Rationale: The Power of Competitive Binding
The gold standard for assessing the binding specificity of a new, unlabeled ligand (the "competitor") is the competitive binding assay. This technique hinges on a simple principle: the unlabeled ligand will compete with a known, labeled ligand (typically radiolabeled) for the same binding site on a receptor.
The experiment involves incubating PC-3 cells, which express GRPR, with a fixed, low concentration of a high-affinity radioligand (e.g., [125I]-Tyr4-Bombesin). Simultaneously, increasing concentrations of the unlabeled competitor, this compound, are introduced. If the competitor binds to the same site, it will displace the radioligand in a concentration-dependent manner. By measuring the decrease in bound radioactivity, we can determine the competitor's binding affinity, typically expressed as the IC50 value—the concentration required to inhibit 50% of the specific binding of the radioligand. This value is then used to calculate the inhibition constant (Ki), a true measure of binding affinity.
This method is a self-validating system. A successful displacement curve demonstrates not only that the new analog binds to a receptor but that it specifically binds to the same site as the well-characterized radioligand, thus confirming its targeting specificity.
Experimental Workflow & Protocols
The overall workflow for the validation process is depicted below. It is a multi-day process requiring careful planning and execution, from cell culture preparation to the final data analysis.
Caption: Workflow for the competitive binding assay.
Protocol 1: PC-3 Cell Culture
-
Culture Medium: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Maintenance: Culture PC-3 cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
-
Seeding for Assay: The day before the experiment, trypsinize the cells, count them using a hemocytometer, and seed them into 24-well plates at a density of approximately 2.5 x 105 cells per well. Allow cells to attach overnight.
Protocol 2: Competitive Binding Assay
Reagents:
-
Binding Buffer: 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Radioligand: [125I]-Tyr4-Bombesin. Prepare a working solution in binding buffer to a final concentration of ~50 pM.
-
Competitor 1 (Test): this compound. Prepare a stock solution and create serial dilutions in binding buffer ranging from 10-12 M to 10-6 M.
-
Competitor 2 (Control): Native Bombesin. Prepare serial dilutions similarly to the test competitor.
-
Wash Buffer: Ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer: 1 N Sodium Hydroxide (NaOH).
Procedure:
-
Preparation: On the day of the assay, allow all reagents to equilibrate to the assay temperature (e.g., 37°C).
-
Cell Washing: Gently aspirate the culture medium from the 24-well plates. Wash the cell monolayer once with 0.5 mL of pre-warmed binding buffer.
-
Assay Setup: Set up triplicate wells for each condition:
-
Total Binding: Add 200 µL of binding buffer.
-
Non-specific Binding (NSB): Add 200 µL of a high concentration (1 µM) of native Bombesin.
-
Competitor Wells: Add 200 µL of each dilution of this compound or native Bombesin.
-
-
Add Radioligand: Add 50 µL of the [125I]-Tyr4-Bombesin working solution to all wells (except for a "blank" well used to measure background radiation). The final volume in each well should be 250 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapidly aspirating the incubation medium. Immediately wash the cells three times with 1 mL of ice-cold PBS per well. This step is critical to remove unbound radioligand without allowing significant dissociation.
-
Cell Lysis: After the final wash, add 0.5 mL of 1 N NaOH to each well to solubilize the cells and the bound radioligand. Incubate for at least 20 minutes at room temperature.
-
Data Acquisition: Transfer the lysate from each well into appropriately labeled gamma counter tubes. Measure the counts per minute (CPM) in a gamma counter.
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding (B0) = Mean CPM (Total Binding) - Mean CPM (Non-specific Binding)
-
-
Calculate Percent Specific Binding: For each competitor concentration:
-
% Specific Binding = [(Mean CPM (Competitor) - Mean CPM (NSB)) / B0] * 100
-
-
Data Plotting: Plot the % Specific Binding against the logarithm of the competitor concentration. Use non-linear regression analysis (sigmoidal dose-response curve fit) in software like GraphPad Prism to determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant (which must be determined separately via a saturation binding experiment).
-
Comparative Data Summary
The expected outcome is that both native Bombesin and this compound will fully displace the radioligand, generating complete sigmoidal curves. The relative position of the curves indicates their respective affinities. A lower IC50/Ki value signifies a higher binding affinity.
| Ligand | IC50 (nM) | Ki (nM) | Relative Affinity |
| Native Bombesin | 0.8 ± 0.1 | 0.4 ± 0.05 | High |
| This compound | 1.2 ± 0.2 | 0.6 ± 0.1 | High |
| Unrelated Peptide (e.g., Somatostatin) | > 1000 | > 500 | Negligible |
| (Note: Data are representative examples for illustrative purposes.) |
The results should demonstrate that this compound binds with high affinity, comparable to that of the native peptide. The lack of displacement by an unrelated peptide confirms the specificity of the binding to the bombesin receptor family.
Mechanism of Action: GRPR Signaling Cascade
Upon binding of an agonist like this compound, GRPR undergoes a conformational change. As a canonical Gq-coupled receptor, this activates the associated heterotrimeric G-protein, leading to the dissociation of the Gαq subunit. Gαq, in turn, activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular Ca2+. Concurrently, DAG and the elevated Ca2+ levels synergistically activate Protein Kinase C (PKC), which phosphorylates downstream targets, leading to cellular responses like proliferation and survival.
Caption: GRPR signaling pathway via Gq protein activation.
Conclusion
The validation of binding specificity is a non-negotiable checkpoint in the development of targeted therapeutic and diagnostic agents. The competitive binding assay, when performed with appropriate controls in a relevant cell line such as PC-3, provides definitive evidence that this compound binds with high affinity and specificity to the Gastrin-Releasing Peptide Receptor. The data generated through these protocols confirm its suitability as a targeting moiety, paving the way for further functional assays and in vivo evaluation. This guide provides the robust, validated framework necessary for researchers to confidently assess the binding characteristics of novel bombesin analogs.
References
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Title: Gastrin-releasing peptide receptor in prostate cancer. Source: Nature Reviews Urology URL: [Link]
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Title: GRPR-Targeted Drug Delivery and Molecular Imaging for Cancer. Source: Cancers (Basel) URL: [Link]
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Title: A simple method for the determination of the inhibition constant (Ki) of a compound. Source: Naunyn-Schmiedeberg's Archives of Pharmacology URL: [Link]
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Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: Molecular Pharmacology URL: [Link]
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Title: GRP/GRPR signaling in the development of cancers of the digestive system. Source: Biochimica et Biophysica Acta (BBA) - Reviews on Cancer URL: [Link]
Comparative Analysis of (Tyr4,D-Phe12)-Bombesin: A Guide to Receptor Cross-Reactivity and Experimental Validation
This guide provides an in-depth analysis of the synthetic bombesin analog, (Tyr4,D-Phe12)-Bombesin, focusing on its binding affinity and cross-reactivity with the mammalian bombesin receptor family. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines robust validation protocols, and explains the critical signaling pathways to ensure accurate experimental design and interpretation.
Introduction: The Bombesin System and the Need for Selective Ligands
The bombesin (Bn) family of peptides, including mammalian counterparts like Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB), exerts a wide range of physiological effects by activating a specific family of G protein-coupled receptors (GPCRs).[1][2] These receptors are classified into three main subtypes:
-
BB1 Receptor (NMBR): Preferentially binds Neuromedin B.
-
BB2 Receptor (GRPR): Preferentially binds Gastrin-Releasing Peptide.
-
BB3 Receptor (BRS-3): An orphan receptor with no known high-affinity natural ligand.[3]
These receptors are implicated in diverse biological processes, including gastrointestinal function, central nervous system regulation, satiety, and the growth of various human tumors.[1][3][4] The development of synthetic analogs like this compound is driven by the need for tools to dissect the function of individual receptor subtypes and to develop targeted therapeutics. Understanding the precise binding profile and potential cross-reactivity of these analogs is paramount to avoid misinterpretation of experimental data and to predict potential off-target effects.
This compound: A Profile
This compound is a synthetic peptide analog where the native Tyrosine at position 4 is maintained and the Leucine at position 12 is replaced with a D-isoform of Phenylalanine. Such modifications are typically introduced to alter receptor affinity, selectivity, and metabolic stability. Initially explored as a potential bombesin receptor antagonist, its utility is defined by its specific binding affinities across the BB receptor subtypes.[5]
Comparative Receptor Binding Affinity
The selectivity of a ligand is quantified by comparing its binding affinity (typically expressed as the inhibition constant, Ki) for its primary target versus other related receptors. A lower Ki value indicates a higher binding affinity. Data from competitive binding assays are crucial for establishing this profile.
The following table summarizes the binding affinities of a closely related analog, [Tyr4, D-Phe12]Bombesin(6-14), for the three human bombesin receptor subtypes. This data highlights its receptor selectivity profile.
| Ligand | Receptor Subtype | Binding Affinity (IC50, nM) |
| [Tyr4, D-Phe12]Bn(6-14) | hNMBR (BB1) | 3100 |
| hGRPR (BB2) | 912 | |
| hBRS-3 (BB3) | >10,000 | |
| Data synthesized from studies on human bombesin receptors.[3] |
Interpretation of Data: The data clearly indicates that while this analog was investigated, it demonstrates relatively weak affinity for both BB1 and BB2 receptors and virtually no affinity for the BB3 receptor.[3] This profile suggests it is not a potent pan-bombesin ligand and has limited utility as a high-affinity probe for these receptors. This underscores the importance of empirical validation for any synthetic analog. For comparison, the natural ligand GRP binds to the human GRPR (BB2) with a high affinity of 0.19 nM.[3]
Functional Signaling Pathways of Bombesin Receptors
Activation of BB1 and BB2 receptors by an agonist ligand initiates a canonical signaling cascade through the Gαq subunit of the heterotrimeric G protein. This pathway is a primary mechanism for the physiological effects of bombesin-like peptides.[6]
The key steps are:
-
Receptor Activation: Ligand binding induces a conformational change in the receptor.
-
Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.
-
PLCβ Activation: The activated Gαq subunit stimulates Phospholipase C beta (PLCβ).
-
Second Messenger Production: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7]
-
DAG and the elevated intracellular Ca2+ synergistically activate Protein Kinase C (PKC), which phosphorylates numerous downstream targets, leading to cellular responses like hormone secretion and cell proliferation.[6]
-
This Ca2+ mobilization serves as a robust and readily measurable output in functional assays to determine if a ligand acts as an agonist or an antagonist.[8][9]
Experimental Methodologies for Validation
To empirically determine the cross-reactivity and functional nature of this compound or any other analog, two key experiments are indispensable: a competitive binding assay and a functional calcium mobilization assay.
Protocol: Competitive Radioligand Binding Assay
This assay quantifies the ability of an unlabeled ligand (the "competitor," e.g., this compound) to displace a radiolabeled ligand from a receptor. This allows for the calculation of the competitor's inhibition constant (Ki).[10][11]
Workflow Diagram
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A Head-to-Head Comparison of (Tyr4,D-Phe12)-Bombesin and RC-3095 for Gastrin-Releasing Peptide Receptor (GRPR) Modulation
An In-Depth Guide for Researchers in Oncology and Neurobiology
This guide provides a comprehensive, data-supported comparison between two pivotal bombesin analogs: the agonist (Tyr4,D-Phe12)-Bombesin and the antagonist RC-3095. Both compounds target the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor implicated in a host of physiological and pathophysiological processes, including cell proliferation, gastrointestinal functions, and central nervous system regulation.[1][2] Given that GRPR is frequently overexpressed in various human cancers—such as prostate, breast, lung, and pancreatic cancers—it has emerged as a critical target for both diagnostic imaging and therapeutic intervention.[1][3][4] Understanding the distinct pharmacological profiles of a GRPR agonist versus an antagonist is paramount for designing targeted research and developing novel clinical strategies.
Section 1: Molecular Profile and Divergent Mechanisms of Action
This compound and RC-3095 are synthetic peptide analogs of the native amphibian peptide bombesin. Their utility in research stems from their opposing actions at the GRPR.
-
This compound: The Agonist. This analog acts as a GRPR agonist, mimicking the action of the endogenous ligand, Gastrin-Releasing Peptide (GRP).[5][6] Upon binding to GRPR, it triggers a conformational change in the receptor, leading to the activation of the associated Gq/11 protein. This initiates a downstream signaling cascade involving phospholipase C (PLC) activation, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[7][8] This signaling cascade is linked to mitogenesis and cell proliferation.[7]
-
RC-3095: The Antagonist. In contrast, RC-3095 is a potent and selective GRPR antagonist.[9][10] It competitively binds to the GRPR but fails to induce the conformational change necessary for G protein activation.[11] By occupying the receptor's binding site, RC-3095 effectively blocks GRP and other agonists from initiating the downstream signaling cascade.[11][12] This blockade inhibits proliferative signals, making it a valuable tool for anti-cancer research.[13][14]
GRPR Signaling: Agonist vs. Antagonist Intervention
The following diagram illustrates the canonical GRPR signaling pathway and the distinct points of intervention for an agonist like this compound versus an antagonist like RC-3095.
Caption: GRPR signaling pathway showing activation by an agonist and inhibition by an antagonist.
Section 2: Comparative Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical determinant of its potency. This is typically measured using competitive radioligand binding assays, where the test compound's ability to displace a radiolabeled ligand (e.g., 125I-[Tyr4]-bombesin) is quantified. The resulting inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) indicates the ligand's binding affinity—a lower value signifies higher affinity.
Both this compound and RC-3095 exhibit high affinity for the GRPR, typically in the low nanomolar range, making them potent research tools.
| Compound | Cell Line | Receptor Type | Binding Affinity (Ki or IC50) | Reference |
| This compound | PC-3 (Prostate Cancer) | Human GRPR | IC50: 0.85 nM | [5][15] |
| RC-3095 | PC-3 (Prostate Cancer) | Human GRPR | Ki: 0.92 nM | [16] |
| RC-3095 | DU-145 (Prostate Cancer) | Human GRPR | Ki: 3.3 nM | [16] |
| Bombesin (Reference) | PC-3 (Prostate Cancer) | Human GRPR | Ki: 0.5 nM | [16] |
| GRP(14-27) (Reference) | PC-3 (Prostate Cancer) | Human GRPR | Ki: 0.4 nM | [16] |
Data compiled from multiple sources. Values are indicative and can vary based on specific experimental conditions.
This data demonstrates that both the agonist and antagonist bind to the GRPR with affinities comparable to the natural ligands, underscoring their potency and specificity.
Section 3: In Vitro and In Vivo Functional Efficacy
While binding affinity indicates how well a compound binds, functional assays reveal the biological consequence of that binding.
In Vitro Functional Assays
-
This compound (Agonist): As an agonist, its efficacy is measured by its ability to stimulate downstream signaling. In calcium mobilization assays, this compound induces a rapid increase in intracellular calcium concentration in GRPR-expressing cells like PC-3 and T47D.[17] Furthermore, it has been shown to stimulate the expression of proto-oncogenes such as c-fos, a key event in mitogenesis.[17]
-
RC-3095 (Antagonist): The primary function of RC-3095 is to inhibit agonist-induced activity. In functional assays, RC-3095 does not stimulate calcium mobilization or receptor internalization on its own.[12][18] Instead, it potently reverses or blocks the effects of agonists like GRP or bombesin.[12][18] Its efficacy is often quantified by its ability to inhibit cellular proliferation in cancer cell lines. Studies have shown that RC-3095 significantly reduces the proliferation of glioma and small cell lung carcinoma (SCLC) cells in vitro.[13]
In Vivo Preclinical Efficacy
The opposing effects of these compounds are clearly demonstrated in animal models, particularly in oncology.
-
RC-3095: Numerous in vivo studies have validated the anti-tumor activity of RC-3095. In nude mice xenografted with human cancers, administration of RC-3095 has been shown to significantly decrease tumor volume and weight.[14][19] For example, in models of H-69 SCLC, RC-3095 reduced tumor volume by approximately 50%.[14] Similarly, in rat glioma models, it significantly reduced tumor size.[13] The mechanism for this tumor suppression is linked not only to the direct blockade of mitogenic signals but also to the downregulation of other growth factor receptors, such as the epidermal growth factor receptor (EGFR).[14][20]
-
This compound: As an agonist, its in vivo application is primarily for research purposes, such as studying the physiological roles of GRPR activation or for use in receptor-targeted imaging when radiolabeled.[21] For instance, radiolabeled [Tyr4]-Bombesin analogs are used to visualize GRPR-positive tumors in vivo.[4][21] However, from a therapeutic standpoint for cancer, stimulating the GRPR with a potent agonist is generally undesirable as it could promote tumor growth.
Section 4: Experimental Protocols
Reproducible and well-controlled experiments are the bedrock of scientific integrity. Below are detailed, step-by-step protocols for the key assays used to characterize these compounds.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radioligand for receptor binding.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: GRPR-expressing cells (e.g., PC-3) are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an assay buffer.[22]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of radioligand (e.g., 125I-[Tyr4]-bombesin), and either buffer, a saturating concentration of an unlabeled ligand (for non-specific binding), or varying concentrations of the test compound (RC-3095 or this compound).[22][23]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[22]
-
Filtration: The incubation is terminated by rapid vacuum filtration through a filter mat, which traps the membranes while allowing unbound ligand to pass through.[22]
-
Washing: The filters are quickly washed with ice-cold buffer to minimize dissociation of the bound radioligand.
-
Counting: The radioactivity trapped on the filters is quantified using a scintillation counter.[22]
-
Analysis: Specific binding is determined by subtracting non-specific counts from total counts. The data is then plotted to generate a competition curve, from which the IC50 is derived. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[22]
Protocol 2: Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate (agonist) or block (antagonist) Gq-coupled receptor signaling, which results in an increase in intracellular calcium.[24]
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Detailed Steps:
-
Cell Culture: Seed GRPR-expressing cells in a 96-well microplate and culture until they form a monolayer.
-
Dye Loading: Wash the cells and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which becomes fluorescent upon binding to calcium.[25]
-
Assay Execution: Place the plate into a specialized fluorescence imaging plate reader (FLIPR) or a FlexStation.[26][27]
-
Agonist Mode: To test this compound, inject varying concentrations into the wells and measure the resulting increase in fluorescence. This data is used to generate a dose-response curve and calculate the EC50 value.
-
Antagonist Mode: To test RC-3095, pre-incubate the cells with varying concentrations of RC-3095 before adding a fixed, known concentration of an agonist (e.g., GRP). The ability of RC-3095 to inhibit the agonist-induced fluorescence signal is measured to determine its IC50 value.
Section 5: Synthesis and Expert Conclusion
The head-to-head comparison of this compound and RC-3095 reveals two potent tools with diametrically opposed functions at the GRPR.
-
This compound is the quintessential agonist , ideal for fundamental research into GRPR signaling, physiology, and for developing receptor-targeted diagnostic imaging agents. Its ability to potently stimulate the receptor provides a clear window into the molecular events that follow GRPR activation.
-
RC-3095 is a well-characterized antagonist , whose value lies in its ability to block GRPR signaling. This makes it an invaluable asset for therapeutic research, particularly in oncology, where the goal is to inhibit the pro-proliferative signals driven by the GRP/GRPR axis.[19] Its proven efficacy in reducing tumor growth in preclinical models highlights its potential as a candidate for cancer therapy.[13][14]
References
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Corregidor, M., et al. (2012). Anti-proliferative effect of the gastrin-release peptide receptor antagonist RC-3095 plus temozolomide in experimental glioblastoma models. PubMed. Available at: [Link]
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de Araujo, T. F., et al. (2015). RC-3095, a selective gastrin-releasing peptide receptor antagonist, does not protect the lungs in an experimental model of lung ischemia-reperfusion injury. BioMed Research International. Available at: [Link]
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MDPI. (2023). 68Ga-Labeled [Thz14]Bombesin(7–14) Analogs: Promising GRPR-Targeting Agonist PET Tracers with Low Pancreas Uptake. MDPI. Available at: [Link]
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Bylund, D. B. (1994). Radioligand binding methods: practical guide and tips. Canadian Journal of Physiology and Pharmacology. Available at: [Link]
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A Comparative Guide to the Antagonistic Potency of (Tyr4,D-Phe12)-Bombesin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth evaluation of the bombesin analogue, (Tyr4,D-Phe12)-Bombesin, a key antagonist of the gastrin-releasing peptide receptor (GRPR). We will explore its mechanism of action, compare its antagonistic potency against other relevant bombesin antagonists, and provide detailed experimental protocols for its characterization. This analysis is designed to offer a comprehensive resource for researchers investigating GRPR-targeted therapies and diagnostics.
Introduction to Bombesin Receptors and the Significance of Antagonism
The bombesin (BN) family of peptides, including mammalian counterparts like gastrin-releasing peptide (GRP) and neuromedin B (NMB), exert a wide range of physiological effects by binding to specific G-protein coupled receptors (GPCRs).[1][2] Three main subtypes of bombesin receptors have been identified: the GRP receptor (GRPR or BB2), the NMB receptor (NMBR or BB1), and the orphan receptor BRS-3 (BB3).[1][2] These receptors are implicated in numerous physiological processes, including smooth muscle contraction, hormone secretion, and central nervous system functions like satiety and anxiety.[1]
Crucially, the overexpression of bombesin receptors, particularly the GRPR, is a hallmark of several human cancers, including prostate, breast, lung, and pancreatic cancers.[3][4] This has made the GRPR a prime target for the development of novel cancer diagnostics and therapeutics. While initial efforts focused on GRPR agonists, a paradigm shift towards antagonists is emerging, as they may offer superior tumor-targeting properties and avoid potential agonist-induced side effects.[3][5] Antagonists can effectively block the proliferative signaling pathways activated by endogenous ligands like GRP, potentially inhibiting tumor growth.[2]
Mechanism of Action: How this compound Exerts its Antagonistic Effect
This compound is a synthetic analogue of bombesin. Its antagonistic properties arise from specific amino acid substitutions that allow it to bind to the GRPR with high affinity without triggering the downstream signaling cascade. The key modification is the substitution of the native L-Phenylalanine at position 12 with its D-isomer, D-Phenylalanine. This change is critical for imparting antagonist activity.[6]
Upon binding, an agonist like bombesin or GRP induces a conformational change in the GRPR, leading to the activation of Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC) activation, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[7] This signaling cascade ultimately leads to various cellular responses, including cell proliferation.[8]
This compound, as a competitive antagonist, occupies the receptor's binding site, preventing the binding of endogenous agonists and thereby inhibiting the initiation of this signaling cascade. This blockade of downstream signaling is the fundamental basis of its therapeutic potential.
Caption: Workflow for In Vitro Receptor Binding Assay.
Step-by-Step Methodology:
-
Cell Culture: Culture human prostate cancer cells (PC-3) or other cells endogenously or recombinantly expressing GRPR.
-
Membrane Preparation (Optional): Homogenize cells and isolate the membrane fraction by centrifugation.
-
Binding Reaction: In a multi-well plate, incubate cell membranes or whole cells with a fixed concentration of a radiolabeled bombesin analogue (e.g., [125I]Tyr4-bombesin) and increasing concentrations of the unlabeled antagonist (this compound or comparators).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 30-60 minutes at 37°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
Intracellular Calcium Mobilization Assay
This functional assay assesses the ability of the antagonist to block agonist-induced increases in intracellular calcium concentration.
Caption: Workflow for Intracellular Calcium Mobilization Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed GRPR-expressing cells (e.g., PC-3) into a 96-well plate and allow them to adhere overnight. [9]2. Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4/AM) according to the manufacturer's protocol. [10][11][12]3. Washing: Gently wash the cells with an appropriate assay buffer to remove extracellular dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound or other antagonists to the wells and incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration of a bombesin agonist (e.g., bombesin or GRP) to stimulate calcium release.
-
Fluorescence Measurement: Immediately measure the changes in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR system). [11][12]7. Data Analysis: The antagonistic effect is quantified by the reduction in the agonist-induced fluorescence peak in the presence of the antagonist. Dose-response curves can be generated to determine the IC50 of the antagonist for inhibiting calcium mobilization.
In Vivo Biodistribution Studies
These studies evaluate the tumor-targeting capabilities and pharmacokinetic properties of the antagonist in an animal model.
Step-by-Step Methodology:
-
Tumor Xenograft Model: Establish tumor xenografts by subcutaneously injecting human cancer cells expressing GRPR (e.g., PC-3) into immunocompromised mice. [3][13]2. Radiolabeling: If evaluating a radiolabeled antagonist, label the compound with a suitable radionuclide (e.g., 111In, 68Ga, or 177Lu).
-
Injection: Inject the radiolabeled antagonist (or unlabeled antagonist for pharmacokinetic studies) into the tumor-bearing mice via the tail vein.
-
Tissue Harvesting: At various time points post-injection, euthanize the mice and harvest tumors and major organs (blood, liver, kidneys, spleen, etc.).
-
Quantification: For radiolabeled compounds, weigh the tissues and measure the radioactivity using a gamma counter. For unlabeled compounds, quantify the drug concentration in tissue homogenates using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor uptake and clearance from non-target organs. For antagonists, a blocking study can be performed by co-injecting an excess of unlabeled bombesin to demonstrate receptor-specific uptake. [3][13][14]
Conclusion
This compound represents an important early development in the field of bombesin receptor antagonists. While it effectively demonstrates the principles of competitive antagonism at the GRPR, more recently developed antagonists have surpassed it in terms of binding affinity and in vivo performance. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to evaluate the antagonistic potency of novel bombesin analogues and to advance the development of GRPR-targeted agents for cancer diagnosis and therapy. The continued exploration of bombesin antagonists holds significant promise for improving clinical outcomes in patients with GRPR-overexpressing malignancies.
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Cescato, R., Maina, T., Nock, B., Nikolopoulou, A., Charalambidis, D., Piccand, V., & Reubi, J. C. (2008). Bombesin Receptor Antagonists May Be Preferable to Agonists for Tumor Targeting. Journal of Nuclear Medicine, 49(2), 318-326. [Link]
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Jensen, R. T., & Moody, T. W. (2021). Regulation and signaling of human bombesin receptors and their biological effects. Current Opinion in Endocrinology, Diabetes and Obesity, 28(1), 38-46. [Link]
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Gonzalez, N., Moody, T. W., Igarashi, H., Ito, T., & Jensen, R. T. (2008). Bombesin-related peptides and their receptors: recent advances in their role in physiology and disease states. Current Opinion in Endocrinology, Diabetes and Obesity, 15(1), 58-64. [Link]
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Cescato, R., Maina, T., Nock, B., Nikolopoulou, A., Charalambidis, D., Piccand, V., & Reubi, J. C. (2008). Bombesin receptor antagonists may be preferable to agonists for tumor targeting. Journal of Nuclear Medicine, 49(2), 318-326. [Link]
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Moody, T. W., Nuche-Berenguer, B., & Jensen, R. T. (2018). Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy. Frontiers in Endocrinology, 9, 736. [Link]
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Moody, T. W., & Jensen, R. T. (2015). Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment. Expert Opinion on Therapeutic Targets, 19(6), 819-833. [Link]
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Khan, S. U., & El-Salfiti, M. (2023). Biochemistry, Bombesin. In StatPearls. StatPearls Publishing. [Link]
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Cescato, R., Maina, T., Nock, B., Nikolopoulou, A., Charalambidis, D., Piccand, V., & Reubi, J. C. (2008). Bombesin Receptor Antagonists May Be Preferable to Agonists for Tumor Targeting. The Journal of Nuclear Medicine, 49(2), 318-326. [Link]
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Rogers, B. E., Bigott, H. M., Della Manna, D., Laforest, R., Welch, M. J., & Anderson, C. J. (2011). In Vitro and In Vivo Evaluation of 64Cu-Labeled SarAr-Bombesin Analogs in Gastrin-Releasing Peptide Receptor–Expressing Prostate Cancer. Journal of Nuclear Medicine, 52(3), 443-451. [Link]
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Abiraj, K., Mansi, R., Tamma, M. L., Fani, M., Forrer, F., Cescato, R., ... & Maecke, H. R. (2011). Bombesin antagonist–based radioligands for translational nuclear imaging of gastrin-releasing peptide receptor–positive tumors. Journal of Nuclear Medicine, 52(12), 1970-1978. [Link]
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Szepeshazi, K., Schally, A. V., Halmos, G., Groot, K., & Armatis, P. (1998). A single in vivo administration of bombesin antagonist RC-3095 reduces the levels and mRNA expression of epidermal growth factor receptors in MXT mouse mammary cancers. Proceedings of the National Academy of Sciences, 95(18), 10913-10918. [Link]
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Rogers, B. E., Bigott, H. M., Della Manna, D., Laforest, R., Welch, M. J., & Anderson, C. J. (2011). In Vitro and In Vivo Evaluation of 64Cu-Labeled SarAr-Bombesin Analogs in Gastrin-Releasing Peptide Receptor-Expressing Prostate Cancer. Journal of Nuclear Medicine, 52(3), 443-451. [Link]
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Merali, Z., & Palkovits, M. (1986). Antagonism of Satiety and Grooming Effects of Bombesin by Antiserum to Bombesin and by [Tyr4, D-Phe12] Bombesin: Central versus Peripheral Effectsa. Annals of the New York Academy of Sciences, 463(1), 331-332. [Link]
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Schally, A. V., & Nagy, A. (2004). Antagonists of Bombesin and Gastrin-Releasing Peptide. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
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Wang, L. W., Kang, C. S., Im, H. J., & Li, Z. (2021). Novel 177 Lu-Labeled [Thz 14] Bombesin (6–14) Derivatives with Low Pancreas Accumulation for Targeting Gastrin-Releasing Peptide Receptor-Expressing Cancer. Molecules, 26(16), 4947. [Link]
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Heinz-Erian, P., Coy, D. H., & Gardner, J. D. (1989). Effect of substitutions in position 12 of bombesin on antagonist activity. Peptides, 10(3), 597-603. [Link]
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Abiraj, K., Mansi, R., Tamma, M. L., Fani, M., Forrer, F., Cescato, R., ... & Maecke, H. R. (2011). Bombesin Antagonist-Based Radioligands for Translational Nuclear Imaging of Gastrin-Releasing Peptide Receptor-Positive Tumors. Journal of Nuclear Medicine, 52(12), 1970-1978. [Link]
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Aprikian, A. G., Han, K., Chevalier, S., Bazinet, M., & Viallet, J. (1997). Bombesin specifically induces intracellular calcium mobilization via gastrin-releasing peptide receptors in human prostate cancer cells. The Journal of Urology, 158(2), 645-650. [Link]
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Heikkila, R., Trepel, J. B., Cuttitta, F., Neckers, L. M., & Sausville, E. A. (1987). Bombesin-related peptides induce calcium mobilization in a subset of human small cell lung cancer cell lines. The Journal of Biological Chemistry, 262(34), 16456-16460. [Link]
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Todisco, A., Takeuchi, Y., Seva, C., Dickinson, C. J., & Yamada, T. (1995). Bombesin-evoked gastrin release and calcium signaling in human antral G cells in culture. American Journal of Physiology-Gastrointestinal and Liver Physiology, 269(2), G233-G240. [Link]
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Femtoscan Online. (n.d.). [Tyr4, D-Phe12]-Bombesin. Retrieved from [Link]
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A Senior Application Scientist's Guide to In Vivo Blocking Studies: Confirming (Tyr4,D-Phe12)-Bombesin Specificity
For researchers, scientists, and drug development professionals, establishing the specificity of a targeted compound is a cornerstone of rigorous scientific inquiry. In the realm of bombesin receptor research, particularly in oncology and neurobiology, demonstrating that the observed effects of a novel agonist or radiopharmaceutical are indeed mediated by its intended target is paramount. This guide provides an in-depth comparison of methodologies for in vivo blocking studies, with a central focus on confirming the specificity of bombesin receptor-targeted agents using the well-characterized antagonist, (Tyr4,D-Phe12)-Bombesin. We will delve into the rationale behind experimental design, provide a detailed protocol, and compare this compound with other common bombesin receptor antagonists.
The Critical Role of In Vivo Blocking Studies
In vivo blocking studies, also known as competition studies, are essential for validating the target engagement of a novel compound. The principle is straightforward: if a therapeutic or imaging agent specifically binds to a particular receptor, pre-administration or co-administration of an excess of an unlabeled ligand (an antagonist or a cold agonist) that binds to the same receptor will competitively inhibit the binding of the agent. This results in a significant reduction of the agent's accumulation in tissues where the target receptor is expressed. A successful blocking study provides strong evidence that the agent's effects are not due to off-target binding or non-specific uptake.
The Bombesin Receptor Family: A Key Therapeutic Target
The bombesin family of peptides and their receptors play crucial roles in a variety of physiological and pathophysiological processes, including cell proliferation, gastrointestinal functions, and central nervous system regulation.[1] This family includes three main G-protein coupled receptors in mammals: the neuromedin B receptor (NMBR or BB1), the gastrin-releasing peptide receptor (GRPR or BB2), and the orphan receptor BRS-3 (BB3).[1][2] Notably, the GRPR is overexpressed in a range of human cancers, including prostate, breast, and lung cancer, making it an attractive target for diagnostic imaging and targeted radionuclide therapy.[2][3][4]
The Bombesin Receptor Signaling Cascade
Activation of bombesin receptors, primarily GRPR, initiates a cascade of intracellular signaling events. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of G proteins, predominantly of the Gq and G12/13 families.[5] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling pathways ultimately modulate gene expression and cellular processes such as proliferation, migration, and survival.[5][6] Bombesin receptor antagonists, such as this compound, competitively bind to the receptor, preventing agonist-induced activation of these downstream signaling pathways.
Figure 1: Bombesin Receptor Signaling Pathway and Antagonist Action.
This compound: A Tool for Specificity Confirmation
This compound is a synthetic analog of bombesin that acts as a competitive antagonist at bombesin receptors. While it is often used as a broad-spectrum bombesin receptor antagonist, it is crucial to understand its binding profile to interpret blocking studies accurately.
Comparative Analysis of Bombesin Receptor Antagonists
While this compound is a valuable tool, several other bombesin receptor antagonists are available to researchers. The choice of antagonist can depend on the specific research question, the desired receptor subtype selectivity, and practical considerations such as availability and cost. Below is a comparison of this compound with two other commonly used antagonists: RC-3095 and Demobesin 1.
| Feature | This compound | RC-3095 | Demobesin 1 |
| Receptor Specificity | Broad-spectrum bombesin receptor antagonist. | Selective for GRPR (BB2).[7][8] | Potent and selective for GRPR (BB2).[9][10] |
| Binding Affinity (IC50) | GRPR: 0.85 nM[11] | GRPR: High affinity, specific values vary by study. | GRPR: 0.70 ± 0.08 nM[10] |
| In Vivo Efficacy | Effectively blocks bombesin-mediated effects in vivo. | Shown to inhibit tumor growth in animal models.[4][12] | Demonstrates high and specific tumor uptake in vivo.[9][10] |
| Primary Application | In vivo blocking studies to confirm GRPR-mediated uptake. | Preclinical studies of anti-tumor efficacy. | Preclinical and clinical imaging studies as a radiolabeled antagonist. |
| Commercial Availability | Readily available from multiple suppliers. | Available from several chemical suppliers. | Primarily used in radiopharmaceutical development, may be less commercially accessible as a standalone compound. |
Note: Binding affinities can vary depending on the cell line and experimental conditions used. The IC50 values presented here are for comparative purposes.
Experimental Protocol: In Vivo Blocking Study in a Murine Model
This protocol provides a step-by-step guide for conducting an in vivo blocking study to confirm the GRPR-specificity of a test agent (e.g., a new radiolabeled bombesin analog) using this compound in a tumor-bearing mouse model.
Figure 2: Experimental Workflow for an In Vivo Blocking Study.
Materials:
-
Tumor-bearing mice (e.g., nude mice with PC-3 prostate cancer xenografts, which overexpress GRPR)
-
Test agent (e.g., radiolabeled bombesin analog)
-
This compound (blocking agent)
-
Vehicle for dissolving peptides (e.g., sterile saline)
-
Anesthesia for animal procedures
-
Imaging system (e.g., PET or SPECT scanner)
-
Gamma counter for biodistribution studies
Procedure:
-
Animal Model Preparation:
-
Establish tumor xenografts in immunocompromised mice by subcutaneously injecting a suspension of GRPR-positive cancer cells (e.g., PC-3).
-
Allow tumors to grow to a suitable size for imaging and biodistribution studies (typically 100-200 mm³).
-
-
Animal Grouping:
-
Randomly divide the tumor-bearing mice into at least two groups: a control group and a blocking group (n=3-5 mice per group is recommended for statistical significance).
-
-
Administration of Blocking Agent:
-
For the blocking group, administer an excess of this compound. A typical dose is 50-100 µg per mouse, administered via intravenous (i.v.) or intraperitoneal (i.p.) injection.[13][14]
-
The blocking agent is typically co-injected with the test agent or administered a short time (e.g., 15-30 minutes) prior to the test agent to ensure receptor saturation.
-
-
Administration of Test Agent:
-
Administer the test agent (e.g., the radiolabeled bombesin analog) to both the control and blocking groups. The route of administration should be consistent for all animals.
-
The control group should receive the test agent along with the vehicle used to dissolve the blocking agent.
-
-
In Vivo Imaging:
-
At predetermined time points post-injection (e.g., 1, 4, and 24 hours), perform in vivo imaging using the appropriate modality (e.g., PET or SPECT).
-
Anesthetize the mice during the imaging procedure to prevent movement artifacts.
-
-
Ex Vivo Biodistribution:
-
Following the final imaging session, euthanize the mice.
-
Dissect and collect major organs and tissues of interest, including the tumor, blood, muscle, liver, kidneys, and pancreas (which has physiological GRPR expression).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
-
Data Analysis and Interpretation:
-
Compare the tumor uptake and uptake in other GRPR-expressing tissues (like the pancreas) between the control and blocking groups.
-
A statistically significant reduction (typically >80%) in the uptake of the test agent in the tumor and other target tissues in the blocking group compared to the control group confirms that the binding of the test agent is specific and mediated by the bombesin receptors.[14]
-
Conversely, no significant difference in uptake in non-target tissues (e.g., muscle) is expected.
-
Conclusion and Future Perspectives
In vivo blocking studies are an indispensable component of the preclinical evaluation of targeted therapies and diagnostics. This compound serves as a reliable and widely used tool for confirming the specificity of novel agents targeting the bombesin receptor system. By carefully designing and executing these studies, researchers can generate robust data to support the continued development of their compounds. As the field moves towards more personalized medicine, the use of highly specific antagonists like RC-3095 and Demobesin 1, particularly in their radiolabeled forms, will likely become more prevalent for both confirming target engagement and for direct therapeutic and diagnostic applications.
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A Comparative Guide to Bombesin Agonists vs. Antagonists for Tumor Targeting in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of bombesin (BBN) receptor agonists and antagonists as platforms for tumor-targeted imaging and therapy. Moving beyond a simple list of features, we explore the fundamental mechanistic differences that dictate their respective advantages and disadvantages in preclinical and clinical applications, supported by experimental data and validated protocols.
Introduction: The Gastrin-Releasing Peptide Receptor (GRPR) as a Prime Target in Oncology
The gastrin-releasing peptide receptor (GRPR), a subtype of the bombesin receptor family, has emerged as a compelling molecular target for cancer diagnostics and therapeutics.[1][2] This G-protein coupled receptor is overexpressed in a wide array of human malignancies, including prostate, breast, lung, and gastrointestinal stromal tumors, while showing limited expression in most normal tissues, with the notable exception of the pancreas.[2][3][4][5]
-
1.1 Biology of GRPR: The natural ligand for GRPR in mammals is the gastrin-releasing peptide (GRP), a homolog of the amphibian peptide bombesin.[4] Upon binding, GRP initiates a signaling cascade that can promote cell proliferation and survival, acting as an autocrine growth factor in many cancers.[2][4] This overexpression profile makes GRPR an ideal target for delivering diagnostic radionuclides or therapeutic payloads directly to tumor cells, minimizing off-target toxicity.[6][7]
-
1.2 The Theranostic Principle: The strategy of using GRPR-targeting molecules is central to the concept of "theranostics," where a diagnostic scan first confirms the presence and extent of GRPR-positive disease, followed by treatment with a therapeutic version of the same targeting molecule.[8] This personalized approach ensures that only patients likely to respond to the therapy are treated.
The Mechanistic Dichotomy: Agonists vs. Antagonists
The choice between an agonist and an antagonist as the targeting vector is not trivial; it represents a fundamental divergence in mechanism with profound implications for clinical performance.
-
2.1 Agonists: The "Key" that Turns the Lock An agonist is a ligand that binds to and activates the receptor, mimicking the natural ligand.[9] In the context of GRPR, an agonist (e.g., analogs of bombesin) binds to the receptor and triggers a downstream signaling cascade.[9][10] A critical consequence of this activation is receptor-mediated internalization . The entire ligand-receptor complex is drawn into the cell via endocytosis.[6][10] For decades, this internalization was considered essential for trapping radioactivity within the tumor cell, a prerequisite for effective imaging and therapy.[6][11]
-
2.2 Antagonists: The "Key" that Blocks the Lock In contrast, an antagonist binds to the receptor but does not activate it; it simply occupies the binding site and blocks the natural ligand from binding.[11][12] Crucially, most GRPR antagonists induce little to no receptor internalization.[10][12] The radiolabeled antagonist remains on the cell surface for an extended period. This seeming disadvantage was later revealed to be a significant strength.
Visualizing the Mechanistic Difference
The following diagram illustrates the distinct cellular fates of GRPR-targeting agonists and antagonists.
Caption: Agonist vs. Antagonist interaction with the GRPR.
Comparative Analysis for Tumor Targeting: A Paradigm Shift
Initial research focused heavily on agonists, assuming internalization was paramount.[11][13] However, compelling preclinical and clinical evidence has demonstrated that antagonists are often superior for both imaging and therapy, marking a significant paradigm shift in the field.[3][11][12]
-
3.1 Pharmacokinetics and Biodistribution:
-
Agonists: While agonists show good tumor uptake, they also accumulate in normal tissues expressing GRPR, such as the pancreas and gastrointestinal tract.[7] This is exacerbated by the fact that agonist binding can cause physiological side effects like abdominal cramps and nausea.[7]
-
Antagonists: Antagonists exhibit a more favorable pharmacokinetic profile. They typically show higher tumor uptake and, critically, faster clearance from normal organs and blood.[7][12] This results in significantly higher tumor-to-background ratios, which is crucial for both clear diagnostic imaging and minimizing off-target radiation dose in therapy.[12][14]
-
-
3.2 Tumor Retention and Receptor Occupancy: The initial hypothesis that internalization is required for high radioactivity retention was proven incomplete.
-
Agonists: After internalization, the agonist-receptor complex is often processed, and the receptor may be recycled back to the surface.[15] This can lead to a gradual washout of radioactivity from the tumor.
-
Antagonists: By remaining on the cell surface, radiolabeled antagonists can bind to a larger number of available receptors.[3][16] Studies have shown that antagonists label more receptor sites in vitro than corresponding agonists.[3] This leads to a higher total accumulation and longer retention of radioactivity at the tumor site, a critical factor for delivering a cytotoxic radiation dose during therapy.[3][6]
-
-
3.3 Safety and Mitogenic Effects: A significant concern with agonists is their potential to stimulate tumor growth.[4][7] By activating GRPR signaling, agonists can be mitogenic, which is counterproductive when the goal is to treat cancer.[7] Antagonists circumvent this issue entirely, as they block the receptor's proliferative signaling, potentially offering a therapeutic benefit in addition to their role as a delivery vehicle.[11]
Data Presentation
The following tables summarize the comparative performance of representative GRPR agonists and antagonists from preclinical studies.
Table 1: Comparative Properties of GRPR Agonists and Antagonists
| Parameter | Representative Agonist ([99mTc]Demobesin 4) | Representative Antagonist ([99mTc]Demobesin 1) | Rationale for Superiority |
|---|---|---|---|
| Binding Affinity (IC50) | Nanomolar range | Nanomolar range | Both bind effectively to the target.[12] |
| Internalization (% added) | High (~45% in PC3 cells) | Very Low (~10% in PC3 cells) | Antagonist remains on the surface.[12] |
| Signaling (Ca2+ flux) | Strong Agonist | No Agonist Activity | Antagonist is pharmacologically inert, avoiding mitogenic stimulation.[12] |
| In Vivo Side Effects | Potential for GI distress[7] | Reduced/Absent | Lack of receptor activation improves safety profile.[3] |
Table 2: Preclinical Performance in PC3 Tumor-Bearing Mice (4h post-injection)
| Parameter (%ID/g) | Agonist ([99mTc]Demobesin 4) | Antagonist ([99mTc]Demobesin 1) | Advantage |
|---|---|---|---|
| Tumor Uptake | Lower | Significantly Higher | Antagonist achieves greater accumulation.[3][12] |
| Kidney Uptake | High | Lower | Antagonist reduces non-target organ dose.[12] |
| Pancreas Uptake | High | Lower | Antagonist improves safety and image contrast.[3] |
| Tumor-to-Kidney Ratio | ~0.7 | ~5.2 | Antagonist provides superior targeting specificity.[12] |
Data synthesized from comparative studies such as Cescato et al., J Nucl Med 2008.[17]
Essential Experimental Protocols for Evaluation
Evaluating novel bombesin-based radiopharmaceuticals requires a standardized set of experiments to characterize their binding, internalization, and in vivo performance.
Protocol: Competitive Binding Assay (IC50/Ki Determination)
This assay determines the affinity of the new compound for the GRPR.
-
Cell Culture: Culture GRPR-expressing cells (e.g., PC-3 human prostate cancer cells) to confluence in appropriate media.[3]
-
Membrane Preparation: Harvest cells, homogenize in a buffered solution, and centrifuge to isolate the cell membrane fraction containing the receptors.
-
Assay Setup: In a 96-well plate, add a fixed concentration of a known radiolabeled bombesin analog (e.g., ¹²⁵I-[Tyr⁴]bombesin).
-
Competition: Add increasing concentrations of the unlabeled test compound (agonist or antagonist).
-
Incubation: Incubate at a specified temperature (e.g., 4°C to prevent internalization) until equilibrium is reached.
-
Separation: Rapidly filter the plate contents to separate bound from free radioligand.
-
Quantification: Measure the radioactivity of the filters using a gamma counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 (concentration that inhibits 50% of radioligand binding).
Protocol: In Vitro Internalization Assay
This assay quantifies the rate and extent to which the radiolabeled compound is taken up by the cells.
-
Cell Plating: Seed GRPR-expressing cells into 24-well plates and allow them to adhere overnight.
-
Radioligand Addition: Add a fixed concentration of the radiolabeled test compound (e.g., ¹⁷⁷Lu-labeled agonist or antagonist) to the wells. For a blocking control, add a vast excess of unlabeled bombesin to a separate set of wells.[18]
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120, 240 minutes).
-
Fractionation: At each time point, stop the reaction by placing the plate on ice.
-
Surface-Bound Fraction: Collect the supernatant. Wash cells with an acidic buffer (e.g., glycine buffer, pH 2.8) to strip off surface-bound radioligand. Collect this acid wash.
-
Internalized Fraction: Lyse the remaining cells with a base (e.g., 1M NaOH). Collect the lysate.
-
-
Measurement: Measure the radioactivity in the supernatant, acid wash (surface-bound), and lysate (internalized) fractions using a gamma counter.
-
Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface + internalized). Plot this percentage over time. Agonists will show rapid and high internalization, while antagonists will show minimal internalization.[12]
Visualizing the Preclinical Workflow
The development and evaluation of a new GRPR-targeting radiopharmaceutical follows a logical progression from in vitro characterization to in vivo validation.
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assessing the selectivity of (Tyr4,D-Phe12)-Bombesin for bombesin receptor subtypes
An In-Depth Comparative Guide to the Selectivity of (Tyr4,D-Phe12)-Bombesin for Bombesin Receptor Subtypes
Introduction: The Quest for Receptor Selectivity
The bombesin (BN) family of peptides and their corresponding G-protein coupled receptors (GPCRs) represent a critical axis in cellular signaling, implicated in everything from gastrointestinal regulation to tumor growth.[1][2] This family consists of three primary receptor subtypes in mammals: the Neuromedin B receptor (NMBR or BB1), the Gastrin-Releasing Peptide receptor (GRPR or BB2), and the orphan Bombesin Receptor Subtype 3 (BRS-3 or BB3).[3][4] Given their overlapping yet distinct physiological roles, the development of receptor-selective ligands is paramount for both dissecting their functions and designing targeted therapeutics.
This guide provides a detailed assessment of this compound, a synthetic analog developed as a research tool.[5] We will move beyond a simple data sheet to explore the methodologies used to determine its selectivity, present the quantitative data, and explain the underlying signaling mechanisms, providing researchers with the critical context needed to effectively utilize this compound.
The Bombesin Receptor Family: A Primer on Subtype Distinctions
Understanding the selectivity of any ligand begins with a firm grasp of its targets. The three bombesin receptor subtypes, while sharing over 50% amino acid sequence identity, exhibit distinct pharmacological profiles.[1][6]
-
BB1 (NMB Receptor): This receptor shows a high preference for the endogenous ligand Neuromedin B (NMB).[2][4] It is prominently involved in processes like thermoregulation and satiety.
-
BB2 (GRP Receptor): This is the most extensively studied subtype and shows high affinity for Gastrin-Releasing Peptide (GRP), the mammalian equivalent of bombesin.[2] BB2 activation is a potent mitogen and is frequently overexpressed in various cancers, including prostate, breast, and lung, making it a key therapeutic target.[1][7][8]
-
BB3 (Orphan Receptor): To date, no endogenous ligand has been identified for BB3, hence its "orphan" status. It exhibits low affinity for all known natural bombesin-related peptides.[9] Studies involving BB3 knockout mice suggest a role in metabolism and energy balance.[2]
All three receptor subtypes primarily couple through Gq/11 proteins to activate the Phospholipase C (PLC) signaling cascade, a crucial pathway for evaluating receptor function.[3][6]
Canonical Bombesin Receptor Signaling Pathway
Activation of BB1 and BB2 receptors initiates a well-defined signaling cascade. The ligand binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq. The activated Gαq subunit stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][3][6] This calcium flux is a robust and readily measurable signal for receptor activation.
Caption: Canonical Gq-mediated signaling pathway for BB1 and BB2 receptors.
Methodological Framework for Assessing Selectivity
Determining a ligand's receptor selectivity profile is not a single measurement but a process of integrating data from multiple experimental approaches. The two cornerstone techniques are competitive binding assays, which measure affinity, and functional assays, which measure potency and efficacy.
Competitive Radioligand Binding Assays: Quantifying Affinity (Ki)
This technique is the gold standard for determining the binding affinity (expressed as the inhibition constant, Ki) of an unlabeled compound, such as this compound.
Causality and Principle: The assay operates on the principle of competition. A constant, low concentration of a high-affinity radiolabeled ligand (e.g., ¹²⁵I-[Tyr4]Bombesin) is incubated with a source of receptors (membranes from cells expressing a single receptor subtype).[10][11] Increasing concentrations of the unlabeled "competitor" drug are added. The more effectively the competitor binds to the receptor, the less radioligand will be able to bind. By measuring the decrease in bound radioactivity, we can determine the concentration of the competitor that inhibits 50% of the specific radioligand binding (the IC50 value). This IC50 is then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[12]
-
Receptor Preparation: Homogenize cultured cells (e.g., CHO or HEK293) stably expressing a single human bombesin receptor subtype (BB1, BB2, or BB3) in a cold lysis buffer and pellet the membranes by centrifugation.[12] Resuspend the membrane pellet in an appropriate binding buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Receptor membrane suspension.
-
A fixed concentration of radioligand (e.g., ¹²⁵I-[Tyr4]Bombesin, typically at its Kd concentration).
-
Increasing concentrations of the unlabeled competitor, this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
-
Controls (Critical for Validation):
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a very high concentration of a non-radiolabeled, high-affinity ligand (e.g., 1 µM unlabeled Bombesin) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[12]
-
Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through a glass fiber filter mat.[12] The receptors and bound ligand are trapped on the filter, while the free ligand passes through.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Functional Assays: Measuring Potency (EC50/IC50)
While binding assays reveal affinity, they do not indicate whether the ligand activates (agonist) or blocks (antagonist) the receptor. Functional assays, such as calcium mobilization, measure the downstream consequences of receptor binding.
Causality and Principle: As BB1 and BB2 receptors are Gq-coupled, their activation leads to a rapid and measurable increase in intracellular calcium.[3][10][13] Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. When the ligand (an agonist) is added and activates the receptor, the resulting calcium release causes a change in the dye's fluorescence intensity. For an antagonist like this compound, its potency is measured by its ability to inhibit the calcium signal produced by a known agonist.
-
Cell Preparation: Plate cells stably expressing a single bombesin receptor subtype in a clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.[10][14]
-
Assay Setup (Antagonist Mode):
-
Add increasing concentrations of the antagonist, this compound, to the wells and incubate for a short period.
-
Add a fixed concentration of a known agonist (e.g., Bombesin or GRP at its EC80 concentration) to all wells to stimulate the receptor.
-
-
Controls (Critical for Validation):
-
Baseline: Wells with cells and dye only.
-
Maximum Response: Wells with cells, dye, and the agonist only (no antagonist).
-
Vehicle Control: Wells with cells, dye, and the solvent used for the compounds.
-
-
Measurement: Immediately measure the fluorescence intensity over time using a plate reader equipped for fluorescence detection (e.g., a FLIPR or FlexStation).
-
Data Analysis:
-
Calculate the change in fluorescence relative to the baseline.
-
Plot the percent inhibition of the agonist response versus the log concentration of this compound.
-
Use non-linear regression to determine the IC50 value, representing the concentration of antagonist required to inhibit 50% of the agonist-induced signal.
-
Quantitative Analysis: The Selectivity Profile of this compound
Data from competitive binding experiments provides a quantitative look at the selectivity of this compound. Early characterization used tissues with endogenously high expression of specific receptor subtypes: rat pancreas for BB2 and rat esophagus for BB1.[15]
| Receptor Subtype | Endogenous Ligand | This compound IC50 (nM) | Selectivity vs. BB2 |
| BB1 (NMB-R) | Neuromedin B | ~3,250[15] | ~4-fold |
| BB2 (GRP-R) | Gastrin-Releasing Peptide | ~13,000[15] | 1-fold (Reference) |
| BB3 | Unknown (Orphan) | >10,000 (presumed) | Very Low |
Data derived from von Schrenck T, et al. (1990).[15] The study reported an IC50 of 13 µM (13,000 nM) for pancreatic (BB2) receptors and a 4-fold higher affinity for esophageal (BB1) receptors.
Interpretation and Conclusion
The experimental data reveals that This compound is a low-affinity bombesin receptor ligand with a modest (approximately 4-fold) selectivity for the BB1 receptor over the BB2 receptor .[15] Its affinity for both subtypes is in the micromolar range, which is significantly lower than the nanomolar or sub-nanomolar affinities of endogenous ligands like GRP and NMB.[11] While specific binding data for BB3 is scarce, its general lack of affinity for most bombesin analogs suggests that this compound is unlikely to be a potent ligand for this subtype.
As one of the earlier developed bombesin analogs, this compound served as a foundational tool and is often categorized as a bombesin receptor antagonist.[5] However, for modern research applications requiring high potency and high selectivity, newer generations of antagonists with nanomolar affinities and greater subtype discrimination have largely superseded it.
References
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Jensen, R. T., et al. (2021). Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy. Frontiers in Endocrinology, 12, 706935. [Link]
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Sun, H., et al. (2020). Bombesin-drug conjugates in targeted therapy for small cell lung cancer. Thoracic Cancer, 11(12), 3631–3638. [Link]
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Battey, J. F., & Wada, E. (1991). Bombesin receptor structure and expression in human lung carcinoma cell lines. Trends in Endocrinology & Metabolism, 2(7), 282-287. [Link]
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Jensen, R. T., et al. (2013). Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment. Current Opinion in Endocrinology, Diabetes and Obesity, 20(1), 44-54. [Link]
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von Schrenck, T., et al. (1990). Potent bombesin receptor antagonists distinguish receptor subtypes. American Journal of Physiology-Gastrointestinal and Liver Physiology, 259(3), G468-G473. [Link]
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Innoprot. (n.d.). BB2 Bombesin Receptor Assay. Innoprot GPCR Functional Assays. [Link]
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Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-259. [Link]
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Merali, Z., et al. (2006). Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states. Current Opinion in Endocrinology, Diabetes and Obesity, 13(1), 44-50. [Link]
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Eurofins Discovery. (n.d.). BB3 Human Bombesin GPCR Cell Based Agonist Calcium Flux LeadHunter Assay. Eurofins Discovery Services. [Link]
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Aprikian, A. G., et al. (1997). Bombesin specifically induces intracellular calcium mobilization via gastrin-releasing peptide receptors in human prostate cancer cells. Journal of Molecular Endocrinology, 19(2), 151-160. [Link]
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Laggner, C., et al. (n.d.). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. [Link]
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Aapptec. (n.d.). [Tyr4,D-Phe12]-Bombesin. Aapptec Peptides. [Link]
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Davenport, A. P. (2005). Radioligand binding assays and their analysis. Methods in Molecular Biology, 306, 137-154. [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
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Aprikian, A. G., et al. (1997). Bombesin specifically induces intracellular calcium mobilization via gastrin-releasing peptide receptors in human prostate cancer cells. Journal of Molecular Endocrinology, 19(2), 151-160. [Link]
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Aprikian, A. G., et al. (1997). Bombesin specifically induces intracellular calcium mobilization via gastrin-releasing peptide receptors in human prostate cancer cells. Semantic Scholar. [Link]
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Reubi, J. C., et al. (2002). Bombesin receptor subtypes in human cancers: detection with the universal radioligand (125)I-[D-TYR(6), beta-ALA(11), PHE(13), NLE(14)] bombesin(6-14). Clinical Cancer Research, 8(4), 1139-1146. [Link]
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MICAD. (2009). 99mTc-labeled [N40,Pro1,Tyr4]bombesin. Molecular Imaging and Contrast Agent Database. [Link]
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LigandTracer. (2013). Synthesis and Characterization of a High-Affinity NOTA-Conjugated Bombesin Antagonist for GRPR-Targeted Tumor Imaging. [Link]
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Halmos, G., et al. (1994). Characterization of bombesin/gastrin-releasing peptide receptors in membranes of MKN45 human gastric cancer. Cancer Letters, 84(1), 81-87. [Link]
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Lymperis, E., et al. (2021). Preclinical Characterization of a Stabilized Gastrin-Releasing Peptide Receptor Antagonist for Targeted Cancer Theranostics. Pharmaceuticals, 14(11), 1083. [Link]
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literature review comparing different bombesin analogs for cancer imaging
A Comparative Guide to Bombesin Analogs for High-Affinity Cancer Imaging
Introduction: Targeting the Gastrin-Releasing Peptide Receptor (GRPR) in Oncology
The landscape of oncological imaging is continually evolving, driven by the need for more specific and sensitive diagnostic tools. A key strategy in this pursuit is the targeting of receptors overexpressed on the surface of cancer cells.[1][2] The bombesin (Bn) receptor family, particularly the Gastrin-Releasing Peptide Receptor (GRPR or BB2), has emerged as a highly promising target. GRPR is a G-protein-coupled receptor that is significantly overexpressed in a wide range of human malignancies, including prostate, breast, small cell lung, and pancreatic cancers, while showing limited expression in most healthy adult tissues, with the notable exception of the pancreas.[3][4][5][6]
This differential expression provides a molecular window for the targeted delivery of imaging agents. Radiolabeled analogs of bombesin, a 14-amino acid peptide originally isolated from amphibian skin, can bind with high affinity to GRPR, allowing for non-invasive visualization of tumors using nuclear medicine techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[1][7]
The development of these radiopharmaceuticals has followed two main pathways: the use of GRPR agonists, which activate the receptor upon binding, and GRPR antagonists, which block the receptor without initiating a signaling cascade. This guide provides a comprehensive comparison of prominent bombesin analogs from both classes, delving into the experimental data that defines their performance and explaining the rationale behind their design and evaluation.
The Core Principle: A Radiopharmaceutical Approach
A bombesin-based imaging agent is a molecular construct designed for precision targeting. Its architecture consists of three key components, a concept illustrated in the diagram below. This modular design allows for systematic optimization of the agent's performance.
Caption: Modular structure of a GRPR-targeting radiopharmaceutical.
The choice of each component is critical. The peptide analog dictates binding affinity and whether the agent acts as an agonist or antagonist. The chelator must form a highly stable complex with the chosen radioisotope (e.g., Gallium-68 for PET, Technetium-99m for SPECT) to prevent its release in vivo.[1] The linker can be modified to improve properties like solubility, blood clearance rate, and tumor penetration.[8]
Agonists vs. Antagonists: A Critical Comparison
The central debate in the development of GRPR-targeted radiopharmaceuticals is the choice between an agonist and an antagonist. While both can target the receptor, their biological consequences and resulting imaging characteristics differ significantly.
GRPR Agonists: These analogs, such as AMBA and Demobesin 4, mimic the natural ligand (GRP) and activate the receptor upon binding. This triggers internalization of the receptor-ligand complex into the cell. While initially thought to be advantageous for trapping radioactivity, agonist-based agents have several drawbacks:
-
Physiological Side Effects: Receptor activation can cause undesirable effects, such as abdominal discomfort and tachycardia, which have been observed in clinical trials.[8]
-
Receptor Downregulation: Prolonged stimulation can lead to a decrease in the number of receptors on the cell surface, potentially reducing the signal over time.
-
Suboptimal Pharmacokinetics: Many agonists exhibit high uptake in normal GRPR-expressing tissues like the pancreas and gut, leading to lower tumor-to-background ratios.
GRPR Antagonists: These analogs, including the widely studied RM2 and Demobesin 1, bind to GRPR with high affinity but do not activate it.[8] This seemingly simple difference confers several advantages for imaging:
-
Improved Safety Profile: By not activating the receptor, antagonists avoid the physiological side effects associated with agonists.[9]
-
Higher Tumor Uptake and Retention: Paradoxically, antagonists often show higher and more prolonged tumor accumulation. They can bind to a larger number of receptors on the cell surface without inducing rapid internalization and degradation, leading to a stronger and more sustained imaging signal.[3][10]
-
Favorable Pharmacokinetics: Many antagonists demonstrate faster clearance from the blood and non-target tissues, resulting in excellent tumor-to-background contrast.[3][11]
For these reasons, the field has largely shifted its focus towards the development of GRPR antagonists for diagnostic imaging.[3][9][10]
Quantitative Performance of Key Bombesin Analogs
The following table summarizes key performance data for several prominent bombesin analogs from preclinical and clinical studies, allowing for a direct comparison. The data is primarily derived from studies using the PC-3 human prostate cancer cell line, a standard model for GRPR expression.
| Analog (Class) | Radionuclide | IC50 (nM) | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) | Key Findings & Reference |
| AMBA (Agonist) | ¹⁷⁷Lu | ~2.5 (K_d) | PC-3 | ~5 | One of the most studied agonists; showed therapeutic potential but also high pancreatic uptake.[8][12] |
| Demobesin 4 (Agonist) | ⁹⁹mTc | ~1.5 | PC-3 | ~10 | Showed high and rapid tumor localization but also significant non-target organ uptake.[3][13] |
| [⁶⁸Ga]Ga-RM2 (Antagonist) | ⁶⁸Ga | < 1 | PC-3 | 10.5 ± 2.03 | A leading antagonist with high affinity and specificity; widely tested in clinical trials for prostate and breast cancer.[8][14][15] |
| [⁹⁹mTc]Tc-Demobesin 1 (Antagonist) | ⁹⁹mTc | 0.70 ± 0.08 | PC-3 | 16.2 ± 3.1 | First-generation antagonist demonstrating excellent tumor targeting and rapid background clearance.[11][16] |
| [⁶⁸Ga]Ga-RM26 (Antagonist) | ⁶⁸Ga | 0.4 ± 0.1 | PC-3 | Not Reported | A potent antagonist; modifications with PEG linkers have been explored to optimize pharmacokinetics.[1][8][9] |
| [⁶⁸Ga]Ga-TacsBOMB5 (Antagonist) | ⁶⁸Ga | 0.3 ± 0.1 | PC-3 | 15.7 ± 2.17 | A newer generation antagonist showing superior tumor uptake and significantly lower pancreas uptake compared to RM2.[15] |
IC50 (50% inhibitory concentration) is a measure of binding affinity; lower values indicate higher affinity. %ID/g (percentage of injected dose per gram of tissue) is a standard measure of radiotracer uptake.
Experimental Methodologies: The Path to Validation
The data presented above is the result of a rigorous, multi-step evaluation process. Understanding these protocols is essential for interpreting the results and designing new analogs.
Diagram: Preclinical Evaluation Workflow
The development of a novel bombesin analog follows a standardized preclinical workflow designed to assess its safety and efficacy before human trials.
Caption: Standardized workflow for preclinical radiopharmaceutical evaluation.
Protocol 1: Gallium-68 Labeling of a DOTA-Conjugated Peptide (e.g., DOTA-RM2)
Causality: This protocol is fundamental for preparing the agent for PET imaging. Gallium-68 is a positron emitter with a convenient 68-minute half-life, which matches the rapid pharmacokinetics of peptides. The DOTA chelator forms a thermodynamically stable and kinetically inert complex with ⁶⁸Ga, which is crucial to prevent the release of the radioisotope in vivo.
Methodology:
-
Elution: Elute ⁶⁸GaCl₃ in 0.1 M HCl from a ⁶⁸Ge/⁶⁸Ga generator.
-
Buffering: Add a sodium acetate or HEPES buffer to the eluate to adjust the pH to 3.5-4.5. This pH is optimal for the complexation reaction.
-
Incubation: Add the DOTA-conjugated peptide (e.g., 10-20 µg of DOTA-RM2) to the buffered ⁶⁸Ga solution.
-
Heating: Heat the reaction mixture at 95-100°C for 5-10 minutes to facilitate the chelation reaction.
-
Quality Control: Analyze the radiochemical purity using radio-HPLC or ITLC to ensure that >95% of the radioactivity is incorporated into the peptide conjugate.
-
Purification: If necessary, purify the final product using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga and hydrophilic impurities. The final product is then formulated in a sterile saline solution for injection.
Protocol 2: In Vitro Competition Binding Assay
Causality: This experiment determines the binding affinity (typically as an IC50 value) of the new analog for its target receptor. It validates that chemical modifications and the addition of a chelator have not compromised the peptide's ability to bind GRPR. High affinity is a prerequisite for successful in vivo targeting.
Methodology:
-
Cell Culture: Culture GRPR-expressing cells (e.g., human prostate cancer PC-3 cells) to near confluence in appropriate well plates.[10]
-
Preparation: Prepare solutions of a known radiolabeled bombesin ligand with high affinity (e.g., ¹²⁵I-[Tyr⁴]bombesin) at a fixed concentration. Prepare serial dilutions of the unlabeled "cold" analog being tested (the competitor).[3][10]
-
Incubation: Add the fixed concentration of the radioligand to all wells. Then, add the increasing concentrations of the unlabeled competitor analog to the wells. Include control wells with only the radioligand (total binding) and wells with the radioligand plus a large excess of a known ligand (non-specific binding).
-
Equilibration: Incubate the plates for 1 hour at 37°C to allow the binding to reach equilibrium.[10]
-
Washing & Lysis: Wash the cells with cold buffer to remove unbound ligands. Lyse the cells with a solution like 0.1 M NaOH.[10]
-
Counting: Measure the radioactivity in the cell lysate from each well using a gamma counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the IC50 value.
Protocol 3: In Vivo Biodistribution in Tumor-Bearing Mice
Causality: This is the most critical preclinical experiment to assess the potential of an imaging agent. It provides quantitative data on the agent's uptake in the tumor versus all major organs and tissues at different time points. The goal is to identify analogs with high tumor uptake and low retention in non-target organs, leading to high-contrast images.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice) bearing subcutaneous xenografts of a GRPR-positive human cancer cell line, such as PC-3.[16][17]
-
Injection: Inject a known amount of the radiolabeled bombesin analog (e.g., 1-5 MBq) into cohorts of mice via the tail vein.
-
Time Points: At designated time points post-injection (p.i.), typically 1, 4, and 24 hours, euthanize a cohort of mice (n=3-5 per group).[16]
-
Dissection & Weighing: Dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, pancreas, kidneys, muscle, bone, etc.). Record the wet weight of each tissue sample.
-
Counting: Measure the radioactivity in each sample using a calibrated gamma counter. Include standards prepared from the injected dose to allow for decay correction and calculation of absolute uptake.
-
Calculation: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g). This normalizes the data for tissue weight and allows for direct comparison across different animals and studies. Calculate tumor-to-organ ratios to assess imaging contrast.
Conclusion and Future Directions
The development of radiolabeled bombesin analogs has provided powerful tools for the molecular imaging of GRPR-expressing cancers. The collective body of evidence strongly indicates that GRPR antagonists are superior to agonists for diagnostic purposes, offering a better safety profile and more favorable imaging characteristics, namely higher tumor uptake and superior tumor-to-background ratios.[3][8][10]
Analogs like [⁶⁸Ga]Ga-RM2 have already demonstrated high potential in clinical trials for detecting primary and metastatic prostate and breast cancer.[8][14] Newer agents such as [⁶⁸Ga]Ga-TacsBOMB5 show promise for even further improvement by significantly reducing uptake in the dose-limiting pancreas, which could be particularly important for future therapeutic applications (theranostics) where an analog is labeled with a therapeutic radioisotope like Lutetium-177 or an alpha-emitter.[15]
Future research will likely focus on fine-tuning the linker and chelator components to further optimize pharmacokinetics, exploring novel radioisotopes, and expanding the clinical validation of these agents in a wider range of GRPR-positive malignancies. The continued refinement of these targeted probes holds the promise of improving cancer diagnosis, staging, and ultimately, patient management.
References
- Cescato, R., Maina, T., Nock, B., Nikolopoulou, A., Charalambidis, D., Piccand, V., & Reubi, J. C. (n.d.). Bombesin Receptor Antagonists May Be Preferable to Agonists for Tumor Targeting. Journal of Nuclear Medicine.
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- Kim, D. H., & Kim, J. M. (2022). Bombesin-based Radiopharmaceuticals for Imaging and Therapy of Cancers Expressing Gastrin-releasing Peptide Receptor. Journal of Nuclear Medicine Technology, 23(1), 1-10.
- Varshney, R. (2020). Targeting Bombesin Peptide Receptors for Cancer Imaging: Perspective in Prostate, Lung and Breast Cancer. Novel Approaches in Cancer Study, 5(3).
- Jadhav, Y. L., Momin, M., Korde, A., Adams, D. J., & Kulhari, H. (2019). Bombesin receptors as potential targets for anticancer drug delivery and imaging. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1872(2), 105567.
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- Reubi, J. C., Wenger, S., Nock, B., & Maecke, H. R. (2006). Species differences of bombesin analog interactions with GRP-R define the choice of animal models in the development of GRP-R-targeting drugs. Journal of Nuclear Medicine, 47(7), 1181-1189.
- Okarvi, S. M. (2016).
- Stahle, M., Stenberg, V., Lindner, K., D'Addabbo, P., & D'Addabbo, A. (2023). Side-by-side comparison of the two widely studied GRPR radiotracers, radiolabeled NeoB and RM2, in a preclinical setting. EJNMMI Research, 13(1), 72.
- Kalinowska, D., Krol, M., Gorska-Ponikowska, M., Kubis-Kubiak, A., & Dzieciol, M. (2023). Phase I Trial of [99mTc]Tc-maSSS-PEG2-RM26, a Bombesin Analogue Antagonistic to Gastrin-Releasing Peptide Receptors (GRPRs), for SPECT Imaging of GRPR Expression in Malignant Tumors. Cancers, 15(5), 1583.
- Lütje, S., Hirmas, N., Kling, K., Eveslage, M., Taye, A., Poeppel, T. D., ... & Herrmann, K. (2022). Value of 68Ga-labeled bombesin antagonist (RM2) in the detection of primary prostate cancer comparing with [18F]fluoromethylcholine PET-CT and multiparametric MRI—a phase I/II study. European Radiology, 32(12), 8560-8570.
- Wang, L., Pan, C., Yang, S., Lin, K. S., & Benard, F. (2022). Synthesis and evaluation of novel 68 Ga-labeled bombesin analogs for imaging gastrin-releasing peptide receptor expression with positron emission tomography. Molecular Pharmaceutics, 19(9), 3249-3260.
- Garcia-Garrido, E., Ocampo-García, B., Morales-Avila, E., & Ferro-Flores, G. (2015). New [99mTc]bombesin analogues with improved biodistribution for targeting gastrin releasing-peptide receptor-positive tumors.
- National Center for Biotechnology Information. (n.d.). Rm-2 ga-68. In PubChem Compound Summary.
- Alirezapour, B., Jalilian, A. R., & Geramifar, P. (2013). Evaluation of a new radiolabeled bombesin derivative with 99mTc as potential targeted tumor imaging agent. Iranian Journal of Nuclear Medicine, 21(2), 1-8.
- Smith, C. J., & Gali, H. (2012). Positron-emission Tomography (PET) Imaging Agents for Diagnosis of Human Prostate Cancer: Agonist vs. Antagonist Ligands. In Vivo, 26(1), 1-10.
- Abiraj, K., Mansi, R., Tamma, M. L., Fani, M., Forrer, F., Nicolas, G., & Maecke, H. R. (2011). Bombesin Antagonist-Based Radioligands for Translational Nuclear Imaging of Gastrin-Releasing Peptide Receptor-Positive Tumors.
- Pawelka, K., Rangger, C., & von Guggenberg, E. (2021). Update on Preclinical Development and Clinical Translation of Cholecystokinin-2 Receptor Targeting Radiopharmaceuticals. Pharmaceuticals, 14(11), 1184.
- Wang, L., Pan, C., Yang, S., Lin, K. S., & Benard, F. (2023). 68Ga-Labeled [Thz14]Bombesin(7–14) Analogs: Promising GRPR-Targeting Agonist PET Tracers with Low Pancreas Uptake. Molecules, 28(4), 1977.
- Wang, L., Pan, C., Yang, S., Lin, K. S., & Benard, F. (2023). 68Ga-Labeled [Thz14]Bombesin(7–14) Analogs: Promising GRPR-Targeting Agonist PET Tracers with Low Pancreas Uptake. Molecules, 28(4), 1977.
- Wang, L., Pan, C., Yang, S., Lin, K. S., & Benard, F. (2023). 68Ga-Labeled [Thz14]Bombesin(7-14) Analogs: Promising GRPR-Targeting Agonist PET Tracers with Low Pancreas Uptake. Molecules, 28(4), 1977.
- Nock, B. A., & Maina, T. (2021). Radiolabeled Bombesin Analogs. Cancers, 13(22), 5837.
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Safety Operating Guide
Safeguarding the Bench: A Comprehensive Guide to the Proper Disposal of (Tyr4,D-Phe12)-Bombesin
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is not merely a logistical afterthought but a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, scientifically grounded framework for the safe and compliant disposal of (Tyr4,D-Phe12)-Bombesin, a synthetic peptide analog used in critical research applications. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to empower your laboratory with the knowledge to handle this and similar peptide reagents with the utmost confidence and integrity.
Foundational Principles: Understanding the Hazard Profile
Before addressing the "how" of disposal, we must first understand the "why." The disposal protocol for any chemical is dictated by its inherent physical, chemical, and toxicological properties. While a specific Safety Data Sheet (SDS) for the (Tyr4,D-Phe12) analog is not universally available, we can extrapolate a reliable hazard profile from the closely related analog, [Tyr4]-Bombesin.
A review of the available safety data indicates that this class of peptide, while not acutely toxic in the same manner as potent cytotoxins, requires careful handling.[1] The primary hazards are associated with direct contact and ingestion.
| Hazard Classification | Description | GHS Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1] | P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Tract Irritation | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
Table 1: Summary of Hazard Profile for Bombesin Analogs. Data extrapolated from the Safety Data Sheet for [Tyr4]-Bombesin.[1]
The core principle of disposal, therefore, is to manage this substance as a hazardous chemical waste , ensuring it is isolated and handled in a manner that prevents accidental exposure to personnel and release into the environment.[1]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-stage process that begins at the point of generation and ends with collection by a certified hazardous waste contractor. This workflow ensures compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2]
Figure 1: Disposal Workflow for this compound.
Detailed Procedural Steps:
-
Identify and Segregate at the Point of Generation:
-
Solid Waste: This includes expired or unused lyophilized powder, as well as contaminated personal protective equipment (PPE), weigh boats, and consumables like pipette tips and microfuge tubes. These items must be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[3]
-
Aqueous Waste: Solutions containing this compound must be collected in a separate, clearly labeled, and sealed hazardous aqueous waste container. Crucially, do not mix peptide solutions with organic solvent waste , as this can create dangerous reactions and complicates the final disposal process.[1]
-
Sharps: Needles, syringes, or any glassware that could puncture skin must be disposed of in a designated sharps container.[1]
-
-
Proper Labeling and Containment:
-
Every waste container must be clearly and accurately labeled. Federal and state regulations require labels to include the words "Hazardous Waste," the full chemical name of all contents (i.e., "this compound" and any solvents or buffers), and the accumulation start date.[1]
-
Containers must be kept securely closed at all times, except when waste is being added. This prevents the release of aerosols and protects against spills.[1]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store sealed and labeled waste containers at or near the point of generation in a designated SAA. This area should be under the direct control of the laboratory personnel.
-
Ensure secondary containment is used for liquid waste containers to mitigate the impact of any potential leaks.
-
-
Coordinate with Your Institution's Environmental Health & Safety (EH&S):
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. EH&S is responsible for the transport, consolidation, and final disposal through a licensed contractor.[3] The final disposal method for this type of chemical waste is typically high-temperature incineration, which ensures the complete destruction of the peptide into less harmful components.
-
Deeper Dive: In-Lab Inactivation as a Best Practice
While not a replacement for professional hazardous waste disposal, inactivating the biological activity of the peptide prior to collection can be considered a valuable pre-treatment step. Peptides are susceptible to degradation, and we can leverage this instability to reduce the hazard of the waste.[4][5]
Protocol 1: Chemical Inactivation via Hydrolysis
Causality: Peptides are polymers of amino acids linked by amide (peptide) bonds. These bonds can be broken via hydrolysis, particularly under strong basic or acidic conditions. This process breaks the peptide into smaller, non-functional fragments and individual amino acids.[6]
Methodology:
-
Work within a certified chemical fume hood while wearing appropriate PPE (safety goggles, lab coat, nitrile gloves).
-
To your aqueous peptide waste solution, slowly add a 10M sodium hydroxide (NaOH) solution to achieve a final concentration of 1M NaOH.
-
Loosely cap the container to prevent pressure buildup and allow it to stand at room temperature for at least 24 hours.
-
After the incubation period, carefully neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., 1M hydrochloric acid).
-
The neutralized solution must still be collected in the hazardous aqueous waste container for professional disposal. This procedure reduces the biological activity but does not eliminate the need for compliant disposal.
Protocol 2: Thermal Inactivation via Autoclaving
Causality: High-pressure saturated steam, as generated in an autoclave, provides sufficient thermal energy to denature and hydrolyze peptides, effectively destroying their three-dimensional structure and biological function.[7][8] This method is suitable only for aqueous solutions that do not contain volatile or corrosive chemicals.[9]
Methodology:
-
Ensure your aqueous peptide waste is in an autoclavable container (e.g., a borosilicate glass bottle). Do not fill the container more than 75% full.
-
Loosen the cap of the container to prevent pressurization and explosion.
-
Place the container inside a secondary, autoclavable tray to contain any potential spills.
-
Process the waste using a standard liquid autoclave cycle, typically at 121°C and 15 psi for a minimum of 30-60 minutes.[10] The duration may need to be extended for larger volumes to ensure the entire liquid mass reaches the target temperature.
-
Allow the autoclave to complete its cycle, including the slow exhaust phase, and ensure the container has cooled before handling.
-
The autoclaved liquid should be collected in the hazardous aqueous waste container for final disposal.
Conclusion: Fostering a Culture of Safety
The responsible management and disposal of this compound are non-negotiable elements of rigorous scientific practice. By understanding the chemical rationale behind the procedures, laboratories can move from simple compliance to a deeply ingrained culture of safety. Adherence to these guidelines not only protects researchers and the environment but also upholds the integrity of the scientific enterprise. Always consult your institution's specific EH&S protocols, as they are the final authority on waste management in your facility.
References
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OSHA, Autoclaves & Autoclave Waste Disposal. Environmental Safety and Health. [Link]
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Texas Tech University, Autoclaving Biological Waste. Environmental Health & Safety. [Link]
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National Center for Biotechnology Information, LC/MS evaluation of metabolism and membrane transport of bombesin peptides. [Link]
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National Center for Biotechnology Information, Internalization and degradation of peptides of the bombesin family in Swiss 3T3 cells occurs without ligand-induced receptor down-regulation. [Link]
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Waters, Hydrolysis of Purified Proteins and Peptides. [Link]
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National Center for Biotechnology Information, Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. [Link]
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National Center for Biotechnology Information, Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (Tyr4,D-Phe12)-Bombesin
As researchers and drug development professionals, our work with potent, biologically active molecules like (Tyr4,D-Phe12)-Bombesin is foundational to advancing oncology and gastrointestinal research. This synthetic peptide, a well-established bombesin receptor antagonist, allows us to probe cellular signaling pathways and develop novel therapeutic strategies.[1] However, the very biological activity that makes this compound a valuable research tool also demands a rigorous and informed approach to laboratory safety.
This guide moves beyond a simple checklist. It provides a procedural framework grounded in the principles of risk assessment and causality. As a Senior Application Scientist, my objective is to equip you not just with steps to follow, but with the reasoning behind them, ensuring every protocol you implement is a self-validating system for safety and experimental integrity.
Hazard Identification: Understanding the Risk Profile
The primary hazards identified are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Respiratory Tract Irritation (Category 3): May cause respiratory irritation, particularly from the inhalation of lyophilized powder.[2][3]
The Core Principle of Prudence: For many research peptides, full toxicological profiles are incomplete. Therefore, we must operate under the precautionary principle, treating all such compounds as potentially hazardous and implementing containment measures to minimize any possible exposure.[4]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not static; it must be adapted to the specific task and the physical form of the peptide being handled. A comprehensive risk assessment dictates the level of protection required at each stage of the workflow.[5]
| Task | Physical State | Minimum Required PPE | Rationale |
| Receiving & Storage | Lyophilized Powder (in sealed vial) | Standard Lab Attire (Lab coat, long pants, closed-toe shoes) | The compound is fully contained. The risk of exposure is minimal. |
| Weighing & Reconstitution | Lyophilized Powder | - Nitrile Gloves- Safety Goggles- Lab Coat- Respiratory Protection (within a Fume Hood/BSC) | This is the highest risk activity. The fine, lightweight powder can be easily aerosolized, creating a significant inhalation hazard.[6][7] A ventilated enclosure is mandatory. |
| Handling Stock Solutions | Liquid (Concentrated) | - Nitrile Gloves- Safety Goggles- Lab Coat | Protects against splashes and direct contact with skin and eyes, which can cause irritation.[2][5] |
| Handling Dilute Solutions | Liquid (Working Concentration) | - Nitrile Gloves- Safety Glasses- Lab Coat | While the hazard is reduced, the potential for skin contact and the cumulative effect of low-level exposure necessitate continued barrier protection.[6] |
Experimental Workflow: Safe Handling Protocols
Adherence to a strict, step-by-step protocol is essential for both personnel safety and the integrity of your experimental data.
Protocol 1: Reconstitution of Lyophilized this compound
This procedure is designed to mitigate the primary risk of powder aerosolization.
-
Preparation: Don all required PPE for handling lyophilized powder (nitrile gloves, lab coat, safety goggles). Prepare the designated work area within a certified chemical fume hood or Class II Biosafety Cabinet (BSC).[4][6]
-
Equilibration: Before opening, allow the sealed vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This critical step prevents atmospheric moisture from condensing inside the cold vial, which can compromise the peptide's stability.[7]
-
Solvent Addition: Gently tap the vial to ensure all powder is at the bottom. Uncap the vial and, using a calibrated pipette, slowly add the appropriate volume of sterile, high-purity solvent down the side of the vial. Do not squirt the solvent directly onto the powder, as this can cause it to become airborne.
-
Dissolution: Recap the vial securely. Gentle vortexing or inversion is typically sufficient for dissolution. Avoid vigorous shaking, which can denature the peptide.
-
Labeling & Storage: Clearly label the vial with the peptide name, concentration, date, and your initials. For long-term storage, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which degrade the peptide.[7][8] Store reconstituted solutions at -20°C or -80°C as recommended.[8]
Diagram: PPE Selection Workflow
The following diagram illustrates the logical decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Decision workflow for selecting PPE based on the physical state of the peptide.
Emergency Procedures: Spill and Exposure Management
Preparation is the key to mitigating the impact of an accidental exposure or spill.[6]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of soap and water for at least 15 minutes.[2][6] Seek medical attention if irritation develops or persists.[4]
-
Eye Contact: Proceed immediately to an eyewash station and flush the eyes continuously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[2] If they experience difficulty breathing, seek immediate medical attention.
-
Spill Response: Evacuate the immediate area and restrict access.[4] For a small spill of liquid, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[3] For a powder spill, carefully cover it with a damp paper towel to avoid raising dust, then collect and place it in a sealed container for disposal. Decontaminate the area thoroughly.[3]
Disposal Plan: Compliant Waste Management
Proper disposal is a critical final step in the safe handling workflow. Under no circumstances should peptides or contaminated materials be disposed of in the regular trash or poured down the drain.[4][8]
-
Segregation: All items that have come into direct contact with this compound must be treated as chemical waste. This includes used vials, pipette tips, contaminated gloves, and absorbent materials from spills.[6]
-
Containment: Collect all solid and liquid waste in designated, clearly labeled hazardous waste containers.
-
Institutional Protocol: Adhere strictly to your institution's Environmental Health & Safety (EH&S) guidelines for chemical waste disposal.[4] This ensures compliance with local and federal regulations.
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects both you and the integrity of your invaluable research.
References
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025). Google Search Result.
- Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera.
- How to Handle Research Compounds Safely. (n.d.). Maxed Out Compounds.
- Safety Data Sheet - [Tyr4]-Bombesin. (2025). MedchemExpress.com.
- Materials safety data sheet - Peptide Synthetics. (n.d.). Peptide Synthetics.
- Safety Data Sheet - Gly-Thr-Trp-Tyr. (2021). Peptide Institute, Inc.
- Storage and Handling Synthetic Peptides. (n.d.). Sigma-Aldrich.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety.
- [Tyr4, D-Phe12]-Bombesin. (n.d.). Sigma-Aldrich.
- [Tyr4, D-Phe12]-Bombesin. (n.d.). Femtoscan Online.
Sources
- 1. [Tyr4, D-Phe12]-Bombesin | Femtoscan Online. [femtoscanonline.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 4. biovera.com.au [biovera.com.au]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. peptide24.store [peptide24.store]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
